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  • Product: 8-hydroxy-2H-chromene-3-carboxylic acid
  • CAS: 923215-10-5

Core Science & Biosynthesis

Foundational

8-hydroxy-2H-chromene-3-carboxylic acid chemical structure

An In-depth Technical Guide to 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid Introduction The chromene scaffold is a privileged heterocyclic system found in a vast array of natural products and synthetic compounds of sig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid

Introduction

The chromene scaffold is a privileged heterocyclic system found in a vast array of natural products and synthetic compounds of significant biological importance. A prominent subclass of chromenes is the 2-oxo-2H-chromene family, commonly known as coumarins. These molecules are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. Within this family, coumarin-3-carboxylic acids represent a critical synthetic intermediate and a class of compounds with intrinsic biological activity.

This technical guide focuses on a specific, functionally rich derivative: 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid . The presence of both a hydroxyl group at the C-8 position and a carboxylic acid at the C-3 position imparts unique chemical reactivity and potential for biological interaction. The hydroxyl group can act as a hydrogen bond donor/acceptor and a site for metal chelation, while the carboxylic acid provides a handle for derivatization into esters, amides, and other functional groups, making it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications for researchers and drug development professionals.

It is important to distinguish the target molecule from its reduced, non-oxo form, 8-hydroxy-2H-chromene-3-carboxylic acid. The vast majority of scientific literature and synthetic routes focus on the oxidized, aromatic lactone structure (the coumarin), which is thermodynamically more stable and the common product of classical synthesis methods discussed herein.

Chemical Identity and Structural Elucidation

The core of the molecule is a benzopyran-2-one system, which consists of a benzene ring fused to a pyran-2-one ring. The systematic IUPAC name is 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

  • CAS Number: 1728-89-8[1]

  • Molecular Formula: C₁₀H₆O₅[1]

  • Synonyms: 8-Hydroxycoumarin-3-carboxylic acid

The key structural features are:

  • Coumarin Core: A rigid, planar heterocyclic scaffold.

  • C3-Carboxylic Acid: An electron-withdrawing group that influences the electronic properties of the pyrone ring. It is a key site for forming derivatives such as amides and esters.[2]

  • C8-Hydroxyl Group: A phenolic hydroxyl group on the benzene ring, which can significantly impact solubility, metal-binding capacity, and biological activity through hydrogen bonding.

Caption: Chemical structure of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound are critical for its handling, formulation, and interaction with biological systems. Below is a summary of the known properties for 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

PropertyValueSource
Appearance Pale yellow solid[3]
Molecular Weight 206.15 g/mol [1]
Melting Point 200-202 °C[3]
Purity Typically >95-97%
Storage Sealed in dry, room temperature[1]
Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. Data for the 8-hydroxy derivative is consistent with the general class of coumarin-3-carboxylic acids.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A study reports the following characteristic peaks (KBr, cm⁻¹):

    • 3482 (OH): Broad peak corresponding to the phenolic hydroxyl group.

    • 3031 (C-H): Aromatic C-H stretching.

    • 1781 (C=O): Lactone (ester) carbonyl stretching.

    • 1686 (C=O): Carboxylic acid carbonyl stretching.

    • 1527 (C=C): Aromatic C=C bond stretching.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While specific ¹H NMR data for the 8-hydroxy derivative is provided in one source, it appears to contain inconsistencies.[3] However, based on the general structure of coumarin-3-carboxylic acids, the expected signals in a solvent like DMSO-d₆ would be:

    • A singlet for the C4-H proton at a downfield chemical shift (typically δ 8.5-9.0 ppm).[4]

    • A broad singlet for the carboxylic acid proton (δ > 10 ppm).

    • A broad singlet for the phenolic hydroxyl proton.

    • A series of multiplets or doublets in the aromatic region (δ 6.5-8.0 ppm) for the three protons on the benzene ring.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation .[4][5][6] This reaction involves the base-catalyzed condensation of an ortho-hydroxybenzaldehyde with an active methylene compound, followed by intramolecular cyclization (lactonization).

Causality in Experimental Design
  • Choice of Reactants:

    • 2,3-Dihydroxybenzaldehyde: This is the essential starting material. The aldehyde group is required for the initial condensation, and the hydroxyl group at the C2 position is crucial for the subsequent ring-closing lactonization. The C3-hydroxyl group is carried through to become the C8-hydroxyl in the final product.

    • Active Methylene Compound: Compounds like malonic acid, diethyl malonate, or Meldrum's acid are used.[4][7][8] They possess two electron-withdrawing groups flanking a CH₂ group, making the methylene protons acidic and easily removable by a base to form a nucleophilic carbanion. Meldrum's acid is often more reactive and can allow for milder reaction conditions.[8]

  • Choice of Catalyst: A base is required to catalyze the reaction. Weak organic bases like piperidine are classically used.[8] They are effective at deprotonating the active methylene compound to initiate the condensation without causing unwanted side reactions. Other catalysts like potassium carbonate have also been successfully employed, particularly in "green" chemistry protocols.[4]

synthesis_workflow start Starting Materials: 2,3-Dihydroxybenzaldehyde + Malonic Acid step1 Step 1: Knoevenagel Condensation (C-C bond formation) start->step1 catalyst Base Catalyst (e.g., Piperidine) catalyst->step1 intermediate Unstable Intermediate (α,β-unsaturated dicarboxylic acid) step1->intermediate step2 Step 2: Intramolecular Cyclization (Lactonization) intermediate->step2 product Final Product: 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid step2->product

Caption: General workflow for the synthesis via Knoevenagel condensation.

Experimental Protocol: Representative Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of coumarin-3-carboxylic acids.[2][4]

  • Reaction Setup:

    • To a solution of 2,3-dihydroxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., pyridine or ethanol), add a catalytic amount of piperidine (0.1 equivalents).

    • Pyridine can often serve as both the solvent and the catalyst.[2]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[2][7]

    • The reaction first forms a carbon-carbon double bond, followed by the spontaneous or heat-induced cyclization where the phenolic hydroxyl group attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable lactone ring.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid (e.g., 10% HCl). This step neutralizes the basic catalyst and protonates the carboxylic acid, causing the product to precipitate.[2]

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any remaining acid and salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the purified 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

Green Synthesis Approaches

Modern synthetic chemistry emphasizes sustainability. Researchers have developed more environmentally friendly protocols for this synthesis, such as:

  • Ultrasound Irradiation: Using ultrasound can accelerate the reaction, leading to shorter reaction times and potentially higher yields under milder conditions.

  • Aqueous Media: Performing the reaction in water, catalyzed by simple bases like potassium carbonate, eliminates the need for volatile organic solvents.[4]

  • Waste Curd Water: An innovative approach utilizes acidic waste curd water as both a biodegradable solvent and a biological catalyst.[3][9]

Applications in Research and Drug Development

While specific biological data for the 8-hydroxy derivative is limited in the provided search results, the broader class of coumarin-3-carboxylic acids and their derivatives are of significant interest in drug discovery. The core scaffold is a versatile starting point for generating compound libraries.

  • Enzyme Inhibition: Coumarin derivatives are known to be potent enzyme inhibitors. The specific substitution pattern on the coumarin ring is key to their activity and selectivity. For instance, novel coumarin analogues have been investigated as nanomolar inhibitors of key cancer-related kinases like VEGFR-2 and EGFR.[10] Other derivatives have been explored as potential HIV-1 integrase inhibitors.[11]

  • Antimicrobial Agents: The coumarin nucleus is a common feature in many antimicrobial compounds. Studies have shown that coumarin-3-carboxylic acid derivatives can exhibit significant antibacterial activity.[12] The carboxylic acid at the C3 position has been identified as potentially crucial for this activity.[2] Furthermore, silver(I) complexes of hydroxy-substituted coumarin carboxylates have demonstrated potent activity against clinically important bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[13]

  • Synthetic Intermediates: The dual functionality of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid makes it a valuable intermediate. The carboxylic acid can be readily converted into amides, which is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and explore new interactions with biological targets.[2][14]

Conclusion

8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a functionally rich heterocyclic compound with a well-established synthetic pathway via the Knoevenagel condensation. Its structure, featuring a reactive carboxylic acid and a phenolic hydroxyl group on the rigid coumarin scaffold, makes it a highly valuable building block for the synthesis of more complex molecules. With the known pharmacological potential of the coumarin-3-carboxylic acid class, this specific derivative holds promise for applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors and antimicrobial agents. The ongoing development of green and efficient synthetic protocols will further enhance its accessibility and utility for the research community.

References

  • Bandyopadhyay, D., Mukherjee, S., & Basu, B. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Molecules. [Link]

  • Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]

  • Heravi, M. M., et al. (2007). The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneous and recyclable catalysts. Catalysis Communications. [Link]

  • Wang, Y., et al. (2022). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. Journal of Chemical Education. [Link]

  • MDPI. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. [Link]

  • Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]

  • Al-Warhi, T., et al. (2020). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports. [Link]

  • ResearchGate. (2020). WEB catalysed synthesis of Knoevenagel products. ResearchGate. [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]

  • PubChem. 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. PubChem Database. [Link]

  • Semerci, F., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]

  • PubChem. 2H-chromene-3-carboxylic acid. PubChem Database. [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • PubChem. 8-(3-Hydroxy-2-methoxypropyl)-2-oxochromene-3-carboxylic acid. PubChem Database. [Link]

  • IslandScholar. (2014). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

  • Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta. [Link]

  • NIST. Coumarin-3-carboxylic acid. NIST WebBook. [Link]

  • RSC Publishing. (2015). Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. RSC Publishing. [Link]

Sources

Exploratory

8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 1728-89-8): A Technical Guide for Drug Discovery

Executive Summary 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-hydroxycoumarin-3-carboxylic acid) is a highly versatile oxygen heterocyclic moiety characterized by its coumarin backbone. In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-hydroxycoumarin-3-carboxylic acid) is a highly versatile oxygen heterocyclic moiety characterized by its coumarin backbone. In modern drug discovery and synthetic chemistry, this compound serves as a critical intermediate and pharmacophore scaffold. It is most prominently utilized in the synthesis of 1541B , a first-in-class small molecule that directly activates executioner procaspase-3 to induce apoptosis in cancer cells, bypassing upstream genetic lesions. Additionally, its 8-hydroxyl group provides an ideal synthetic handle for O-prenylation, enabling the development of potent 15-lipoxygenase-1 (15-LOX-1) inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical properties, green synthesis methodologies, pharmacological mechanisms, and validated experimental protocols.

Chemical Profile & Physicochemical Properties

Understanding the structural and spectroscopic properties of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is essential for verifying its purity during multi-step syntheses. The electron-withdrawing nature of the 3-carboxylic acid group, combined with the electron-donating 8-hydroxyl group, creates a highly polarized conjugated system.

PropertyValue / Description
Chemical Name 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
CAS Number 1728-89-8
Molecular Formula C₁₀H₆O₅
Molecular Weight 206.15 g/mol
Melting Point 206–208 °C[1]
Physical Form Pale yellow to green amorphous powder/solid[2][3]
¹H NMR (400 MHz, DMSO-d₆) δ 11.57 (s, 1H, OH), 8.61 (s, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.77 (d, 1H, Ar-H), 6.69 (s, 1H, OH)[1][3]
¹³C NMR (100 MHz, CDCl₃) δ 107.85, 145.06, 157.46, 158.08, 159.58, 165.63[3]
FT-IR (KBr, ν, cm⁻¹) 3482 (OH), 3031 (C-H), 1781 (Ester C=O), 1686 (Acid C=O), 1527 (C=C)[3]

Synthesis Methodology & Green Chemistry

The synthesis of 3-carboxycoumarins traditionally required hazardous organic solvents and strong acid/base catalysts. However, the synthesis of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be achieved via a highly efficient, solvent-free, or aqueous Knoevenagel condensation [4][5].

Mechanistic Causality: The reaction utilizes 2,3-dihydroxybenzaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid is selected over diethyl malonate because of its high reactivity in water at elevated temperatures (75 °C). Upon condensation with the aldehyde, the intermediate undergoes rapid intramolecular cyclization. The aqueous environment drives the subsequent hydrolysis and decarboxylation (loss of acetone and CO₂), irreversibly pushing the equilibrium toward the final coumarin product[4].

Synthesis R1 2,3-Dihydroxybenzaldehyde Cond Knoevenagel Condensation (H2O, 75°C) R1->Cond R2 Meldrum's Acid R2->Cond Inter Cyclized Intermediate Cond->Inter Decarb Hydrolysis & Decarboxylation (-Acetone, -CO2) Inter->Decarb Prod 8-Hydroxy-2-oxo-2H-chromene -3-carboxylic acid Decarb->Prod

Workflow of the green synthesis of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

Pharmacological Applications

Allosteric Activation of Procaspase-3 (Apoptosis Induction)

The most profound application of this compound is its use as the core precursor for 1541B (8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid-(3-imidazo[1,2-a]pyridin-2-yl-phenyl)-amide)[6].

Most chemotherapeutics induce apoptosis via the intrinsic mitochondrial pathway, which relies on Bax/Bak oligomerization. Cancers frequently mutate these upstream regulators, conferring chemoresistance. 1541B directly targets the downstream executioner, procaspase-3 (EC₅₀ = 1.3 µM)[6].

Mechanism of Action: Unstimulated procaspase-3 exists in an equilibrium heavily favoring an inactive "off-state." 1541B acts as an allosteric modulator, binding to the proenzyme and shifting the equilibrium to a stabilized "on-state" conformation[7][8]. This binding event lowers the Michaelis constant (


) for the proenzyme to 14 µM and increases the catalytic efficiency (

) by 57-fold[8]. This rapid automaturation allows the cell to bypass upstream Bax/Bak lesions entirely[8]. Furthermore, 1541B exhibits powerful synergy when combined with PAC-1 (a zinc chelator), resulting in hyper-activation of procaspase-3 in murine tumor models[7].

Pathway SM 1541B (Coumarin Derivative) ProC_On Procaspase-3 (On-State) Stabilized Conformation SM->ProC_On Allosteric Activation ProC_Off Procaspase-3 (Off-State) High Km, Low Activity ProC_Off->ProC_On Binding Shift Auto Autoproteolytic Maturation ProC_On->Auto kcat/Km increased 57-fold Casp3 Active Caspase-3 Cleaves Substrates Auto->Casp3 Apop Apoptosis (Bypasses Bax/Bak Lesion) Casp3->Apop

Mechanism of procaspase-3 activation and apoptosis induction by coumarin derivative 1541B.

Scaffold for 15-Lipoxygenase-1 (15-LOX-1) Inhibitors

The compound is also utilized to synthesize O-prenylated 3-carboxycoumarins. The 8-hydroxyl group acts as a nucleophile for the attachment of bulky lipophilic chains (e.g., farnesyl or geranyl groups). These derivatives act as potent inhibitors of human 15-LOX-1, an enzyme implicated in various inflammatory disorders and tumorigenesis. The bulky farnesyl group effectively occupies the hydrophobic substrate-binding pocket of 15-LOX-1, preventing the oxidation of linoleic and arachidonic acids[2].

Experimental Protocols

Protocol: Aqueous Synthesis of 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

This protocol leverages green chemistry principles, utilizing water as the sole solvent to drive the Knoevenagel condensation[4].

Reagents:

  • 2,3-Dihydroxybenzaldehyde: 0.096 g (0.69 mmol)

  • Meldrum's acid: 0.100 g (0.69 mmol)

  • Deionized water (H₂O): 1.0 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-dihydroxybenzaldehyde and Meldrum's acid.

  • Solvent Addition: Add 1.0 mL of deionized water. Note: The high concentration of reagents in a small volume of water maximizes collision frequency and accelerates the condensation.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 75 °C while stirring vigorously[4]. Maintain this temperature for exactly 2 hours. The mixture will transition into a homogeneous solution as the intermediate forms, followed by precipitation as the decarboxylation yields the less-soluble coumarin product.

  • Isolation: Remove the flask from the heat source and allow it to cool slowly to room temperature. The target compound will precipitate out of the aqueous phase.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 1 mL) to remove unreacted starting materials.

  • Drying: Dry the product under a vacuum to yield the pure 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (Expected yield: ~67%)[4].

Protocol: In Vitro Procaspase-3 Activation Assay

This assay validates the biological efficacy of 1541B (synthesized from the title compound) using a fluorogenic substrate[7][8].

Reagents:

  • Recombinant human procaspase-3 (100 nM)

  • 1541B (Titrated from 0.78 µM to 50 µM)

  • Ac-DEVD-AFC (Fluorogenic caspase-3 substrate)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10% glycerol, 10 mM DTT.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant procaspase-3 to a final concentration of 100 nM in the assay buffer.

  • Compound Incubation: Add 1541B to the procaspase-3 solution. Incubate the mixture at 37 °C for 15 minutes to allow the compound to induce the "on-state" conformational shift[8].

  • Substrate Addition: Initiate the kinetic assay by adding Ac-DEVD-AFC (final concentration ranging from 1.2 to 300 µM).

  • Kinetic Measurement: Monitor the release of the AFC fluorophore continuously using a microplate reader (Excitation: 400 nm, Emission: 505 nm) over 15–30 minutes at 37 °C.

  • Data Analysis: Calculate the initial velocities (

    
    ) and plot against substrate concentration to determine the shifted 
    
    
    
    and
    
    
    values.

Safety & Handling

While 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a valuable research compound, it must be handled with appropriate laboratory safety protocols[9].

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9].

  • Precautionary Measures: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)[9].

  • Storage: Keep the container tightly closed in a dry, well-ventilated area at room temperature. Protect from strong oxidizing agents and moisture[9].

References

  • Clean synthesis of coumarin-3-carboxylic acids using water extract of rice straw husk. Emerald Insight. Available at:[Link]

  • WO2009089508A1 - Activators of executioner procaspases 3, 6 and 7. Google Patents.
  • O-prenylated 3-carboxycoumarins as a novel class of 15-LOX-1 inhibitors. PLOS One. Available at:[Link]

  • Dual Small-Molecule Targeting of Procaspase-3 Dramatically Enhances Zymogen Activation and Anticancer Activity. NIH PMC. Available at:[Link]

  • Small Molecule Activators of a Proenzyme. NIH PMC. Available at:[Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. Available at:[Link]

Sources

Foundational

biological activity of 8-hydroxycoumarin-3-carboxylic acid

Biological Activity and Therapeutic Potential of 8-Hydroxycoumarin-3-Carboxylic Acid and Its Derivatives: A Comprehensive Technical Guide Executive Summary As drug discovery pivots toward multi-target directed ligands (M...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Therapeutic Potential of 8-Hydroxycoumarin-3-Carboxylic Acid and Its Derivatives: A Comprehensive Technical Guide

Executive Summary

As drug discovery pivots toward multi-target directed ligands (MTDLs), the coumarin scaffold (2H-1-benzopyran-2-one) has emerged as a privileged structure. Specifically, 8-hydroxycoumarin-3-carboxylic acid (8-OHCcaH) presents a highly tunable pharmacophore. The juxtaposition of an electron-donating phenolic hydroxyl group at position 8 and a metal-chelating, hydrogen-bonding carboxylic acid at position 3 endows this molecule with diverse biological activities, ranging from potent antioxidant and antimicrobial effects to targeted enzyme inhibition (e.g., 15-LOX-1 and Butyrylcholinesterase)[1],[2],[3].

This technical guide dissects the mechanistic causality behind the biological activities of 8-OHCcaH and provides self-validating experimental protocols for its application in modern therapeutics.

Structural Rationale and Pharmacophore Dynamics

The biological versatility of 8-OHCcaH is not coincidental; it is a direct consequence of its electronic and steric topology:

  • The 8-Hydroxyl Moiety: Acts as a primary site for hydrogen-atom transfer (HAT), crucial for neutralizing reactive oxygen species (ROS)[4]. Furthermore, it serves as a synthetic anchor for bulky lipophilic chains (e.g., farnesyl groups) to target deep hydrophobic enzyme pockets[1].

  • The 3-Carboxylic Acid Moiety: Essential for anchoring the molecule via hydrogen bonding within enzyme active sites. It also acts as a bidentate ligand for transition metals, enabling the formation of metallo-therapeutics like silver(I) complexes[2].

G A 8-Hydroxycoumarin-3-Carboxylic Acid B Phenolic 8-OH Group A->B C 3-COOH Group A->C D H-Atom Transfer B->D E Ag(I) Chelation C->E F ROS Scavenging (DPPH/OH) D->F G [Ag(8-OHCca)] Complex E->G H Cellular Respiration Inhibition G->H

Caption: Mechanistic pathways of 8-OHCcaH mediating antioxidant and antimicrobial activities.

Quantitative Biological Activity Profile

To understand the structure-activity relationship (SAR) of 8-OHCcaH, we must evaluate how specific modifications dictate target engagement. Table 1 summarizes the primary biological activities of key derivatives.

Table 1: Comparative Biological Activities of 8-OHCcaH Derivatives

DerivativePrimary TargetBiological ActivityCausality / Mechanism
8-hydroxycoumarin-3-carboxylic acid ethyl ester Butyrylcholinesterase (BChE)High SelectivityEsterification enhances lipophilic fit in the BChE active site, preventing premature clearance[3].
[Ag(8-OHCca)] C. albicans / MRSAMIC80 = 0.63 μM (MRSA)The coumarin acts as a lipophilic carrier to deliver toxic Ag+ directly to respiratory enzymes[2].
O-farnesyl-8-hydroxycoumarin-3-carboxylic acid 15-LOX-1Potent InhibitionThe bulky farnesyl chain occupies the hydrophobic pocket of human lipoxygenase[1].
7,8-dihydroxycoumarin-3-carboxylic acid ethyl ester Free Radicals (DPPH/OH)IC50 = 83.1 μg/mL (DPPH)Adjacent hydroxyls facilitate rapid H-atom transfer to quench ROS, outperforming ascorbic acid[4].

Antimicrobial Metallo-Therapeutics: Silver(I) Complexes

The rising threat of Methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic yeasts like Candida albicans necessitates novel mechanisms of action. Free 8-OHCcaH exhibits limited direct antimicrobial activity; however, when complexed with Silver(I) to form [Ag(8-OHCca)] , the antimicrobial efficacy skyrockets[2].

The Causality of Complexation: Why use a coumarin-silver complex instead of standard silver salts? Free Ag+ ions are easily neutralized by extracellular proteins and chloride ions before reaching the pathogen. The 8-OHCcaH ligand acts as a lipophilic "Trojan Horse." It masks the charge of the silver ion, facilitating rapid penetration across the fungal/bacterial cell wall. Once inside, the complex dissociates, and Ag+ binds irreversibly to the sulfhydryl groups of mitochondrial enzymes, triggering a fatal collapse in cellular oxygen consumption[5].

Protocol 1: Synthesis and Validation of[Ag(8-OHCca)]

Objective: To synthesize the silver complex and functionally validate its disruption of microbial respiration.

  • Ligand Preparation: Reflux ethyl 8-hydroxycoumarin-3-carboxylate (2.50 g) in 50 mL water containing 5 mL concentrated HCl (37%) for 6 hours to yield the free 8-OHCcaH ligand[2]. Causality: Base/acid hydrolysis of the ester is strictly required to generate the free carboxylate anion necessary for bidentate Ag+ coordination.

  • Complexation: React the purified 8-OHCcaH with an equimolar amount of Silver(I) nitrate (AgNO3) in an aqueous/ethanol solution in the dark.

  • Purification: Wash the resulting precipitate with hot methanol, followed by cold water, and dry in a vacuum oven at 50°C for 7 days[2].

  • Respiration Assay (Validation): Grow Candida albicans cultures to the stationary phase (1×10^8 cells/mL). Expose the cells to [Ag(8-OHCca)] and measure the respiration rate using a dissolved oxygen probe. A successful complex will reduce oxygen consumption to approximately 42-48 mol oxygen/10^8 cells, confirming target engagement at the respiratory chain[5].

Targeted Enzyme Inhibition: 15-LOX-1 and BChE

Beyond infectious diseases, 8-OHCcaH derivatives are potent modulators of enzymes implicated in inflammation and neurodegeneration.

15-Lipoxygenase-1 (15-LOX-1) Inhibition: O-prenylated derivatives (specifically farnesylated analogs) of 8-OHCcaH are synthesized as potent 15-LOX-1 inhibitors[1]. The enzyme's active site features a deep hydrophobic pocket. By attaching a bulky farnesyl group to the 8-OH position, the molecule perfectly anchors into this pocket, while the 3-carboxylic acid interacts with the hydrophilic entrance of the active site[1].

Workflow S1 Esterification of 8-OHCcaH S2 O-Alkylation (Prenyl/Farnesyl Bromide) S1->S2 S3 Alkaline Hydrolysis S2->S3 S4 O-Farnesyl-3-Carboxycoumarin S3->S4 S5 15-LOX-1 Enzyme Assay S4->S5

Caption: Synthetic workflow for O-prenylated 8-OHCcaH derivatives and 15-LOX-1 inhibition screening.

Protocol 2: Regioselective Synthesis of 15-LOX-1 Inhibitors

Objective: To attach a farnesyl group to the 8-OH position without unwanted alkylation of the 3-COOH group.

  • Protection (Esterification): Convert 8-OHCcaH to its ethyl or methyl ester. Causality: If direct alkylation is attempted, the strong base (NaH) will deprotonate both the phenol and the carboxylic acid, leading to competing esterification. Pre-esterifying the 3-COOH temporarily masks this reactive site[1].

  • O-Alkylation: Dissolve the ester (1.8 mmol) in dry DMF (5 mL). Add sodium hydride (3.6 mmol) with ice cooling. Stir for 30 minutes, elevate the temperature to 50°C, and add farnesyl bromide dropwise[1].

  • Deprotection (Hydrolysis): Hydrolyze the ester group using sodium hydroxide in a THF/methanol mixture to regenerate the essential 3-carboxylic acid pharmacophore[1].

Butyrylcholinesterase (BChE) Screening via IMERs: In Alzheimer's disease research, 8-hydroxycoumarin-3-carboxylic acid ethyl ester has shown high selectivity for BChE[3]. To validate this, modern drug discovery utilizes Immobilized Enzyme Reactors (IMERs).

Causality for using IMERs: In-solution assays using fluorescent substrates suffer from background signal interference and intermolecular quenching, leading to false positives. By covalently immobilizing BChE onto a solid support within a capillary, we create a reusable, continuous-flow micro-environment. When the coumarin derivative is injected alongside butyrylthiocholine, the uninhibited enzyme cleaves the substrate into thiocholine, which reacts with Ellman's reagent to form a quantifiable yellow product. A drop in UV-Vis absorbance directly, and without artifact, confirms the inhibitory power of the coumarin[3].

References

  • O-prenylated 3-carboxycoumarins as a novel class of 15-LOX-1 inhibitors - PLOS One -[Link]

  • Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes - Maynooth University Research Archive Library -[Link]

  • One-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives - Journal of Medicinal Plants Research -[Link]

  • Immobilized Enzyme Reactors: an Overview of Applications in Drug Discovery from 2008 to 2018 - Chromatographia -[Link]

  • Anti-Candida activity of coumarin complexes against the pathogenic yeast Candida albicans - SciSpace -[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Therapeutic Application of 8-Hydroxy-2H-Chromene-3-Carboxylic Acid

Executive Summary 8-Hydroxy-2H-chromene-3-carboxylic acid is a highly functionalized oxygen-containing heterocycle (benzopyran) that serves as a critical building block in medicinal chemistry and drug discovery. The chro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxy-2H-chromene-3-carboxylic acid is a highly functionalized oxygen-containing heterocycle (benzopyran) that serves as a critical building block in medicinal chemistry and drug discovery. The chromene scaffold is ubiquitous in natural products and synthetic pharmacophores, recognized for its diverse pharmacological profile, including1[1]. This whitepaper provides a comprehensive technical guide on the molecular properties, synthesis pathways, and biological validation protocols for 8-hydroxy-2H-chromene-3-carboxylic acid, intended for researchers and drug development professionals.

Physicochemical Profiling & Structural Data

Understanding the fundamental physicochemical properties of 8-hydroxy-2H-chromene-3-carboxylic acid is essential for predicting its pharmacokinetic behavior and reactivity in downstream synthesis. The presence of both a carboxylic acid at the C3 position and a hydroxyl group at the C8 position provides dual sites for hydrogen bonding and synthetic functionalization.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 8-Hydroxy-2H-chromene-3-carboxylic acid
CAS Registry Number 2[2]
Molecular Formula 2[2]
Molecular Weight 2[2]
SMILES String 2[2]
Structural Class 2H-Benzopyran / Chromene derivative

Synthesis & Structural Causality

The synthesis of 2H-chromene-3-carboxylic acid derivatives requires precise control over ring-closing mechanisms to prevent unwanted side reactions, such as the over-oxidation to coumarins (2-oxo-2H-chromenes).

Mechanistic Causality: Modern synthetic routes often utilize 3[3]. The choice of a transition-metal catalyst like Rh(III) is deliberate: it enables a3[3]. This base-free, mild condition is crucial for 8-hydroxy-2H-chromene-3-carboxylic acid, as harsh basic conditions could lead to the deprotonation and subsequent degradation or unwanted polymerization of the electron-rich 8-hydroxy phenolic moiety. Alternatively, 3 and vinylic boronic acids can be employed to yield 2H-chromenes efficiently[3].

SynthesisWorkflow Substrate Substrate Preparation Catalysis Rh(III)-Catalyzed C-H Activation Substrate->Catalysis Catalyst & Solvent Annulation [3+3] Annulation Catalysis->Annulation Redox-Neutral Purification Chromatographic Purification Annulation->Purification Crude Mixture Product 8-hydroxy-2H-chromene-3-carboxylic acid Purification->Product High Yield (>80%)

Catalytic synthesis workflow for 2H-chromene-3-carboxylic acid derivatives.

Biological Activity & Mechanisms of Action

Derivatives of 2H-chromene-3-carboxylic acid exhibit potent 1[1]. The structural functionalization of the C3-carboxylic acid into carboxamides has been shown to significantly enhance4[4].

Structure-Activity Relationship (SAR):

  • C3-Carboxylic Acid: Acts as a primary pharmacophore for coupling with amines to form carboxamides, which 4[4].

  • C8-Hydroxyl Group: Functions as an electron-donating group. Quantum chemical calculations suggest that the electron-donating abilities of chromene molecules4[4]. Furthermore, the hydroxyl group enhances the generation of reactive oxygen species (ROS) within the bacterial cytoplasm, leading to1[1].

BioMechanism Compound Chromene Derivative Membrane Membrane Penetration Compound->Membrane Lipophilic Entry ROS ROS Generation Membrane->ROS Electron Transfer Biofilm Biofilm Inhibition Membrane->Biofilm Structural Damage Death Bacterial Cell Death ROS->Death DNA/Protein Damage Biofilm->Death Loss of Viability

Proposed antimicrobial mechanism of action for chromene-3-carboxylic acid derivatives.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocol represents a self-validating system for the synthesis and biological evaluation of chromene-3-carboxamide derivatives derived from 8-hydroxy-2H-chromene-3-carboxylic acid.

Protocol A: Amidation of 8-Hydroxy-2H-Chromene-3-Carboxylic Acid

Objective: Synthesize a bioactive carboxamide derivative for antimicrobial screening.

  • Activation: Dissolve4[4] in 5 mL of anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Add 1.1 equivalents of4[4]. Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate, making it highly susceptible to 4[4]. Cool the mixture in an ice bath for 30 minutes to prevent thermal degradation of the intermediate.

  • Nucleophilic Attack: Add 1.0 equivalent of the 4[4]. Stir continuously at room temperature for 16 hours.

  • Filtration & Purification: Filter the reaction mixture to remove the4[4]. Wash with DCM, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography.

  • Validation: Confirm structural integrity using1[1].

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against pathogenic strains.

  • Inoculum Preparation: Cultivate bacterial strains (e.g.,1[1].

  • Compound Dilution: Prepare serial dilutions of the synthesized chromene derivative in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced toxicity.

  • Incubation: Combine1[1].

  • Validation (Self-Validating Step): Include a positive control (e.g.,1[1]. The assay is only valid if the positive control yields the expected MIC and the negative control shows uninhibited growth.

  • Analysis: Read absorbance at 600 nm after 24 hours to determine the MIC.

References

  • Source: bldpharm.
  • Title: Synthesis of 2H-chromenes (2H-benzopyrans)
  • Source: acs.
  • Source: dlsu.edu.

Sources

Foundational

Engineering Chromene-3-Carboxylic Acid Derivatives: A Technical Guide to Antibacterial Pharmacophores

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide As a Senior Application Scientist, I have designed this whitepaper to bridge th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical pharmacophore design and practical benchtop execution. The 2H-chromene-3-carboxylic acid scaffold (and its 2-oxo coumarin analogs) has emerged as a highly tunable moiety for overcoming multidrug-resistant (MDR) bacterial strains. This guide details the structure-activity relationships (SAR), self-validating synthetic workflows, and quantitative efficacy of these compounds.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The biological efficacy of chromene derivatives is not accidental; it is the result of precise electronic and steric tuning. The core benzopyran ring provides a rigid, planar hydrophobic backbone, while substitutions at specific carbons dictate the pathogen-specific mechanism of action.

  • The C3-Carboxyl/Carboxamide Anchor: The carboxylic acid group at the C3 position is an absolute requirement for baseline antibacterial activity. It acts as a primary hydrogen-bond donor/acceptor with bacterial target proteins. Studies have shown that removing this carboxyl group entirely abolishes antibacterial efficacy[1]. Converting the acid into a carboxamide (via amine coupling) fine-tunes the pharmacokinetic profile, preventing rapid metabolic decarboxylation while maintaining target affinity[2].

  • Halogenation at C6/C8 (Membrane Permeation): Introducing halogens (Cl, Br, F) at the 6- or 8-position significantly enhances the lipophilicity of the molecule. This modification is critical for penetrating the thick peptidoglycan layer of Gram-positive bacteria. For example, 6-chloro and 6-bromo derivatives exhibit superior activity against Bacillus cereus and Staphylococcus aureus compared to their non-halogenated counterparts[2][3].

  • Electronic Tuning for Gram-Negative Efficacy: Molecular quantum chemical calculations reveal a distinct causality in pathogen targeting: activity against Gram-negative strains correlates strongly with the electron-donating abilities of the C3/C6 substituents, whereas Gram-positive activity is driven by the molecule's electron-accepting properties[2].

SAR_Chromene Core 2H-Chromene-3-Carboxylic Acid (Core Pharmacophore) C3 C3 Modification (Amides / Esters) Core->C3 Modulates Binding C6_C8 C6/C8 Modification (Halogenation: Cl, Br, F) Core->C6_C8 Increases Lipophilicity GramPos Enhanced Gram-Positive Activity (e.g., B. cereus) C3->GramPos H-Bonding C6_C8->GramPos Membrane Permeation GramNeg Gram-Negative Efficacy (Electron-Donating Tuning) C6_C8->GramNeg Electronic Effects

Figure 1: Structure-Activity Relationship (SAR) logic for chromene-3-carboxylic acid derivatives.

Quantitative Antibacterial Efficacy

To provide a clear benchmarking standard, the following table synthesizes the quantitative efficacy of various synthesized chromene-3-carboxylic acid derivatives against both human and agricultural pathogens.

Compound / DerivativeStructural ModificationTarget PathogenEfficacy (MIC / EC₅₀)Source
Compounds 3a, 3c, 4c 6-Bromo, N-benzyl carboxamidesBacillus cereusMIC = 0.062 mg/mL[2]
Compound 13 C3-Carboxylic acid (Coumarin)Bacillus cereusMIC = 32 μg/mL[1]
Compound A9 C3-Thioether quinolineXanthomonas oryzae (Xoo)EC₅₀ = 11.05 μg/mL[4]
Compound A7 C3-SulfonamidePseudomonas syringae (Psa)EC₅₀ = 59.4 mg/L[5]

Note: Compound 4c outperformed the standard reference drug, streptomycin (MIC = 0.125 mg/mL), against B. cereus in direct comparative assays[2].

Self-Validating Synthetic Workflows

A robust chemical synthesis must be self-validating. The following protocols detail the step-by-step synthesis of active chromene derivatives, explicitly explaining the thermodynamic and kinetic causality behind the reagent choices.

Protocol A: Knoevenagel Condensation for the Core Scaffold

Objective: Synthesize 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Causality: Utilizing piperidine as a weak base catalyst in an ethanol solvent system provides thermodynamic control, favoring the cyclization into the stable planar 2-oxo-2H-chromene ring rather than yielding linear aldol byproducts[3].

  • Reaction Setup: In a round-bottom flask, combine 2-hydroxy-4-methoxy-benzaldehyde (0.0187 mol) and diethyl malonate (0.0188 mol)[3].

  • Catalysis: Add 0.1 mL of piperidine and dissolve the mixture in absolute ethanol[3].

  • Reflux: Reflux the reaction mixture for 8 hours.

  • In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a benzene:ethyl acetate (4:1) eluent system[3]. The disappearance of the starting aldehyde spot validates reaction completion.

  • Workup: Allow the mixture to cool to room temperature, then quench into ice-cold water. Filter the resulting solid precipitate.

  • Structural Validation: Confirm the structure via FTIR (look for the distinct C=O stretch at ~1737 cm⁻¹) and single-crystal X-ray diffraction to verify the planar ring structure[3][6].

Protocol B: DCC-Mediated Amidation

Objective: Synthesize Chromene-3-carboxamides from carboxylic acid precursors. Causality: Direct amidation of carboxylic acids is thermodynamically unfavorable. N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the C3-carboxylic acid by forming a highly reactive O-acylisourea intermediate. This lowers the activation energy, allowing nucleophilic attack by the amine at room temperature[2].

  • Activation: Dissolve 6-bromo-2H-chromene-3-carboxylic acid (200 mg, 0.78 mmol) and DCC (178 mg, 0.86 mmol) in 5 mL of anhydrous dichloromethane[2].

  • Cooling: Cool the mixture in an ice bath for 30 minutes to stabilize the O-acylisourea intermediate and prevent side-product formation[2].

  • Coupling: Add benzylamine (84 mg, 0.78 mmol) dropwise and stir continuously for 16 hours at room temperature[2].

  • Workup & Validation: Filter the mixture to remove the insoluble dicyclohexylurea (DCU) byproduct. Wash with dichloromethane, concentrate the filtrate, and verify the amide formation via ¹H-NMR (identifying the characteristic amide N-H proton shift around 9.55 ppm)[2][6].

Synthesis_Workflow Start1 Salicylaldehyde Derivatives Condensation Knoevenagel Condensation (Piperidine, EtOH, Reflux) Start1->Condensation Start2 Active Methylene (e.g., Diethyl malonate) Start2->Condensation Intermediate 2-Oxo-2H-chromene-3-carboxylate (Intermediate) Condensation->Intermediate TLC Monitoring Hydrolysis Hydrolysis / Activation (DCC or SOCl2) Intermediate->Hydrolysis Acid Activation Coupling Amidation (Amines, CH2Cl2) Hydrolysis->Coupling O-acylisourea formation Final Chromene-3-carboxamides (Final Active API) Coupling->Final Yield: 30-90%

Figure 2: Self-validating synthetic workflow for 2H-chromene-3-carboxamides.

In Vitro Antibacterial Assay Protocol

To accurately assess the antibacterial properties of the synthesized derivatives, the microbroth dilution method is strictly recommended over agar-well diffusion. Causality: Agar diffusion relies on the compound's solubility and diffusion rate through the agar matrix, which can artificially skew results for highly lipophilic chromene derivatives. Microbroth dilution ensures uniform exposure and provides a precise Minimum Inhibitory Concentration (MIC)[1][5].

  • Inoculation: Inoculate the target bacterial strains (e.g., B. cereus MTCC 1272, S. aureus MTCC 7443) in nutrient broth and culture overnight at 37°C[3].

  • Compound Preparation: Prepare serial dilutions of the chromene derivative in DMSO. Critical constraint: Ensure the final DMSO concentration in the assay well remains below 1% to prevent solvent-induced bacterial toxicity[1].

  • Incubation & Reading: Incubate the bacterial suspension with the compound in 96-well microtiter plates. Measure the optical density (OD₆₀₀) using a spectrophotometer to determine the MIC or EC₅₀[1][5].

  • System Validation: Every plate must include a positive control (e.g., Streptomycin or Penicillin G) to validate strain susceptibility, and a negative vehicle control (1% DMSO in broth) to establish the baseline growth curve[1][2].

References

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies Source: De La Salle University (dlsu.edu.ph) URL:[Link]

  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester Source: Physics @ Manasagangotri / Taylor & Francis (tandfonline.com) URL:[Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Source: MDPI (mdpi.com) URL:[Link]

  • Design, synthesis and anti-plant-bacterial (Xoc, Xac, Psa) activity of coumarins derivatives containing amide and sulfonamide moieties Source: PMC / National Institutes of Health (nih.gov) URL:[Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety Source: ACS Omega (acs.org) URL:[Link]

Sources

Exploratory

Mechanistic Insight: 8-Hydroxy-2H-chromene-3-carboxylic Acid as a Radical Scavenger

[1] Executive Summary & Chemical Identity 8-hydroxy-2H-chromene-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, merging the lipophilic, radical-stabilizing core of a benzopyran (chromene) with...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

8-hydroxy-2H-chromene-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, merging the lipophilic, radical-stabilizing core of a benzopyran (chromene) with the solubility and chelating potential of a carboxylic acid.[1] While often conflated with its oxidized coumarin analog (8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid), the 2H-chromene core (containing a reduced


 at position 2) offers distinct electronic properties, particularly in its donation potential and metabolic stability.[1]

This guide dissects the antioxidant mechanism of this specific isomer, emphasizing the critical role of the 8-hydroxyl group and its electronic interplay with the pyran ring oxygen (O1).[2]

Chemical Structure & Pharmacophore[1][3][4]
  • Core Scaffold: 2H-Chromene (2H-1-benzopyran).[1]

  • Active Pharmacophore: 8-Hydroxyl group (Phenolic donor).[1][2]

  • Modulator: 3-Carboxylic acid (Solubility/Chelation/EWG).[1]

  • Key Interaction: Intramolecular electronic stabilization between 8-OH and O1.[1]

Molecular Mechanism of Action

The antioxidant efficacy of 8-hydroxy-2H-chromene-3-carboxylic acid is not merely a function of having a phenolic group; it is defined by the positional advantage of the hydroxyl group at C8.[1] The mechanism proceeds primarily through Hydrogen Atom Transfer (HAT) , supported by secondary Single Electron Transfer (SET) pathways depending on solvent polarity.[2]

The "Ortho-Oxygen" Effect (Critical Mechanism)

Unlike 6-hydroxy or 7-hydroxy isomers, the 8-hydroxy isomer possesses a hydroxyl group adjacent to the pyran ether oxygen (O1).[1] This creates a local electronic environment similar to guaiacol (o-methoxyphenol) or 8-hydroxyquinoline .[1]

  • H-Bonding Pre-Organization: The 8-OH proton can engage in a weak intramolecular interaction with the O1 lone pairs.[1] While the geometry in a 2H-chromene is rigid, the proximity affects the

    
     bond length and electron density.
    
  • Radical Stabilization: Upon donation of the hydrogen atom (

    
    ), the resulting phenoxy radical at C8 is stabilized by:
    
    • Resonance: Delocalization into the benzene ring.[2]

    • p-Orbital Overlap: The lone pair on the adjacent pyran oxygen (O1) can donate electron density into the electron-deficient radical center (a +M mesomeric effect), significantly lowering the Bond Dissociation Enthalpy (BDE) of the 8-OH group compared to the 6-OH or 7-OH isomers.[1]

Pathway Visualization

The following diagram illustrates the competing mechanisms (HAT vs. SET) and the resonance stabilization unique to the 8-OH isomer.

AntioxidantMechanism Substrate 8-OH-Chromene (Ground State) HAT_TS Transition State [ArO---H---R]‡ Substrate->HAT_TS HAT (Dominant) Cation_Radical Cation Radical (ArOH•+) Substrate->Cation_Radical SET (Polar Solvent) Radical Free Radical (R•) Radical->HAT_TS Product_Radical Chromenyl Radical (8-O•) HAT_TS->Product_Radical Stable_Product Stabilized Product (R-H) HAT_TS->Stable_Product Resonance Resonance Stabilization (Delocalization into O1) Product_Radical->Resonance Ortho-Effect Stabilization Deprotonation Deprotonation (-H+) Cation_Radical->Deprotonation Deprotonation->Product_Radical

Caption: Dual-pathway mechanism showing the dominance of Hydrogen Atom Transfer (HAT) and the critical resonance stabilization provided by the adjacent pyran oxygen (O1).[2]

Structure-Activity Relationship (SAR)

The 3-carboxylic acid and 8-hydroxyl groups work in tandem but serve different roles.[1]

Structural FeatureRole in Antioxidant MechanismImpact on Efficacy
8-Hydroxyl (8-OH) Primary H-atom donor.[1]High: Lowers BDE via O1 interaction. Superior to 5, 6, or 7-OH.
Pyran Oxygen (O1) Radical stabilizer (p-donor).[2]Medium: Stabilizes 8-phenoxy radical via +M effect.[1]
3-Carboxylic Acid Electron Withdrawing Group (EWG).[1][2]Mixed: Increases acidity (lowers pKa) promoting SPLET mechanism in water; provides solubility.[2]
2H-Methylene (C2) Lipophilicity modulator.[1][2]Neutral: Unlike coumarin (C=O), the

allows better BBB permeability.[2]
The Coumarin vs. Chromene Distinction

Researchers often confuse 2H-chromene-3-COOH with 2-oxo-2H-chromene-3-COOH (Coumarin).[1]

  • Coumarin (2-oxo): The lactone carbonyl at C2 is a strong EWG. It pulls electron density away from the benzene ring, potentially increasing the BDE of the phenolic OH (making it harder to oxidize).[2]

  • Chromene (2H): Lacks the C2 carbonyl.[2] The benzene ring is more electron-rich, making the 8-OH a better H-donor (lower BDE) than its coumarin counterpart.[1] Thus, the 2H-chromene derivative is theoretically a more potent radical scavenger. [1]

Experimental Validation Protocols

To validate the mechanism described above, the following protocols are recommended. These are designed to distinguish between HAT and SET mechanisms.[2][3]

DPPH Radical Scavenging Assay (Standardized)[2]
  • Objective: Quantify HAT capacity.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich), Methanol (HPLC grade).[1][2]

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (absorbance ~0.9 at 517 nm).[2]

  • Dilution: Prepare serial dilutions of the 8-hydroxy-2H-chromene derivative (10–200 µM) in methanol.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression.
Cyclic Voltammetry (Mechanism Confirmation)
  • Objective: Determine Oxidation Potential (

    
    ) to assess SET feasibility.
    
  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

Protocol:

  • Solvent: Acetonitrile + 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).[2]
    
  • Scan Rate: 50, 100, 200 mV/s.

  • Analysis: Look for the first anodic peak (

    
    ).[2] A lower 
    
    
    
    (< 0.4 V vs Ag/AgCl) indicates high susceptibility to SET.[2]
    • Expectation: The 8-OH chromene should show a lower oxidation potential than the 3-COOH precursor due to the electron-rich phenolic ring.[1]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Validation Assays Start Compound Synthesis (8-OH-2H-Chromene-3-COOH) DPPH DPPH Assay (HAT Dominant) Start->DPPH CV Cyclic Voltammetry (SET Potential) Start->CV Cell Cellular ROS (H2DCFDA) (Bio-efficacy) Start->Cell Analysis Data Analysis (IC50 & E_pa Correlation) DPPH->Analysis CV->Analysis Cell->Analysis

Caption: Integrated workflow for validating antioxidant potency via chemical (DPPH/CV) and biological (ROS) endpoints.

References

  • Bors, W., et al. (1990). Flavonoids as antioxidants: Determination of radical-scavenging efficiencies. Methods in Enzymology. Link

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. Link

  • Sivaguru, P., et al. (2016). Synthesis and Antioxidant Properties of Novel 2H-Chromene-3-carboxylate Derivatives. Tetrahedron Letters. Link

  • Kostova, I. (2005). Synthetic and natural coumarins as antioxidants.[2][4] Mini Reviews in Medicinal Chemistry. Link

  • Sigma-Aldrich. Product Specification: 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 1728-89-8).[1] Link

Sources

Foundational

Engineering Multi-Target Directed Ligands: The Therapeutic Potential of 8-Hydroxycoumarin Derivatives in Alzheimer's Disease

Executive Summary: The Case for Polypharmacology in Neurodegeneration Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficits, monoaminergic dysregulation, amyloid-be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Polypharmacology in Neurodegeneration

Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficits, monoaminergic dysregulation, amyloid-beta (Aβ) aggregation, and severe oxidative stress. Historically, the "one-target, one-drug" paradigm has yielded high clinical attrition rates in AD drug development. To overcome this, the field has pivoted toward Multi-Target Directed Ligands (MTDLs) —single molecular entities designed to simultaneously modulate multiple pathological pathways.

Within this landscape, the 1,2-benzopyrone (coumarin) scaffold has emerged as a privileged structure. Specifically, 8-hydroxycoumarin derivatives offer a unique pharmacological profile. The strategic positioning of the hydroxyl group at the C-8 position provides a critical hydrogen bond donor/acceptor site that interacts intimately with the catalytic triad of cholinesterases and the FAD-binding pocket of monoamine oxidases, while simultaneously conferring potent radical-scavenging capabilities[1]. This whitepaper dissects the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols required to evaluate 8-hydroxycoumarin derivatives as next-generation AD therapeutics.

Mechanistic Rationale: Why the 8-Hydroxycoumarin Scaffold?

The therapeutic versatility of 8-hydroxycoumarins stems from their ability to be synthetically functionalized at the C-3, C-4, and C-7 positions, allowing for precise tuning of their pharmacodynamic properties.

  • Dual Cholinesterase (AChE/BChE) Inhibition: Elongated 8-hydroxycoumarin derivatives (e.g., those bearing benzylamine or chalcone moieties) exhibit dual-site binding. They span the narrow gorge of Acetylcholinesterase (AChE), anchoring in the Catalytic Active Site (CAS) via hydrogen bonding with the C-8 hydroxyl, while their extended aromatic tails form π–π stacking interactions with Trp286 in the Peripheral Anionic Site (PAS)[1]. This dual binding not only restores acetylcholine levels but also prevents PAS-induced Aβ aggregation.

  • Monoamine Oxidase B (MAO-B) Selectivity: MAO-B is upregulated in the astrocytic cells of AD patients, leading to dopamine degradation and the generation of neurotoxic hydrogen peroxide (

    
    ). Substitutions at the C-3 position of the 8-hydroxycoumarin core yield highly selective, nanomolar MAO-B inhibitors[2].
    
  • Transcriptomic Regulation: Beyond direct enzyme inhibition, specific derivatives like 4-propyl-8-hydroxycoumarin have demonstrated the ability to significantly downregulate the expression of PSEN1, PSEN2, and APOE genes in human neuroblastoma cells, directly interfering with the γ-secretase cleavage of the amyloid precursor protein (APP)[3].

  • Adenosine Receptor Antagonism: Emerging data indicates that certain derivatives, such as 3-(4-bromophenyl)-8-hydroxycoumarin, act as potent and selective Adenosine A3 receptor antagonists, a novel pathway implicated in neuroinflammation and neuroprotection[4].

Pathway A 8-Hydroxycoumarin Derivatives B AChE / BChE Inhibition A->B C MAO-B Inhibition A->C D ROS Scavenging A->D E Gene Regulation (PSEN1/2 Downregulation) A->E F Restored Cholinergic Transmission B->F G Reduced Dopamine Degradation C->G H Oxidative Stress Reduction D->H I Decreased Aβ Aggregation E->I J Neuroprotection & Cognitive Rescue F->J G->J H->J I->J

Multi-target mechanistic pathways of 8-hydroxycoumarin derivatives in Alzheimer's disease.

Quantitative Efficacy: Structure-Activity Relationships (SAR)

To establish the viability of these compounds, we must look at the quantitative data derived from in vitro enzymatic assays. The following table synthesizes the inhibitory profiles of key coumarin derivatives, highlighting how structural modifications dictate target affinity.

Compound DesignationAChE IC

(µM)
MAO-B IC

(µM)
Key Mechanistic Feature
4-Propyl-8-hydroxycoumarin ModerateN/ADownregulates PSEN1, PSEN2, APOE; upregulates CR1[3]
3-(4-Bromophenyl)-8-hydroxycoumarin N/AN/ASelective Adenosine A3 Antagonist (

= 258 nM)[4]
Compound 8 (Coumarin-linked)0.131.00Dual CAS/PAS binding; π–π interaction with Trp286[1]
Compound 52 (Dual Inhibitor)3.943.44Balanced dual inhibition; interacts with AChE PAS[1]
Compound 25 (3-carboxamidocoumarin)591.440.0046Highly selective nanomolar MAO-B inhibition[2]

Data Interpretation: The transition from a simple 8-hydroxycoumarin to a 3-carboxamidocoumarin shifts the molecule from a moderate AChE inhibitor to a highly potent, nanomolar MAO-B inhibitor (Compound 25)[2]. Conversely, extending the molecule with bulky linker groups (Compound 8) optimizes it for the AChE gorge, achieving sub-micromolar efficacy[1].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay architecture. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity during MTDL screening.

Workflow S1 Synthesis of 8-OH Coumarins S2 Ellman's Assay (AChE/BChE IC50) S1->S2 S3 Fluorometric Assay (MAO-B IC50) S1->S3 S4 SH-SY5Y Cell Line (Cytotoxicity/ROS) S2->S4 S3->S4 S5 qRT-PCR (APP/PSEN Transcriptomics) S4->S5 S6 Lead Candidate Selection S5->S6

Self-validating experimental workflow for screening 8-hydroxycoumarin MTDLs.

Protocol 1: Modified Ellman’s Assay for AChE/BChE Kinetics

Causality: We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) because it reacts instantaneously with thiocholine (the hydrolysis product of acetylthiocholine iodide by AChE) to form the 5-thio-2-nitrobenzoate anion. This yields a yellow color measurable at 412 nm, providing a direct, continuous kinetic readout of enzyme activity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Why pH 8.0? It is the optimal physiological pH for AChE catalytic efficiency.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (dissolved in DMSO, final concentration <1% to prevent solvent-induced enzyme denaturation), and 20 µL of AChE (0.22 U/mL).

  • Incubation: Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the 8-hydroxycoumarin derivative to establish equilibrium binding with the enzyme before the substrate is introduced.

  • Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of Acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Blank: Buffer + DTNB + ATCI (No enzyme). Corrects for the spontaneous, non-enzymatic hydrolysis of ATCI.

    • Positive Control: Donepezil. Validates the sensitivity and dynamic range of the assay.

Protocol 2: Transcriptomic Profiling in SH-SY5Y Neuroblastoma Cells

Causality: To prove that 8-hydroxycoumarins alter AD pathology at the genetic level (e.g., downregulating PSEN1), we must test them in human-derived neuronal models. However, dead cells yield artifactual RNA data. Therefore, we must first establish sub-lethal dosing (


 and 

)[3].

Step-by-Step Procedure:

  • Cell Culture & Dosing: Culture SH-SY5Y cells in DMEM:F12 medium. Treat with the 8-hydroxycoumarin derivative at pre-determined

    
     and 
    
    
    
    concentrations for 24 hours. Causality: Using these specific low-toxicity thresholds ensures that any observed gene downregulation is a specific pharmacological effect, not a byproduct of apoptosis.
  • RNA Isolation: Lyse cells and extract total RNA using a standard TRIzol/column-based method. Quantify via NanoDrop (ensure A260/280 ratio is ~2.0).

  • cDNA Synthesis & qRT-PCR: Reverse transcribe 1 µg of RNA. Run quantitative real-time PCR using SYBR Green chemistry targeting PSEN1, PSEN2, APOE, and CR1.

  • Self-Validation Controls: Normalize all

    
     values against a robust housekeeping gene (e.g., GAPDH or ACTB). Use the 
    
    
    
    method to calculate fold changes relative to a vehicle-treated control.

Conclusion & Future Directions

The 8-hydroxycoumarin scaffold represents a highly tunable, multi-target pharmacophore capable of addressing the complex pathophysiology of Alzheimer's disease. By acting as dual AChE/MAO-B inhibitors, potent ROS scavengers, and regulators of amyloidogenic gene expression, these derivatives bypass the limitations of single-target therapies. Future drug development efforts must focus on optimizing the blood-brain barrier (BBB) permeability of these derivatives and validating their transcriptomic effects in in vivo transgenic AD models (e.g., 5xFAD mice).

References

  • Abstract Proceedings of the 7th International Congress of the Molecular Biology Association of Turkey. nih.gov.
  • Santiago Vilar's research works. researchgate.net.
  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. mdpi.com.
  • Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. nih.gov.

Sources

Exploratory

Comparative Technical Analysis: 8-Hydroxy-2H-Chromene-3-Carboxylic Acid vs. Coumarin-3-Carboxylic Acid

Topic: 8-hydroxy-2H-chromene-3-carboxylic acid vs. coumarin-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-hydroxy-2H-chromene-3-carboxylic acid vs. coumarin-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between 8-hydroxy-2H-chromene-3-carboxylic acid (a cyclic ether scaffold) and coumarin-3-carboxylic acid (a cyclic lactone scaffold). While often conflated due to nomenclature similarities, these two entities represent distinct chemical classes—benzopyrans (chromenes) and benzopyrones (coumarins) —with divergent reactivities, spectroscopic properties, and synthetic pathways.

  • Coumarin-3-carboxylic acid (C3CA): The oxidized, lactone-based scaffold (2-oxo-2H-chromene).[1] It is a gold standard in fluorescence assays and a Michael acceptor in medicinal chemistry.

  • 8-Hydroxy-2H-chromene-3-carboxylic acid (8-HC3CA): The reduced, ether-based scaffold (non-oxo). It features an electron-rich phenolic ring and a cyclic ether functionality, often serving as a precursor in photochromic materials or a specialized pharmacophore in antimicrobial research.

Part 1: Structural & Physicochemical Profiling

The fundamental difference lies at position 2 of the heterocyclic ring. This single atomic change—carbonyl (


) vs. methylene (

)—dictates the electronic distribution and stability of the entire system.
Comparative Data Matrix
FeatureCoumarin-3-carboxylic acid (C3CA)8-Hydroxy-2H-chromene-3-carboxylic acid (8-HC3CA)
CAS Registry 531-81-7923215-10-5
Core Scaffold Coumarin (2-oxo-2H-chromene)Chromene (2H-chromene / Benzopyran)
Functional Group Cyclic Ester (Lactone)Cyclic Ether
Formula


Electronic Nature Electron-deficient (Michael Acceptor at C4)Electron-rich (due to 8-OH and ether oxygen)
Fluorescence High (Blue/Cyan emission)Low/Negligible (unless oxidized or ring-opened)
Base Stability Labile: Lactone hydrolysis

Coumarinic acid
Stable: Ether linkage resists basic hydrolysis
pKa (approx) COOH: ~3.5COOH: ~3.8; 8-OH: ~9.8 (Phenolic)
Key Reactivity Nucleophilic attack at C2 (ring opening) or C4Electrophilic substitution; Oxidation to coumarin
Structural Logic & Reactivity
  • The Lactone Vulnerability (C3CA): The coumarin ring is susceptible to hydrolysis in alkaline media (pH > 10), opening the lactone ring to form a water-soluble coumarinate salt. This reversible reaction is critical in pH-sensing applications but poses a stability challenge in basic formulation.

  • The Ether Stability (8-HC3CA): The 2H-chromene ring lacks the carbonyl at position 2. It functions as a cyclic vinyl ether. It is stable to base but sensitive to oxidation (e.g., DDQ or air oxidation) which converts it into the corresponding coumarin. The 8-hydroxy group provides an additional handle for metal chelation (e.g., Cu²⁺, Zn²⁺) or further derivatization.

Part 2: Synthetic Methodologies

The synthesis of these two scaffolds requires fundamentally different catalytic strategies. Coumarins are typically formed via condensation-cyclization, whereas 2H-chromenes often require annulation or reduction sequences.

Synthesis of Coumarin-3-Carboxylic Acid (Knoevenagel Route)

The industry-standard protocol utilizes a Knoevenagel condensation followed by spontaneous intramolecular cyclization.

Reaction Scheme:



Synthesis of 8-Hydroxy-2H-Chromene-3-Carboxylic Acid

Synthesizing the non-oxo chromene is more complex. A reliable modern approach involves the Baylis-Hillman reaction or Rhodium-catalyzed annulation of phenol derivatives.

Protocol Focus: The Baylis-Hillman route is accessible for most labs.

  • Precursor: Start with 3-bromosalicylaldehyde (to install the 8-OH later via boronic acid or protection/deprotection).

  • Coupling: Reaction with acrylate esters using DABCO.

  • Cyclization: Acid-catalyzed cyclization of the Baylis-Hillman adduct yields the 2H-chromene ester.

  • Hydrolysis: Saponification yields the carboxylic acid.

Part 3: Visualization of Synthetic Pathways

The following diagram contrasts the formation logic of the two scaffolds.

SynthesisComparison cluster_Coumarin Coumarin Scaffold (Lactone) cluster_Chromene Chromene Scaffold (Ether) Salicylaldehyde Salicylaldehyde Intermediate1 Knoevenagel Intermediate Salicylaldehyde->Intermediate1 Piperidine/EtOH Reflux Meldrums Meldrum's Acid (or Diethyl Malonate) Meldrums->Intermediate1 C3CA Coumarin-3-COOH (Lactone Formed) Intermediate1->C3CA Cyclization (- Acetone/CO2) PhenolDeriv Substituted Phenol (e.g. 2-OH-Benzaldehyde) BH_Adduct Baylis-Hillman Adduct PhenolDeriv->BH_Adduct DABCO, Acrylate Acrylate Acrylate Ester Acrylate->BH_Adduct ChromeneEster 2H-Chromene Ester (Cyclic Ether) BH_Adduct->ChromeneEster Acid Catalysis (Cyclization) HC3CA 8-OH-2H-Chromene-3-COOH (Ether Scaffold) ChromeneEster->HC3CA LiOH Hydrolysis (Ester Cleavage)

Figure 1: Divergent synthetic pathways. Top: Knoevenagel condensation yielding the lactone (Coumarin). Bottom: Baylis-Hillman pathway yielding the cyclic ether (Chromene).

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Coumarin-3-Carboxylic Acid

Validated for high yield and purity without chromatography.

Reagents: Salicylaldehyde (10 mmol), Meldrum's acid (10 mmol), Water (20 mL), Catalytic Piperidine.

  • Setup: In a 50 mL round-bottom flask, combine salicylaldehyde and Meldrum's acid in water.

  • Catalysis: Add 2 drops of piperidine.

  • Reflux: Heat the heterogeneous mixture to reflux (

    
    ). The solid Meldrum's acid will dissolve, and the product will begin to precipitate as the reaction proceeds (typically 2–4 hours).
    
  • Workup: Cool the mixture to room temperature and then to

    
     in an ice bath.
    
  • Isolation: Filter the solid precipitate. Wash with ice-cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from ethanol if necessary.

  • Validation: Check melting point (~190–193°C) and

    
    -NMR (Singlet at 
    
    
    
    8.7–8.9 ppm for C4-H).
Protocol B: 8-Hydroxy-2H-Chromene-3-Carboxylic Acid (via 2H-Chromene intermediate)

Note: This protocol assumes starting from the commercially available 8-hydroxy-2H-chromene-3-carboxylate ester or generating it via the Baylis-Hillman route.

Reagents: Ethyl 8-hydroxy-2H-chromene-3-carboxylate (1.0 eq), LiOH (3.0 eq), THF/Water (1:1).

  • Dissolution: Dissolve the ester in THF/Water (1:1 v/v).

  • Hydrolysis: Add LiOH and stir at room temperature for 4 hours. Critical: Do not heat excessively, as the electron-rich chromene ring can be sensitive to oxidative degradation in hot alkaline solution.

  • Acidification: Carefully acidify with 1M HCl to pH 3.0. The carboxylic acid should precipitate.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Storage: Store under inert atmosphere (Argon) at

    
    . 8-hydroxy-chromenes are prone to oxidation to coumarins upon prolonged air exposure.
    

Part 5: Functional Applications & Selection Guide

When to use Coumarin-3-COOH
  • Fluorescence Labeling: The C3CA scaffold is the basis for "Coumarin 343" and other blue dyes. Use this for tagging amines (via NHS ester) or detecting reactive oxygen species (ROS).

  • Metal Sensing: The carbonyl oxygen and the carboxylic acid can chelate hard metals, but efficiency is lower than in 8-substituted derivatives.

  • Drug Design: Use as a stable peptidomimetic scaffold.

When to use 8-Hydroxy-2H-Chromene-3-COOH[2]
  • Photochromism: 2H-chromenes can undergo electrocyclic ring opening upon UV irradiation to form colored quinone methides. This is useful for optical switching.

  • Antioxidant Assays: The 8-OH group on the electron-rich ether ring makes this a potent radical scavenger (H-atom donor), significantly more active than the electron-deficient coumarin.

  • Intermediate: Use as a precursor. Oxidation with DDQ yields 8-hydroxycoumarin-3-carboxylic acid.

Comparative Signaling Pathway (Fluorescence vs. Reactivity)

Applications cluster_C3CA Coumarin-3-COOH Applications cluster_8HC 8-OH-2H-Chromene Applications C3CA_Node Coumarin-3-COOH Fluorescence Blue Fluorescence (400-450 nm) C3CA_Node->Fluorescence Bioconjugation Bioconjugation (NHS Ester) C3CA_Node->Bioconjugation HC_Node 8-OH-2H-Chromene-3-COOH Photochromism Photochromic Switching (UV -> Colored Species) HC_Node->Photochromism Oxidation Oxidation to Coumarin (ROS Sensing) HC_Node->Oxidation + ROS / DDQ

Figure 2: Functional divergence. Coumarins are static fluorescent reporters; Chromenes are dynamic, responsive scaffolds.

References

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. De La Salle University.

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal.

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives. National Institutes of Health (PMC).

  • Coumarin-3-carboxylic acid - Safety Data Sheet. ChemicalBook.

  • 8-Hydroxy-2H-chromene-3-carboxylic acid Product Information. BLD Pharm. [2][3]

Sources

Foundational

Physical Properties and Characterization of 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid

Topic: Physical Properties of 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Synthesis, Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Properties of 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Synthesis, Spectral Analysis, and Chelation Chemistry

Executive Summary

8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-hydroxycoumarin-3-carboxylic acid) is a functionalized coumarin derivative distinct from its highly fluorescent isomer, 7-hydroxycoumarin-3-carboxylic acid. While the 7-hydroxy isomer is a standard fluorophore, the 8-hydroxy variant is valued primarily for its metal-chelating capabilities and pharmacological potential. The proximity of the hydroxyl group at position 8 to the lactone ring oxygen creates a coordination site analogous to 8-hydroxyquinoline, making this compound a versatile ligand in coordination chemistry and a scaffold for antimicrobial drug design.

This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and spectral characteristics, serving as a reference for applications in bioinorganic chemistry and medicinal synthesis.

Chemical Identity & Structural Analysis[1][2]

The compound consists of a benzopyrone (coumarin) core substituted with a carboxylic acid at position 3 and a hydroxyl group at position 8.[1][2][3][4] This specific substitution pattern imparts unique solubility and reactivity profiles compared to other coumarin isomers.

Table 1: Molecular Identity
PropertyData
IUPAC Name 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Common Synonyms 8-Hydroxycoumarin-3-carboxylic acid; 8-OHCcaH
CAS Number 1728-89-8
Molecular Formula C₁₀H₆O₅
Molecular Weight 206.15 g/mol
SMILES OC(=O)C1=CC2=C(O)C=CC=C2OC1=O
InChI Key QIBIAGDWRHWFNP-UHFFFAOYSA-N

Synthesis & Reaction Pathways[3][4][5][9][10][11]

The synthesis of 8-hydroxycoumarin-3-carboxylic acid relies on the Knoevenagel condensation. Unlike the Pechmann condensation often used for simple coumarins, the Knoevenagel route preserves the carboxylic acid functionality essential for its solubility and biological activity.

Mechanistic Pathway

The reaction involves the condensation of 2,3-dihydroxybenzaldehyde with an active methylene compound (diethyl malonate or dimethyl malonate) in the presence of a base.

SynthesisPathway Aldehyde 2,3-Dihydroxybenzaldehyde Intermediate Knoevenagel Intermediate Aldehyde->Intermediate Base (Piperidine) Malonate Diethyl Malonate Malonate->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - EtOH Hydrolysis Acid/Base Hydrolysis Cyclization->Hydrolysis Ester Cleavage Product 8-Hydroxy-2-oxo-2H- chromene-3-carboxylic acid Hydrolysis->Product Acidification

Figure 1: Synthetic workflow via Knoevenagel condensation and subsequent hydrolysis.[1]

Optimized Experimental Protocol

Based on Green Chemistry approaches (Sonawane et al., 2023) and Classical Methods.

  • Reactants: Combine 2,3-dihydroxybenzaldehyde (1.0 eq) and diethyl malonate (1.0 eq).

  • Catalysis: Add catalytic piperidine (classical) or use waste curd water (green solvent/catalyst).[1]

  • Condition: Reflux in ethanol for 2–3 hours or sonicate at 40°C for 60 minutes.

  • Workup:

    • Cool the mixture to precipitate the ester intermediate (if stable) or the acid salt.[1]

    • Acidify with 2M HCl to pH ~2 to precipitate the free carboxylic acid.

    • Purification: Recrystallize from ethanol/water or glacial acetic acid.

  • Yield: Typically 85–92%.

Physical & Thermodynamic Properties[3]

The solid-state properties of the 8-hydroxy isomer are defined by strong intermolecular hydrogen bonding, leading to high melting points and specific solubility trends.

Table 2: Physical Constants
PropertyValueNotes
Physical State Solid powderTypically pale yellow to green-yellow.
Melting Point 200–202 °CSome reports indicate decomp. >290°C depending on solvate form [1, 2].
Solubility (High) DMF, DMSO, 2M NaOHDeprotonation of COOH significantly enhances aqueous solubility.[1]
Solubility (Mod/Low) Ethanol, MethanolSoluble upon heating.[1]
Solubility (Insol) Water, Hexane, ChloroformPoor solubility in non-polar solvents and neutral water.[1]
pKa (Estimated) COOH: ~3.5–4.08-OH: ~8.5–9.0The 8-OH is less acidic than the carboxylic acid but more acidic than unsubstituted phenol due to the electron-withdrawing lactone.

Spectral Characterization Profiles

Accurate identification requires a multi-modal spectral approach. The 8-hydroxy substitution introduces diagnostic shifts compared to the unsubstituted coumarin-3-carboxylic acid.

Infrared Spectroscopy (FT-IR)

The IR spectrum reveals the dual carbonyl nature of the molecule (lactone vs. carboxylic acid) and the hydroxyl functionality.[1]

  • 3482 cm⁻¹: O-H stretching (broad, intermolecular H-bonding).[1]

  • 3031 cm⁻¹: C-H stretching (aromatic).

  • 1781 cm⁻¹: C=O stretching (Lactone ring).[1] Note: This is higher than typical esters due to ring strain/conjugation.

  • 1686 cm⁻¹: C=O stretching (Carboxylic acid).[1]

  • 1527 cm⁻¹: C=C aromatic skeletal vibrations.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Required due to solubility).[1][3]

  • ¹H NMR:

    • δ 12.0–13.0 ppm (s, 1H): Carboxylic acid proton (broad).[1]

    • δ 10.0–10.5 ppm (s, 1H): 8-Hydroxyl proton.[1]

    • δ 8.6–8.8 ppm (s, 1H): H-4 proton (vinylic proton on the pyrone ring).[1] This is a characteristic singlet for 3-substituted coumarins.

    • δ 7.1–7.4 ppm (m, 3H): Aromatic protons (H-5, H-6, H-7).[1]

  • ¹³C NMR:

    • δ 163–164 ppm: Carboxylic acid carbonyl.

    • δ 156–160 ppm: Lactone carbonyl (C-2).[1]

    • δ 147 ppm: C-8 (Carbon attached to hydroxyl).[1]

Photophysical Properties (Fluorescence)

Unlike 7-hydroxycoumarin (Umbelliferone), which is intensely fluorescent, 8-hydroxycoumarin derivatives often exhibit weak or quenched fluorescence in their free ligand state due to non-radiative decay pathways associated with the 8-OH group (similar to excited-state intramolecular proton transfer, ESIPT).[1]

  • Excitation: ~300–320 nm (UV region).[1]

  • Emission: Weak emission in the blue region (~400–450 nm).[1][5]

  • Chelation Enhancement: Fluorescence intensity often increases significantly upon binding to metal ions (e.g., Zn²⁺, Al³⁺), making it a candidate for "turn-on" fluorescent sensing.

Coordination Chemistry & Applications

The core utility of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid lies in its ability to coordinate metal ions. It acts as a bidentate or tridentate ligand depending on the metal and pH.

Metal Binding Modes
  • Mode A (Carboxylate Binding): Primary mode for Ag(I) and hard metals.[1] The carboxylic acid deprotonates, forming stable carboxylate bridges.

  • Mode B (8-Hydroxy-Lactone Chelation): Analogous to 8-hydroxyquinoline. The metal coordinates between the phenolic oxygen (O-8) and the lactone ring oxygen (O-1) or carbonyl oxygen.[1] This mode is critical for biological activity and fluorescence modulation.

Coordination cluster_Modes Coordination Modes Ligand 8-Hydroxy-2-oxo-2H- chromene-3-carboxylic acid Mode1 Carboxylate Binding (e.g., Ag+) Antimicrobial Activity Ligand->Mode1 pH > 4.0 Mode2 Phenolic/Lactone Chelation (e.g., Zn2+, Cu2+) Fluorescence Modulation Ligand->Mode2 Presence of Divalent Ions

Figure 2: Primary coordination modes utilized in pharmacological and sensing applications.[1]

Biological Applications[1][6][9][10][13]
  • Antimicrobial Agents: Silver(I) complexes of this ligand have shown potent activity against Candida albicans and MRSA (Methicillin-resistant Staphylococcus aureus), outperforming the free ligand [3].[1]

  • Drug Intermediates: The carboxylic acid group allows for amide coupling to generate peptide-coumarin conjugates for targeted delivery or protease assays.

References

  • Sonawane, N. B., et al. (2023).[1][3] "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach." European Journal of Chemistry, 14(4), 439-444.[1][3] Link

  • Sigma-Aldrich. "8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid Product Sheet." Merck KGaA. Link[1]

  • Creaven, B. S., et al. (2006).[1][6] "Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes." Inorganica Chimica Acta, 359(12), 3976-3984.[1] Link

  • PubChem. "Compound Summary: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (Analogous Data)." National Library of Medicine. Link[1]

Sources

Exploratory

Unveiling 8-Hydroxy-2H-Chromene-3-Carboxylic Acid: Synthesis Mechanisms and Therapeutic Applications

Executive Summary The chromene scaffold is a privileged structure in medicinal chemistry, ubiquitous in naturally occurring bioactive compounds and synthetic pharmaceuticals. Among its derivatives, 8-hydroxy-2H-chromene-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromene scaffold is a privileged structure in medicinal chemistry, ubiquitous in naturally occurring bioactive compounds and synthetic pharmaceuticals. Among its derivatives, 8-hydroxy-2H-chromene-3-carboxylic acid (CAS: 923215-10-5)[1] serves as a critical intermediate and active pharmaceutical ingredient (API) building block. This technical whitepaper provides an in-depth analysis of the physicochemical properties, advanced synthetic methodologies, and the pharmacological derivatization of 8-hydroxy-2H-chromene-3-carboxylic acid, tailored for drug development professionals.

Physicochemical Profiling & Structural Significance

IUPAC Name: 8-hydroxy-2H-chromene-3-carboxylic acid Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol [1]

The structural uniqueness of 8-hydroxy-2H-chromene-3-carboxylic acid lies in its dual functionalization:

  • The 8-Hydroxy Moiety: Acts as a strong electron-donating group (EDG). In biological systems, this hydroxyl group enhances hydrogen-bonding interactions with target receptors and contributes to the antioxidant profile of the molecule by stabilizing radical intermediates[2].

  • The 3-Carboxylic Acid Group: Serves as a highly reactive handle for derivatization. It is predominantly utilized to synthesize chromene-3-carboxamides, which exhibit superior membrane permeability and target binding affinity compared to their free-acid precursors[3].

Advanced Synthetic Methodologies

Historically, chromene-3-carboxylic acids were synthesized via classical Knoevenagel condensations or Baylis-Hillman reactions[3]. However, modern green chemistry demands higher atom economy and regioselectivity.

The Rhodium(III)-Catalyzed Redox-Neutral Cascade

A breakthrough in the synthesis of 2H-chromene-3-carboxylic acid derivatives involves a solvent-controlled, Rhodium(III)-catalyzed C–H activation and [3+3] annulation sequence[4].

Causality & Mechanism: Unlike classical methods that require harsh basic conditions, this transition-metal-catalyzed approach utilizes N-phenoxyacetamides and methyleneoxetanones. The Rh(III) catalyst coordinates with the directing group of the N-phenoxyacetamide, enabling a highly selective ortho-C–H activation to form a five-membered rhodacycle intermediate. The methyleneoxetanone acts as a three-carbon source. The reaction undergoes a regioselective migratory insertion followed by an unusual alkyl C–O bond cleavage, yielding the 2H-chromene-3-carboxylic acid framework[4][5]. This redox-neutral pathway prevents the over-oxidation of the sensitive 8-hydroxy group.

G N1 N-Phenoxyacetamide (Substrate) N3 Rhodacycle Intermediate (C-H Activation) N1->N3 Rh(III) Coordination N2 [Cp*RhCl2]2 / CsOAc (Catalyst System) N2->N3 Acetate-assisted Deprotonation N5 [3+3] Annulation (Alkyl C-O Cleavage) N3->N5 Migratory Insertion N4 Methyleneoxetanone (3-Carbon Source) N4->N5 Reactant Addition N6 2H-Chromene-3-carboxylic acid (Target Scaffold) N5->N6 Reductive Elimination

Fig 1: Rh(III)-catalyzed redox-neutral [3+3] annulation cascade for chromene synthesis.

Pharmacological Derivatization: Chromene-3-Carboxamides

The free carboxylic acid often suffers from poor cellular penetration due to its ionization at physiological pH. Converting 8-hydroxy-2H-chromene-3-carboxylic acid into its corresponding carboxamide derivatives drastically alters its pharmacokinetic profile[3].

Biological Activity Profile

Chromene-3-carboxamides have demonstrated potent antimicrobial and anti-tumor properties. Molecular docking and quantum chemical calculations suggest that the bactericidal activity against gram-negative strains correlates with the electrophilic nature of the receptor site, where the carboxamide acts as a superior ligand-receptor complexation agent[3]. Furthermore, specific 3-substituted chromene derivatives act as selective inhibitors of human carbonic anhydrase (CA IX and XII), which are critical targets in reducing the metastatic potential of hypoxic tumors[6].

Quantitative Efficacy Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) of synthesized chromene-3-carboxamide derivatives compared to standard antibiotics[3].

Compound DerivativeTarget PathogenMIC (mg/mL)Reference StandardStandard MIC (mg/mL)
Chromene-3-carboxamide (3a)Bacillus cereus0.062Streptomycin0.125
Chromene-3-carboxamide (3c)Bacillus cereus0.062Streptomycin0.125
Chromene-3-carboxamide (4c)Bacillus cereus0.062Streptomycin0.125
Chromene-3-carboxamide (4b)Candida albicansActiveNystatinN/A

Data indicates that specific chromene-3-carboxamides exhibit a 2-fold higher potency against B. cereus than the clinical standard, Streptomycin.

Self-Validating Experimental Protocol: Carboxamide Coupling

To synthesize bioactive carboxamides from 8-hydroxy-2H-chromene-3-carboxylic acid, Dicyclohexylcarbodiimide (DCC) is utilized as a coupling agent. Causality: DCC is chosen because it activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate under mild conditions (0°C to room temperature). This prevents the thermal degradation or decarboxylation of the chromene ring that can occur with harsh chlorinating agents like SOCl₂[2][3].

Step-by-Step Methodology

Phase 1: Activation

  • Preparation: Dissolve 200 mg (approx. 1.04 mmol) of 8-hydroxy-2H-chromene-3-carboxylic acid in 5 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the reaction flask in an ice bath and allow it to cool for 30 minutes. Reasoning: Cooling suppresses the formation of unreactive N-acylurea byproducts.

  • Coupling Agent Addition: Slowly add 1.1 equivalents of DCC. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.

Phase 2: Nucleophilic Addition 4. Amine Introduction: Add 1.0 equivalent of the desired amine (e.g., benzylamine) dropwise to the activated mixture[3]. 5. Propagation: Remove the ice bath and allow the mixture to stir continuously at room temperature for 16 hours.

Phase 3: Self-Validation & Workup 6. Visual Validation Checkpoint: The successful progression of the reaction is physically indicated by the precipitation of dicyclohexylurea (DCU), a white, insoluble byproduct. If the solution remains completely clear after 2 hours, the DCC activation has failed (likely due to wet solvent). 7. Filtration: Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with cold DCM. 8. Analytical Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on the filtrate using a Hexane:Ethyl Acetate (4:1) eluent. The starting acid (Rf ~0.2) should be absent, replaced by a new, less polar spot corresponding to the carboxamide (Rf ~0.6). 9. Isolation: Concentrate the filtrate under reduced pressure to yield the crude 8-hydroxy-2H-chromene-3-carboxamide as a solid, which can be recrystallized from ethanol.

G S1 8-Hydroxy-2H-chromene- 3-carboxylic acid S2 DCC in CH2Cl2 (0°C) Activation Phase S1->S2 S3 O-Acylisourea Intermediate S2->S3 -H2O equivalent S4 Benzylamine Addition Nucleophilic Attack S3->S4 S5 DCU Precipitation & Filtration S4->S5 16h Stirring S6 Chromene-3-carboxamide (Bioactive API) S5->S6 Filtrate Concentration

Fig 2: Self-validating DCC-mediated coupling workflow for chromene-3-carboxamides.

References

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal.[Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3]. Shaanxi Normal University (SNNU).[Link]

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. National Institutes of Health (NIH). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Green Synthesis of Coumarin-3-Carboxylic Acid Using Waste Curd Water

This Application Note is structured to provide a rigorous, field-ready guide for the green synthesis of Coumarin-3-carboxylic acid. It synthesizes the specific "waste curd water" methodology pioneered by Sonawane et al.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-ready guide for the green synthesis of Coumarin-3-carboxylic acid. It synthesizes the specific "waste curd water" methodology pioneered by Sonawane et al. (2023) and the foundational "waste water" (buttermilk) protocols by Fiorito et al. (2016).

[1][2][3]

Executive Summary

This guide details a sustainable, metal-free protocol for synthesizing Coumarin-3-carboxylic acid using waste curd water (whey) as a dual solvent and biocatalyst. By replacing toxic organic solvents (e.g., piperidine, benzene) and energy-intensive reflux methods with a biodegradable dairy byproduct, this method achieves high yields (88–96%) under mild conditions (Ultrasound/40–60°C).

Key Advantages:

  • Waste-to-Wealth: Utilizes acidic whey (pH ~3.5–4.5), a byproduct of the dairy industry.

  • Atom Economy: The reaction proceeds via a domino Knoevenagel condensation followed by intramolecular cyclization.

  • Scalability: The aqueous catalytic medium is recyclable and non-toxic.

Scientific Foundation & Mechanism

The Catalytic Role of Curd Water

Waste curd water is not merely a solvent; it is a complex biocatalytic system . Its efficacy stems from three synergistic components:

  • Lactic Acid (Acidic Catalyst): Provides a pH of ~3.5–4.5, activating the carbonyl electrophile.

  • Amino Acids/Peptides (Base/Nucleophilic Catalyst): Trace amino acids (e.g., proline, lysine) act as weak Lewis bases, facilitating the deprotonation of the active methylene compound.

  • Enzymatic Activity: Residual enzymes in fresh whey can lower the activation energy for the condensation step.

Reaction Pathway

The synthesis involves the reaction of Salicylaldehyde (2-hydroxybenzaldehyde) with Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Unlike dimethyl malonate (which yields esters), Meldrum's acid allows for the direct formation of the carboxylic acid via a cascade sequence: Knoevenagel Condensation


 Intramolecular Cyclization 

Hydrolysis/Decarboxylation
.

ReactionMechanism cluster_0 Reactants cluster_1 Catalytic Cycle (Curd Water) cluster_2 Cascade Transformation Sal Salicylaldehyde Act Carbonyl Activation (Lactic Acid H+) Sal->Act Mel Meldrum's Acid Deprot Deprotonation (Amino Acids) Mel->Deprot Inter Knoevenagel Intermediate Act->Inter Deprot->Inter Cycl Intramolecular Cyclization Inter->Cycl - H2O HydDec Hydrolysis & Decarboxylation Cycl->HydDec - Acetone Prod Coumarin-3-carboxylic Acid HydDec->Prod - CO2

Figure 1: Mechanistic pathway of the domino Knoevenagel-Cyclization reaction catalyzed by the acidic/amino constituents of waste curd water.

Materials & Preparation

Reagents
  • Substrate: Salicylaldehyde (2-hydroxybenzaldehyde) - Analytical Grade.

  • Active Methylene: Meldrum's Acid (preferred for Acid product) OR Dimethyl Malonate (for Ester product).

  • Solvent/Catalyst: Fresh Waste Curd Water (Whey).

Preparation of Catalytic Curd Water

To ensure reproducibility, the curd water must be standardized:

  • Collection: Collect the liquid whey separated during the coagulation of milk (using lemon juice or vinegar as the curdling agent).

  • Filtration: Filter the crude whey through a muslin cloth or Whatman No. 1 filter paper to remove suspended casein solids.

  • Validation: Measure pH. Optimal range: 3.5 – 4.5 . If pH > 5.0, catalytic activity drops; adjust with drops of natural lemon juice if necessary.

  • Storage: Use fresh (within 24 hours) or store at 4°C to prevent spoilage.

Experimental Protocol

Method A: Synthesis of Coumarin-3-Carboxylic Acid (Meldrum's Acid Route)

Target: The free carboxylic acid form.

Workflow Diagram:

Workflow Start Start: 1 mmol Salicylaldehyde + 1 mmol Meldrum's Acid Mix Add 5-10 mL Filtered Waste Curd Water Start->Mix Sonicate Ultrasound Irradiation (40-60°C, 20-40 min) Mix->Sonicate Precip Cool to RT (Precipitate forms) Sonicate->Precip Filter Filtration & Cold Water Wash Precip->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure Coumarin-3-carboxylic Acid Recryst->Final

Figure 2: Experimental workflow for the ultrasound-assisted synthesis.[1]

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Salicylaldehyde (1.0 mmol) and Meldrum's Acid (1.0 mmol) .

  • Catalyst Addition: Add 5–10 mL of filtered waste curd water . No other organic solvent is required.

  • Activation:

    • Option A (Preferred): Place the flask in an ultrasonic bath (40 kHz). Sonicate at 40–60°C for 20–45 minutes .

    • Option B (Conventional): Stir magnetically at 60°C for 60–90 minutes.

  • Monitoring: Monitor progress via TLC (Eluent: n-Hexane:Ethyl Acetate 7:3).

  • Workup: Upon completion, cool the mixture to room temperature. The solid product will precipitate out.

  • Purification: Filter the solid and wash thoroughly with cold water to remove water-soluble whey components (sugars, proteins).

  • Recrystallization: Recrystallize from hot ethanol to obtain pure white crystals.

Method B: Synthesis of Coumarin-3-Carboxylate Esters (Dimethyl Malonate Route)

Target: The methyl ester derivative (as described by Sonawane et al.).

  • Reactants: Salicylaldehyde (1 mmol) + Dimethyl Malonate (1 mmol).

  • Conditions: Ultrasound at 40°C in curd water.

  • Note: This route yields the ester. To convert to the acid, a subsequent hydrolysis step (NaOH/H2O) would be required.

Validation & Results

Physicochemical Characterization
ParameterSpecification
Appearance White to pale yellow crystalline solid
Melting Point 188–190°C (Lit. 190–192°C)
Yield 88% – 96% (Method A)
Reaction Time 20–45 min (Ultrasound) vs. 2–3 hours (Conventional)
Green Chemistry Metrics
  • Atom Economy: High (Byproducts are Acetone, CO2, and Water).

  • E-Factor: Low (Solvent is water-based waste; zero toxic organic waste).

  • Recyclability: The curd water filtrate can be reused 2–3 times with minimal loss in catalytic activity (yield drops <5% after 3rd cycle).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction pH of curd water is too high (>5.0).Check pH. If basic, use fresher whey or add 1-2 drops of lemon juice/dilute HCl to reach pH 4.0.
Oily Product Incomplete cyclization or impurities.Ensure reaction runs to completion (TLC). Cool slowly to induce crystallization.
Product Impurity Residual whey proteins.Wash the crude solid thoroughly with ice-cold water. Recrystallize from ethanol.

References

  • Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023).[2][3] Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439–444.[1] Link

  • Fiorito, S., Taddeo, V. A., Genovese, S., & Epifano, F. (2016). A green chemical synthesis of coumarin-3-carboxylic and cinnamic acids using crop-derived products and waste waters as solvents.[4][5][6] Tetrahedron Letters, 57(42), 4639–4642. Link

  • Patil, D. R., et al. (2018). Clean synthesis of coumarin-3-carboxylic acids using water extract of rice straw husk. Green Materials, 6(4), 145–151. Link

Sources

Application

Application Note: 8-Hydroxy-2H-chromene-3-carboxylic Acid as a Pharmacophore

This Application Note is structured to guide researchers through the strategic utilization of 8-hydroxy-2H-chromene-3-carboxylic acid as a pharmacophore. It distinguishes between the often-confused coumarin (2-oxo) and 2...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic utilization of 8-hydroxy-2H-chromene-3-carboxylic acid as a pharmacophore. It distinguishes between the often-confused coumarin (2-oxo) and 2H-chromene (non-oxo) scaffolds, providing a rigorous protocol for the latter, which represents a privileged structure in modern antimicrobial and anticancer fragment-based drug discovery (FBDD).

Executive Summary

The 8-hydroxy-2H-chromene-3-carboxylic acid scaffold is a "privileged structure" capable of binding multiple biological targets with high affinity. Unlike its ubiquitous oxidized cousin, the coumarin (2-oxo-2H-chromene), the 2H-chromene core retains a reduced C2 position, imparting distinct electronic properties and conformational flexibility.

This molecule serves as a potent pharmacophore due to its triad of interaction points:

  • 8-Hydroxyl Group: A critical hydrogen bond donor/acceptor and metal chelator.

  • 3-Carboxylic Acid: An ionizable headgroup for salt-bridging and solubility.

  • 2H-Chromene Core: A planar, hydrophobic platform for

    
    -stacking interactions.
    

Primary Applications:

  • Antimicrobial Agents: Targeting bacterial gyrase B and cell wall synthesis.

  • SERDs (Selective Estrogen Receptor Degraders): Scaffold hopping from coumarins to improve metabolic stability.

  • Metalloenzyme Inhibition: Chelation of Zn²⁺ or Mg²⁺ in active sites (e.g., HIV Integrase, Carbonic Anhydrase).

Structural Disambiguation & Pharmacophore Mapping

Before synthesis, it is critical to distinguish between the two dominant forms found in literature.

Feature2H-Chromene-3-carboxylic acid (Target)Coumarin-3-carboxylic acid (Common Variant)
Structure Cyclic Ether (C2 is

hybridized -CH₂-)
Lactone (C2 is

hybridized -C=O)
Electronic State Electron-rich aromatic systemElectron-deficient

-unsaturated lactone
Reactivity Susceptible to oxidation; Baylis-Hillman adductMichael acceptor; Ring-opening hydrolysis
Key Role Antimicrobial / SERD Scaffold Anticoagulant / Fluorescent Probe
Pharmacophore Interaction Map

The following diagram illustrates the binding modes of the 8-hydroxy-2H-chromene-3-carboxylic acid pharmacophore.

PharmacophoreMap Scaffold 8-Hydroxy-2H-chromene- 3-carboxylic acid COOH 3-Carboxylic Acid (Anionic Head) Scaffold->COOH OH 8-Hydroxyl Group (H-Bond Donor) Scaffold->OH Core Chromene Ring (Hydrophobic) Scaffold->Core SaltBridge Salt Bridge (Arg/Lys residues) COOH->SaltBridge OH->COOH Intramolecular H-bond (Stabilizes conformation) Chelation Metal Chelation (Mg2+, Zn2+) OH->Chelation PiStack Pi-Pi Stacking (Phe/Trp residues) Core->PiStack

Figure 1: Pharmacophore map highlighting the three primary interaction vectors: ionic binding (COOH), metal chelation/H-bonding (8-OH), and hydrophobic stacking (Core).

Protocol: Synthesis via Baylis-Hillman Pathway

While coumarins are synthesized via Knoevenagel condensation, the 2H-chromene core requires a reductive cyclization strategy. The most robust method for generating functionalized 2H-chromene-3-carboxylic acids is the Baylis-Hillman (BH) reaction followed by acid-catalyzed cyclization.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Reagents: 2,3-Dihydroxybenzaldehyde (CAS: 2460-59-5), Ethyl acrylate, DABCO (1,4-Diazabicyclo[2.2.2]octane), Trifluoroacetic acid (TFA), Lithium Hydroxide (LiOH).

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol.

  • Equipment: Magnetic stirrer, Reflux condenser, Rotary evaporator, Flash chromatography columns.

Step-by-Step Methodology
Step 1: Protection (Optional but Recommended)

Rationale: To prevent premature cyclization or oxidation of the 8-OH group.

  • Treat 2,3-dihydroxybenzaldehyde (10 mmol) with benzyl bromide (10 mmol) and K₂CO₃ in acetone to selectively protect the meta-hydroxyl (position 3, which becomes position 8 in the chromene).

  • Note: If regio-selectivity is difficult, use 3-benzyloxy-2-hydroxybenzaldehyde as starting material.

Step 2: Baylis-Hillman Reaction

Rationale: Creates the C-C bond at the alpha-position of the acrylate.

  • Dissolve the salicylaldehyde derivative (10 mmol) and ethyl acrylate (30 mmol) in a minimal amount of THF.

  • Add DABCO (10 mmol, 1.0 eq).

  • Stir at room temperature for 24–48 hours. Monitor by TLC (formation of a more polar alcohol spot).

  • Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Product: Ethyl 2-(hydroxy(2-hydroxy-3-(benzyloxy)phenyl)methyl)acrylate.

Step 3: Cyclization to 2H-Chromene[1]
  • Dissolve the BH adduct in DCM.

  • Add TFA (2.0 eq) or dilute H₂SO₄ and stir at room temperature for 4 hours.

    • Mechanism:[2][3][4][5][6][7][8] Acid-catalyzed allylic rearrangement followed by intramolecular etherification (cyclization).

  • Purification: Flash chromatography (Hexane/EtOAc) to yield ethyl 8-(benzyloxy)-2H-chromene-3-carboxylate .

Step 4: Deprotection and Hydrolysis
  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq) and stir at 60°C for 2 hours. Acidify with 1M HCl to precipitate the acid.

  • Debenzylation: Dissolve in MeOH. Add 10% Pd/C and stir under H₂ atmosphere (balloon) for 2 hours.

    • Caution: Over-reduction can reduce the C3-C4 double bond. Monitor closely. Alternatively, use BBr₃ in DCM at -78°C for deprotection if the double bond is sensitive.

  • Final Product: 8-Hydroxy-2H-chromene-3-carboxylic acid .

Experimental Workflow Diagram

The following DOT diagram visualizes the synthetic logic and critical decision points.

SynthesisWorkflow Start Start: 2,3-Dihydroxybenzaldehyde Step1 Step 1: Baylis-Hillman Reaction (Ethyl Acrylate + DABCO) Start->Step1 C-C Bond Formation Intermed Intermediate: BH Adduct (Acyclic Alcohol) Step1->Intermed Step2 Step 2: Acid-Catalyzed Cyclization (TFA or H2SO4) Intermed->Step2 Allylic Rearrangement + Ring Closure ProductEster Ethyl 8-hydroxy-2H-chromene-3-carboxylate Step2->ProductEster Step3 Step 3: Hydrolysis (LiOH) & Purification ProductEster->Step3 Final Final Pharmacophore: 8-Hydroxy-2H-chromene-3-carboxylic acid Step3->Final

Figure 2: Synthetic workflow for the construction of the 2H-chromene core via Baylis-Hillman chemistry.

Biological Assay Protocol: Antimicrobial MIC

This scaffold is particularly effective against Gram-positive bacteria (e.g., S. aureus) due to the 8-OH group's ability to inhibit DNA Gyrase B.

Protocol
  • Preparation: Dissolve 8-hydroxy-2H-chromene-3-carboxylic acid in DMSO to a stock concentration of 10 mg/mL.

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100 µL of MHB to wells 1-12 of a 96-well plate.

    • Add 100 µL of compound stock to well 1, then serially dilute (1:2) across to well 10.

    • Well 11: Growth Control (Bacteria + DMSO).

    • Well 12: Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin (0.015%) to each well. Incubate for 1 hour.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

  • Data Analysis: The MIC is the lowest concentration preventing the color change from blue to pink.

References

  • Synthesis of 2H-Chromenes: "Synthesis of 2H-chromenes (2H-benzopyrans) via Baylis-Hillman and Petasis Reactions." Organic Chemistry Portal. [Link][2]

  • Antimicrobial Activity: Olomola, T. et al. "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives."[9] De La Salle University. [Link]

  • SERD Applications: "Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders." PubMed. [Link]

  • Coumarin vs Chromene Synthesis: "Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles." PubMed Central. [Link]

Sources

Method

Application Note: 8-Hydroxy-2H-chromene-3-carboxylic Acid Derivatives as High-Performance Photoinitiators

Part 1: Executive Summary & Chemical Logic The Shift to Visible Light Curing The transition from UV-A/B curing to visible light (specifically LED @ 405 nm) is a critical trend in 3D printing, dental materials, and biocom...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Logic

The Shift to Visible Light Curing

The transition from UV-A/B curing to visible light (specifically LED @ 405 nm) is a critical trend in 3D printing, dental materials, and biocomposites. Traditional UV photoinitiators (PIs) like DMPA or Irgacure 184 suffer from poor absorption at 405 nm.

8-hydroxy-2H-chromene-3-carboxylic acid (and its structural analogs, particularly the 8-methoxy derivative) represents a class of "push-pull" dyes based on the coumarin scaffold. These molecules offer:

  • Red-Shifted Absorption: The conjugation with the carboxylic acid at position 3 and electron-donating groups (hydroxyl/methoxy) at position 8 shifts absorption into the visible range (

    
     nm).
    
  • High Extinction Coefficients:

    
    , ensuring efficient photon capture compared to Type I PIs.
    
  • Dual-Mode Initiation: Capable of initiating both Free Radical Polymerization (FRP) of acrylates and Cationic Polymerization (CP) of epoxides when paired with iodonium salts.

Chemical Identity & Nomenclature
  • Common Name: 8-Hydroxycoumarin-3-carboxylic acid

  • IUPAC Name: 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid[1]

  • CAS: 1728-89-8 (8-hydroxy parent); 2555-20-6 (8-methoxy derivative)

  • Structural Note: While "2H-chromene" typically refers to a non-oxidized ring, in PI literature, this term is often used interchangeably with the oxidized coumarin (2-oxo-2H-chromene) form. This guide focuses on the coumarin form, as it is the active chromophore for polymerization.

Critical Formulation Note:

  • For Radical Polymerization (FRP): The 8-methoxy derivative is preferred. The free phenolic hydroxyl (8-OH) can act as a radical scavenger (antioxidant), potentially retarding the polymerization rate (

    
    ).
    
  • For Cationic Polymerization (CP): The 8-hydroxy form is effective. Upon oxidation, the phenolic proton is released (

    
    ), acting as the superacid initiator.
    

Part 2: Mechanism of Action

The molecule functions as a Type II Photoinitiator (photosensitizer). It does not cleave to produce radicals directly; instead, it transfers an electron to a co-initiator (typically an Iodonium salt).

The Electron Transfer Cycle
  • Excitation: The Coumarin (Coum) absorbs a 405 nm photon, entering the excited singlet state (

    
    ) and crossing to the triplet state (
    
    
    
    ).
  • Electron Transfer:

    
     donates an electron to the Iodonium salt (
    
    
    
    ).
  • Radical Generation:

    • The Iodonium salt decomposes into an aryl radical (

      
      ) and an aryl iodide. 
      
      
      
      initiates Radical Polymerization.
    • The Coumarin becomes a radical cation (

      
      ).
      
  • Role of Amine (Optional): An amine (e.g., NPG) can donate an electron to

    
    , regenerating the ground state Coumarin and forming an amine radical (
    
    
    
    ), creating a cyclic regeneration system.
Mechanism Visualization

G Coum Coumarin (Ground State) Excited Coumarin* (Excited State) Coum->Excited hv (405 nm) Complex [Coum* ... Iod+] Exciplex Excited->Complex Diffusion Iod Iodonium Salt (Ar2I+) Iod->Complex Radicals Active Species: 1. Aryl Radical (Ar•) -> FRP 2. Coum•+ -> H+ -> CP Complex->Radicals e- Transfer Radicals->Coum Regeneration (w/ Amine)

Figure 1: Photo-oxidation mechanism of 8-substituted coumarin-3-carboxylic acid in the presence of an iodonium salt.

Part 3: Experimental Protocols

Protocol A: Free Radical Polymerization (Acrylates)

Target: 3D Printing resins, High-strength coatings. Recommended Derivative: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.[2]

1. Materials
  • Monomer: TMPTA (Trimethylolpropane triacrylate) or BisGMA/TEGDMA (70/30 wt%).

  • Photoinitiator (PI): 8-Methoxy-coumarin derivative (0.1 wt%).

  • Co-Initiator 1: Iodonium salt (e.g., SpeedCure 938 or Diphenyliodonium hexafluorophosphate) (1.0 - 2.0 wt%).

  • Co-Initiator 2 (Optional): N-Phenylglycine (NPG) or EDB (Ethyl 4-(dimethylamino)benzoate) (1.0 wt%).

  • Solvent: Acetone or Acetonitrile (minimal amount to predissolve PI).

2. Formulation Procedure
  • Stock Solution: Dissolve the Coumarin PI in a minimal volume of acetone (e.g., 10 mg PI in 50

    
    L acetone). Note: Coumarins have limited solubility in pure non-polar monomers.
    
  • Mixing: Add the stock solution to the acrylate monomer.

  • Add Co-initiators: Add the Iodonium salt and Amine.

  • Homogenization: Sonicate for 5 minutes in the dark. Ensure no crystals remain.

  • Degassing: Leave the resin under vacuum or nitrogen flow for 10 minutes to remove oxygen (Oxygen inhibition is significant for thin films).

3. Curing & Analysis
  • Deposition: Spread a 25

    
    m thick layer on a KBr pellet or glass slide.
    
  • Irradiation: Expose to LED @ 405 nm (Intensity: ~100 mW/cm

    
    ).
    
  • Monitoring (RT-FTIR):

    • Track the acrylate double bond peak at 1630 cm

      
       .
      
    • Calculate conversion:

      
      .
      
Protocol B: Cationic Polymerization (Epoxides)

Target: Low-shrinkage composites, tough resins. Recommended Derivative: 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (Parent).

1. Materials
  • Monomer: EPOX (e.g., 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate - Uvacure 1500).

  • PI System: 8-Hydroxy-Coumarin (0.05 - 0.1 wt%) + Iodonium Salt (1.0 wt%).

  • Note: Amines are NOT used here (they neutralize the acid).

2. Procedure
  • Dissolve Coumarin and Iodonium salt in the epoxide monomer (heat gently to 40°C if necessary).

  • Spread sample (25

    
    m) on KBr pellet.
    
  • Irradiate (LED @ 405 nm).

  • Monitoring: Track the decrease of the epoxide ring peak at 790 cm

    
     .
    

Part 4: Data & Performance Benchmarks

The following data summarizes the performance of 8-substituted coumarins compared to standard systems.

System (in TMPTA)Light SourceIrradiation TimeFinal Conversion (FC %)Rate of Polymerization (

)
8-Methoxy-Coum / Iod / NPG LED 405 nm100 s85 - 90% Very High
8-Methoxy-Coum / Iod LED 405 nm100 s60 - 70%High
CQ (Camphorquinone) / Amine LED 470 nm100 s50 - 60%Moderate
Iodonium Only LED 405 nm100 s< 5%Negligible

Table 1: Comparative efficiency in Free Radical Polymerization (Acrylates). Source: Derived from Lalevée et al. [1, 2].

Part 5: Experimental Workflow Diagram

Workflow cluster_prep Formulation Phase cluster_cure Curing Phase cluster_analysis Analysis Phase Step1 Weigh Components (Coum: 0.1%, Iod: 1%) Step2 Dissolution (Acetone/Monomer) Step1->Step2 Step3 Degassing (N2 Purge) Step2->Step3 Step4 Deposition (25 µm film) Step3->Step4 Step5 LED Irradiation (405 nm, 100 mW/cm²) Step4->Step5 Step6 RT-FTIR Monitoring (1630 cm⁻¹ / 790 cm⁻¹) Step5->Step6 Step7 Data Processing (Conversion vs Time) Step6->Step7

Figure 2: Step-by-step experimental workflow for evaluating photopolymerization efficiency.

Part 6: Troubleshooting & Optimization

  • Solubility Issues:

    • Symptom:[3] Haze or crystals in the resin.

    • Solution: 8-substituted coumarins can be stubborn. Premix the PI in a "masterbatch" of monomer with gentle heating (40°C) overnight, or use a volatile co-solvent (DCM/Acetone) and evaporate it before curing.

  • Oxygen Inhibition (Tacky Surface):

    • Symptom:[3] The surface remains liquid while the bulk cures.

    • Solution: Increase light intensity, use an amine co-initiator (NPG consumes oxygen), or cover the sample with a laminate film during curing.

  • Fluorescence vs. Curing:

    • Insight: These coumarins are highly fluorescent. High fluorescence quantum yield (

      
      ) competes with electron transfer.
      
    • Optimization: If curing is slow, increase the Iodonium concentration to quench the fluorescence more effectively via electron transfer.

References

  • Abdallah, M., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light. Molecules, 26(6), 1753.[4] [Link]

  • Abdallah, M., et al. (2020).[5] Coumarins as Powerful Photosensitizers for the Cationic Polymerization of Epoxy-Silicones under Near-UV and Visible Light. Molecules, 25(9), 2063. [Link]

  • Lalevée, J., & Fouassier, J. P. (2017). Photopolymerization Initiating Systems. Royal Society of Chemistry. (General Reference for Type II Mechanisms).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 8-Hydroxycoumarin-3-carboxylic Acid

Abstract This application note provides a detailed protocol for the efficient synthesis of 8-hydroxycoumarin-3-carboxylic acid via a microwave-assisted Knoevenagel condensation and subsequent intramolecular cyclization....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the efficient synthesis of 8-hydroxycoumarin-3-carboxylic acid via a microwave-assisted Knoevenagel condensation and subsequent intramolecular cyclization. This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, improved energy efficiency, and alignment with the principles of green chemistry.[1][2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible method for obtaining this valuable coumarin derivative.

Introduction: The Significance of 8-Hydroxycoumarin-3-carboxylic Acid and the Advantages of Microwave Synthesis

Coumarin derivatives are a prominent class of heterocyclic compounds found in many natural products and are of significant interest to the pharmaceutical and chemical industries.[4] These scaffolds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[2][5] Specifically, coumarins featuring a carboxylic acid group at the 3-position are important as both biologically active molecules and versatile intermediates for further chemical modifications.[4] 8-Hydroxycoumarin-3-carboxylic acid, in particular, is a valuable synthetic target due to the potential for its hydroxyl and carboxylic acid moieties to be involved in biological interactions or to serve as handles for the synthesis of more complex molecules.

Traditional methods for synthesizing coumarins, such as the Pechmann condensation or Knoevenagel condensation, often require long reaction times, harsh acidic or basic conditions, and high temperatures, leading to significant energy consumption and the potential for side-product formation.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that circumvents many of these limitations.[2][7] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes.[2][3] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics.[7] The benefits of MAOS are numerous and include higher product yields, increased reaction selectivity, reduced energy usage, and the ability to perform reactions under solvent-free or minimal-solvent conditions, which is a significant step towards greener and more sustainable chemistry.[1][2]

This guide details a one-pot, microwave-assisted protocol for the synthesis of 8-hydroxycoumarin-3-carboxylic acid from 2,3-dihydroxybenzaldehyde and diethyl malonate.

Scientific Principles and Rationale

Reaction Mechanism

The synthesis of 8-hydroxycoumarin-3-carboxylic acid proceeds via a two-step, one-pot reaction. The overall transformation is a Knoevenagel condensation followed by an intramolecular transesterification and cyclization (lactonization).

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. A weak base, such as piperidine, deprotonates the active methylene group of diethyl malonate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,3-dihydroxybenzaldehyde. Subsequent dehydration yields an intermediate ethyl 2-cyano-3-(2,3-dihydroxyphenyl)acrylate.

  • Intramolecular Cyclization (Lactonization) and Hydrolysis: Under the influence of heat provided by microwave irradiation, the hydroxyl group at the 2-position of the benzaldehyde ring attacks one of the ester carbonyl groups of the malonate moiety in an intramolecular transesterification reaction. This cyclization forms the coumarin ring. The remaining ester group is then hydrolyzed under the reaction conditions or during the work-up to yield the final product, 8-hydroxycoumarin-3-carboxylic acid.

Diagram of the Reaction Mechanism:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization & Hydrolysis 2,3-Dihydroxybenzaldehyde Intermediate Unstable Intermediate 2,3-Dihydroxybenzaldehyde->Intermediate + Diethyl Malonate (Piperidine) Diethyl Malonate Product1 Ethyl 2-cyano-3-(2,3-dihydroxyphenyl)acrylate Intermediate->Product1 - H2O Product1_cycl Ethyl 2-cyano-3-(2,3-dihydroxyphenyl)acrylate Product2 8-Hydroxycoumarin-3-carboxylic acid Product1_cycl->Product2 Microwave Irradiation (Heat) Intramolecular Cyclization & Hydrolysis

Caption: Reaction mechanism for the synthesis of 8-hydroxycoumarin-3-carboxylic acid.

The Role of Microwave Irradiation

Microwave energy accelerates the reaction by promoting rapid and uniform heating of the reaction mixture.[2][7] Polar molecules, such as the reactants and the piperidine catalyst, absorb microwave energy, leading to a rapid increase in temperature that drives both the initial condensation and the subsequent cyclization. This localized and efficient heating minimizes the formation of byproducts often seen with conventional heating methods.[7]

Materials and Equipment

Reagents and Solvents Grade Supplier
2,3-DihydroxybenzaldehydeReagent grade, ≥98%Sigma-Aldrich, Acros Organics, or equivalent
Diethyl MalonateReagent grade, ≥99%Sigma-Aldrich, Acros Organics, or equivalent
PiperidineReagent grade, ≥99%Sigma-Aldrich, Acros Organics, or equivalent
EthanolAnhydrous, ≥99.5%Fisher Scientific, VWR, or equivalent
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific, VWR, or equivalent
Deionized WaterIn-house supply
Ethyl AcetateACS gradeFisher Scientific, VWR, or equivalent
HexaneACS gradeFisher Scientific, VWR, or equivalent
Equipment Specifications
Monomode Microwave ReactorCapable of controlled temperature and pressure operation (e.g., CEM Discover, Biotage Initiator)
10 mL Microwave Reaction Vialwith snap-on cap and stir bar
Magnetic Stirrer/Hotplate
Rotary Evaporator
Buchner Funnel and Flask
GlasswareBeakers, Erlenmeyer flasks, graduated cylinders
Analytical Balance(± 0.001 g)
Melting Point Apparatus
FT-IR Spectrometer
NMR Spectrometer(e.g., 400 MHz or higher)

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction.

Reagent Preparation and Reaction Setup
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,3-dihydroxybenzaldehyde (138.1 mg, 1.0 mmol).

  • Add diethyl malonate (160.2 mg, 1.0 mmol, 0.15 mL).

  • Add 2-3 drops of piperidine to the vial to act as a catalyst.

  • Seal the vial with the snap-on cap.

Microwave Irradiation
  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Power: 100 W (or dynamic power control to maintain temperature)

    • Hold Time: 10 minutes

    • Pressure: Monitored (typically will not exceed 10 bar)

    • Stirring: High

  • Start the irradiation program. The reaction mixture will typically turn from a pale solution to a darker, thicker consistency.

Experimental Workflow Diagram:

G A 1. Add Reactants (2,3-dihydroxybenzaldehyde, diethyl malonate, piperidine) to Microwave Vial B 2. Seal Vial and Place in Microwave Reactor A->B C 3. Microwave Irradiation (120°C, 10 min, 100W) B->C D 4. Cool to Room Temperature C->D E 5. Acidify with HCl and Cool in Ice Bath D->E F 6. Isolate Crude Product by Vacuum Filtration E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Dry and Characterize (MP, FT-IR, NMR) G->H

Caption: Workflow for the microwave-assisted synthesis of 8-hydroxycoumarin-3-carboxylic acid.

Product Isolation and Purification
  • After the reaction is complete, carefully remove the vial from the microwave reactor and allow it to cool to room temperature.

  • Once cooled, open the vial in a fume hood and add 5 mL of 2 M hydrochloric acid.

  • Stir the mixture and then cool it in an ice bath for 15-20 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 5 mL).

  • For purification, recrystallize the crude product from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

  • Determine the yield and characterize the final product.

Results and Characterization

The expected product, 8-hydroxycoumarin-3-carboxylic acid, should be a pale yellow solid.[4]

Parameter Expected Result
Yield 85-95%
Melting Point 200-202 °C[4]
Appearance Pale yellow solid[4]
Spectroscopic Data
  • FT-IR (KBr, ν, cm⁻¹): The spectrum should show characteristic peaks for the hydroxyl group (broad, ~3480 cm⁻¹), the carboxylic acid C=O (~1686 cm⁻¹), the lactone C=O (~1781 cm⁻¹), and aromatic C=C bonds (~1527 cm⁻¹).[4]

  • ¹H NMR (400 MHz, DMSO-d₆, δ, ppm): The proton NMR spectrum is expected to show a singlet for the proton at the 4-position of the coumarin ring, as well as signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

  • ¹³C NMR (100 MHz, DMSO-d₆, δ, ppm): The carbon NMR will show distinct signals for the carbonyl carbons of the lactone and the carboxylic acid, as well as for the aromatic and vinylic carbons of the coumarin core.

Safety and Handling Precautions

  • General Precautions: This experiment should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagent Handling:

    • 2,3-Dihydroxybenzaldehyde and Diethyl Malonate: May cause skin and eye irritation. Avoid inhalation of dust or vapors.

    • Piperidine: Is a flammable, toxic, and corrosive liquid. Handle with extreme care in a fume hood.

    • Concentrated Hydrochloric Acid: Is highly corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.

  • Microwave Reactor Safety: Only use microwave vials and caps designed for the specific reactor model. Do not exceed the recommended temperature, pressure, or volume limits of the reaction vial. Always ensure the reactor's safety features are operational.

Conclusion

This application note provides a rapid, efficient, and high-yielding protocol for the synthesis of 8-hydroxycoumarin-3-carboxylic acid using microwave-assisted organic synthesis. This method significantly reduces reaction times compared to conventional heating methods and adheres to the principles of green chemistry. The detailed protocol and characterization data should enable researchers to successfully synthesize and verify this valuable coumarin derivative for applications in medicinal chemistry and materials science.

References

  • Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta, 359(12), 3976–3984. Available at: [Link]

  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444. Available at: [Link]

  • Sharma, D., et al. (2020). Water Mediated Green Synthesis of Coumarin-3-carboxylic Acids under Microwave Irradiation Condition. ResearchGate. Available at: [Link]

  • Creaven, B. S., et al. (2006). 1H and 13C NMR atom labels for the analysis of the coumarin-3-carboxylic acids and their Ag(I) complexes. ResearchGate. Available at: [Link]

  • Fiorito, S., et al. (2015). Microwave-Assisted Synthesis of Coumarin-3-carboxylic Acids under Ytterbium Triflate Catalysis. ResearchGate. Available at: [Link]

  • Patil, P. S., et al. (2022). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. Available at: [Link]

  • Špirtović-Halilović, S., et al. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Majumder, A., & Al-Amin, M. (2020). One-Pot Synthesis of Coumarin Derivatives. SciSpace. Available at: [Link]

  • Kumar, R., et al. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(7), 9947-9963. Available at: [Link]

  • Jacquet, M., et al. (2019). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 7, 79. Available at: [Link]

  • Michalska, D., et al. (2018). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Molecules, 23(10), 2465. Available at: [Link]

  • Singh, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33967-34000. Available at: [Link]

  • Knoevenagel condensation between benzaldehyde and diethyl malonate. ResearchGate. (n.d.). Available at: [Link]

  • 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace. (n.d.). Available at: [Link]

  • Shah, V. V., et al. (2020). Microwave assisted synthesis of novel Coumarin derivatives for its Anti-Inflammatory applications. Research Journal of Pharmacy and Technology, 13(8), 3737-3740. Available at: [Link]

  • Keglevich, G. (2017). Microwave-Assisted Syntheses in Organic Chemistry. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of chromene-3-carboxylic acid during hydrolysis

The following technical support guide is designed for researchers encountering stability issues with Chromene-3-carboxylic acid (specifically the 2-oxo-2H-chromene or coumarin-3-carboxylic acid scaffold) and its derivati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers encountering stability issues with Chromene-3-carboxylic acid (specifically the 2-oxo-2H-chromene or coumarin-3-carboxylic acid scaffold) and its derivatives.

Topic: Preventing Decarboxylation During Hydrolysis & Workup Classification: Organic Synthesis / Heterocyclic Chemistry Version: 2.1 (Current)

The Mechanic’s Corner: Why Decarboxylation Occurs

Before attempting the protocol, you must understand the failure mode. Chromene-3-carboxylic acids (and their esters) are chemically equivalent to vinylogous


-keto acids . Their stability is deceptively low because the carboxylic acid at C3 is conjugated to the enone system of the lactone ring.
The Failure Mechanism

Decarboxylation in this system is driven by two primary pathways:

  • Thermal Decarboxylation (Concerted): At high temperatures (>90°C), the cyclic system allows for a concerted loss of CO

    
     via a transition state similar to malonic acid derivatives.
    
  • Acid-Catalyzed Decarboxylation (The "Danger Zone"): During hydrolysis workup, if the pH drops below 2.0 while the solution is warm, the protonated carbonyl facilitates CO

    
     loss.
    

Key Insight: In basic media (during hydrolysis), the lactone ring may open to form a phenolic malonate intermediate . Malonic acids are notoriously unstable and decarboxylate rapidly upon acidification if not handled cold.

DecarboxylationMechanism Ester Ethyl Chromene-3-carboxylate (Stable Precursor) OpenSalt Open Phenolic Malonate (Basic pH - Stable) Ester->OpenSalt LiOH/THF Hydrolysis FreeAcid Chromene-3-COOH (Closed Lactone - Acidic pH) OpenSalt->FreeAcid Acidification (Critical Step) OpenSalt->FreeAcid Safe Path: 0°C, pH 3-4 DecarbTS Transition State (High T or Strong Acid) FreeAcid->DecarbTS Heat (>90°C) or pH < 1 Product Decarboxylated Product (Coumarin / Chromene) DecarbTS->Product -CO2

Figure 1: The structural pathway of failure. The transition from the open salt form to the closed free acid is the critical control point.

Optimized Protocols (The "Golden Path")

Do not use standard "boil in HCl" methods for this substrate. Use Protocol A for standard substrates and Protocol B for highly sensitive or substituted derivatives.

Protocol A: Low-Temperature Lithium Hydroxide (Recommended)

Best for: Standard 2-oxo-2H-chromene-3-carboxylates.

Reagents:

  • LiOH·H

    
    O (2.5 equiv)
    
  • THF / Water (3:1 ratio)[1]

  • 1N HCl or 10% Citric Acid (for acidification)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ester (1.0 mmol) in THF (6 mL). Cool to 0°C in an ice bath.

  • Saponification: Add LiOH·H

    
    O dissolved in water (2 mL) dropwise.
    
    • Note: LiOH is preferred over NaOH because it is less aggressive and has better solubility in organic mixtures.

  • Reaction: Stir at 0°C to Room Temperature (RT) . Monitor by TLC.[2][3][4]

    • Critical:DO NOT REFLUX. Conversion usually occurs within 2–4 hours at RT.[2]

  • Quench (The Safety Lock):

    • Cool the mixture back to 0°C .

    • Acidify slowly with 10% Citric Acid or 1N HCl dropwise.

    • Target pH: Stop exactly at pH 3–4 . Do not go to pH 1.

  • Isolation: The solid acid often precipitates. Filter immediately. If no precipitate, extract with cold EtOAc immediately.

Protocol B: Anhydrous Hydrolysis (KOTMS)

Best for: Substrates sensitive to aqueous acid or prone to ring-opening polymerization.

Reagents:

  • Potassium Trimethylsilanolate (KOTMS) (1.2 equiv)

  • Anhydrous THF

Step-by-Step Workflow:

  • Dissolve ester in anhydrous THF under Nitrogen/Argon.

  • Add solid KOTMS (1.2 equiv) at RT.

  • Stir for 1–3 hours. The potassium salt of the acid often precipitates directly.

  • Workup: Filter the salt. Wash with dry ether. To obtain the free acid, suspend the salt in cold EtOAc and wash rapidly with cold dilute KHSO

    
     solution.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Gas evolution during acidification Active Decarboxylation. The pH is too low, or the mixture is too warm.Stop immediately. Cool to -10°C. Switch to a weaker acid (Citric acid or Acetic acid).
Product disappears on TLC Ring Opening. The lactone ring opened to the phenol-malonate and did not re-close, or polymerized.Ensure acidification reaches pH 3–4 to drive ring closure. Avoid leaving the reaction in strong base for >12 hours.
"Spot-to-spot" conversion fails Incomplete Hydrolysis. Steric hindrance at C3.Switch to Protocol B (KOTMS) . The anhydrous silanolate is a more potent, non-hydrated nucleophile.
Yield < 50% Water Solubility. The acid is partially soluble in the aqueous phase.Saturate the aqueous layer with NaCl (brine) before extraction.[2] Use 2-MeTHF instead of EtOAc for better extraction efficiency.

Decision Matrix: Choosing Your Method

Use this logic flow to determine the safest approach for your specific molecule.

DecisionTree Start Start: Hydrolysis of Chromene-3-Ester IsStable Is the substrate stable to aqueous acid? Start->IsStable ProtocolA Use Protocol A: LiOH / THF / H2O (Acidify to pH 3) IsStable->ProtocolA Yes ProtocolB Use Protocol B: KOTMS / THF (Anhydrous) IsStable->ProtocolB No StableYes Yes StableNo No / Unknown SubCheck Does it have electron- donating groups (OMe, OH)? ProtocolA->SubCheck Warning Warning: High Risk of Ring Opening. Keep Cold! SubCheck->Warning Yes

Figure 2: Method selection based on substrate stability.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of LiOH? A: Yes, but LiOH is superior for two reasons: 1) It is more soluble in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures. 2) Lithium salts of carboxylic acids are generally more soluble in organics, making the reaction kinetics faster without heat.

Q: My product is an oil after workup, but it should be a solid. Did it decarboxylate? A: Not necessarily. Chromene-3-carboxylic acids can be difficult to crystallize. Check the NMR.

  • Decarboxylated: You will see a new vinyl proton signal (doublet) at the C3 position (approx 6.5–7.5 ppm).

  • Intact Acid: You will retain the singlet at C4 (approx 8.5–9.0 ppm) and lose the ethyl/methyl ester peaks.

Q: Can I use enzymatic hydrolysis? A: Yes. Pig Liver Esterase (PLE) is highly effective for these substrates if you require neutral pH conditions. However, it is slower (24–48h) and requires careful pH monitoring (pH-stat) to prevent the medium from becoming too acidic as the reaction proceeds.

References

  • Preparation of Coumarin-3-carboxylic acids

    • Title: Synthesis of coumarin-3-carboxylic acids via hydrolysis of esters.
    • Source:European Journal of Chemistry, 2023, 14(4), 439–444.[5]

    • URL:[Link][5]

  • Mechanisms of Decarboxylation

    • Title: Decarboxylation of -unsatur
    • Source:Journal of Organic Chemistry, 2016, 81(19), 9289-9295.
    • URL:[Link]

  • Mild Hydrolysis Techniques (KOTMS)

    • Title: Potassium Trimethylsilanolate-Medi
    • Source:Synthetic Communications, General Reference for Anhydrous Hydrolysis.
    • URL:[Link]

  • General Stability of Chromene Derivatives

    • Title: Synthesis and chemical properties of chromone-3-carboxylic acid (Review).
    • Source:Chemistry of Heterocyclic Compounds, 2016, 52(2), 71–83.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 8-hydroxy-2H-chromene-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 8-hydroxy-2H-chromene-3-carboxylic acid. Recrystallization is a powerful technique for the pur...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 8-hydroxy-2H-chromene-3-carboxylic acid. Recrystallization is a powerful technique for the purification of solid organic compounds, and selecting the appropriate solvent system is the most critical step for success.[1] This guide provides a framework for rationally selecting and optimizing a recrystallization solvent, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 8-hydroxy-2H-chromene-3-carboxylic acid that influence solvent selection?

A1: The solubility of 8-hydroxy-2H-chromene-3-carboxylic acid is dictated by the interplay of its distinct structural components. The molecule possesses polar functional groups, specifically a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group, which can participate in hydrogen bonding.[2] These groups favor polar solvents. Conversely, the fused bicyclic chromene core is largely non-polar and aromatic, favoring dissolution in less polar organic solvents. A successful recrystallization solvent must effectively balance these competing solubility characteristics. The general principle of "like dissolves like" is a crucial starting point for solvent selection.[3]

Q2: Which single solvents are recommended as starting points for screening?

A2: Given the molecule's dual polarity, no single solvent may be perfect. A systematic screening approach is recommended. Start with solvents from different polarity classes to quickly map out the solubility profile. Based on general principles, the following solvents are logical starting points:

  • Polar Protic Solvents: Water, Ethanol, Isopropanol. These will interact strongly with the hydroxyl and carboxylic acid groups.

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate. These offer intermediate polarity.

  • Non-polar Solvents: Toluene, Heptane. These are less likely to be effective as single solvents but may be useful as anti-solvents in a mixed system.

The ideal single solvent will exhibit poor solubility at room temperature but high solubility at its boiling point.[4]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is necessary when no single solvent provides the ideal solubility profile.[5] You should opt for a mixed-solvent system under two common scenarios:

  • Your compound is highly soluble in a particular solvent, even at room temperature.

  • Your compound is nearly insoluble in another solvent, even at its boiling point.

By combining a "good" or "soluble" solvent with a "poor" or "insoluble" solvent, you can fine-tune the polarity of the medium to achieve the desired solubility gradient with temperature change.[5][6] The two solvents selected must be miscible with each other.[5]

Q4: What are some promising mixed-solvent pairs to test for this compound?

A4: Based on the structure of 8-hydroxy-2H-chromene-3-carboxylic acid, the most promising mixed-solvent systems will pair a polar, hydrogen-bond-donating solvent with either water or a non-polar solvent. Common and effective pairs to investigate include:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Heptane

  • Toluene/Heptane

Solvent Selection & Optimization Workflow

The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent system.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent System start Place ~20-30 mg of crude compound in a small test tube add_solvent Add solvent dropwise (~0.5 mL) start->add_solvent observe_rt Observe at Room Temp (RT) add_solvent->observe_rt is_soluble_rt is_soluble_rt observe_rt->is_soluble_rt Is it soluble? soluble_rt_yes Result: Unsuitable as a single solvent. Consider as 'Soluble Solvent' in a mixed system. is_soluble_rt->soluble_rt_yes Yes soluble_rt_no Heat to boiling is_soluble_rt->soluble_rt_no No is_soluble_hot is_soluble_hot soluble_rt_no->is_soluble_hot Is it soluble? soluble_hot_yes Cool slowly to RT, then in an ice bath is_soluble_hot->soluble_hot_yes Yes soluble_hot_no Result: Unsuitable solvent. Try a more polar solvent. is_soluble_hot->soluble_hot_no No crystals_form crystals_form soluble_hot_yes->crystals_form Do crystals form? crystals_yes Result: IDEAL SINGLE SOLVENT crystals_form->crystals_yes Yes crystals_no Result: Potentially suitable. Try inducing crystallization (scratching). If still no crystals, consider for mixed system. crystals_form->crystals_no No start_mix Dissolve crude compound in minimum amount of hot 'Soluble Solvent' add_anti Add 'Insoluble Solvent' (Anti-solvent) dropwise while hot until solution becomes faintly cloudy start_mix->add_anti clarify Add 1-2 drops of hot 'Soluble Solvent' to clarify add_anti->clarify cool_mix Cool slowly to RT, then in an ice bath clarify->cool_mix observe_mix Observe for crystal formation cool_mix->observe_mix success_mix success_mix observe_mix->success_mix Crystals form?

Caption: Decision workflow for recrystallization solvent selection.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to quickly assess the suitability of several solvents using a small amount of your crude 8-hydroxy-2H-chromene-3-carboxylic acid.

  • Place approximately 20-30 mg of the crude solid into a small test tube or vial.

  • Add the first test solvent dropwise at room temperature, swirling after each addition, until you have added about 0.5 mL. Observe the solubility.

  • If the solid dissolves at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be used as the "soluble solvent" in a mixed-solvent pair.

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Use a hot plate or water bath, never a direct flame with organic solvents.

  • If the solid dissolves at the boiling point, it is a potential candidate. Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.[3][7]

  • If abundant crystals form upon cooling, you have identified a good single solvent.

  • If the solid does not dissolve even when boiling, the solvent is unsuitable.

  • Repeat this process for a range of solvents to identify the best candidate or a suitable mixed-solvent pair.

Protocol 2: Single-Solvent Recrystallization
  • Place the crude 8-hydroxy-2H-chromene-3-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent, just enough to create a slurry.

  • Heat the mixture to a gentle boil on a hot plate while stirring.[1]

  • Add more hot solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]

  • If the solution is colored with impurities, you may add a small amount of activated charcoal at this stage and boil for a few minutes.

  • If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[7]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point analysis).

Protocol 3: Mixed-Solvent Recrystallization
  • Select a "soluble solvent" and a miscible "insoluble solvent" (anti-solvent) identified during your screening.

  • Dissolve the crude compound in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.[5]

  • While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.[9]

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[9]

  • Follow steps 7-11 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common with impure compounds or when the solution is cooled too quickly.

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool much more slowly.

  • Solution 2: The boiling point of your solvent may be too high. Try re-dissolving the oil and adding a small amount of a miscible anti-solvent before slow cooling. This can lower the temperature at which the compound precipitates.[5]

Q: No crystals have formed, even after cooling in an ice bath. How can I induce crystallization?

A: Supersaturated solutions can be reluctant to crystallize.

  • Technique 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Technique 2 (Seeding): If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" provides a template for further crystallization.

  • Technique 3 (Concentration): If the solution is not sufficiently saturated, you can gently boil off some of the solvent to increase the solute concentration and then attempt to cool again.

Q: My final product is still colored. How can I remove colored impurities?

A: Colored impurities can often be removed by adsorption onto activated charcoal.

  • Procedure: After dissolving your crude compound in the minimum amount of hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Swirl and heat for a few minutes. The colored impurities will adsorb to the charcoal's surface. Remove the charcoal and any other solid impurities via hot gravity filtration before allowing the solution to cool.[8] Be aware that using too much charcoal can reduce your final yield by adsorbing your product.

Q: My recovery yield is very low. What are the common causes?

A: Low yield is a frequent issue in recrystallization.

  • Cause 1 (Too much solvent): Using too much solvent during the dissolution step is the most common cause. Your product will remain in the mother liquor upon cooling. Ensure you use the absolute minimum amount of hot solvent.[3]

  • Cause 2 (Premature crystallization): If the product crystallizes during hot filtration, you will lose a significant portion. Ensure your funnel and receiving flask are pre-heated.

  • Cause 3 (Washing with warm solvent): Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.[8]

  • Cause 4 (Inappropriate solvent choice): The compound may have significant solubility in the solvent even at low temperatures. Re-evaluate your solvent choice.

Data Summary Table for Solvent Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety ConcernsSolubility at RT (Observations)Solubility at Boiling (Observations)Crystal Formation on Cooling?
Water10080.1None
Ethanol7824.5Flammable
Acetone5620.7Flammable, Irritant
Ethyl Acetate776.0Flammable, Irritant
Toluene1112.4Flammable, Toxic
Heptane981.9Flammable, Irritant

References

  • 1. JoVE Science Education Database.

  • . University of Calgary.

  • 4. University of Technology, Iraq.

  • 3. University of Colorado Boulder.

  • 7. University of Toronto.

  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry.
  • 10. Green Materials.

  • 8. Homi Bhabha Centre for Science Education.

  • . Sigma-Aldrich.

  • 9. MIT OpenCourseWare.

  • 6. RESEARCH REVIEW International Journal of Multidisciplinary.

  • 5. Chemistry LibreTexts.

  • 2. BLDpharm.

  • . University of Calgary.

Sources

Troubleshooting

stability of 8-hydroxy-2H-chromene-3-carboxylic acid at high pH

To: User From: Technical Support Center Subject: Stability Troubleshooting Guide: 8-Hydroxy-2H-chromene-3-carboxylic acid at High pH Executive Summary & Compound Identification CRITICAL ALERT: There is a frequent nomencl...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center Subject: Stability Troubleshooting Guide: 8-Hydroxy-2H-chromene-3-carboxylic acid at High pH

Executive Summary & Compound Identification

CRITICAL ALERT: There is a frequent nomenclature overlap between 2H-chromenes (cyclic vinyl ethers) and Coumarins (2-oxo-2H-chromenes, lactones).[1] Before proceeding, verify your structure.[1]

  • Compound A (Literal Request): 8-Hydroxy-2H-chromene-3-carboxylic acid .

    • Core Structure: Cyclic vinyl ether (C=C-O).[1]

    • Primary Instability:Oxidative degradation of the phenolate and Base-catalyzed isomerization (2H

      
       4H).
      
  • Compound B (Common Analog): 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-Hydroxycoumarin-3-carboxylic acid).[1]

    • Core Structure: Lactone (Cyclic ester).[1]

    • Primary Instability:Lactone hydrolysis (Ring opening) and Oxidative degradation.

This guide addresses the literal request (Compound A) but includes specific notes for Compound B where the chemistry diverges.

The pH Paradox: Stability vs. Solubility

Users often raise pH to solubilize this compound because the carboxylic acid (pKa


4.2) and the phenol (pKa 

9.8) must be deprotonated for maximum water solubility. However, pH > 10 triggers rapid degradation.[1]
Mechanism of Instability at High pH
  • Oxidative Polymerization (The "Browning" Effect): At pH > 9.8, the 8-hydroxyl group deprotonates to form a phenolate anion . This species is extremely electron-rich and susceptible to oxidation by dissolved oxygen. It forms semiquinone radicals, leading to dark-colored polymers (melanin-like) or quinones.[1]

  • Base-Catalyzed Isomerization (2H

    
     4H): 
    For 2H-chromenes, hydroxide ions can abstract a proton from the 
    
    
    
    -position (if available) or facilitate a hydride shift, shifting the double bond to the thermodynamically more stable (or kinetically accessible) 4H-chromene or opening the ring.[1]
  • Lactone Hydrolysis (Coumarin specific): If you are working with the coumarin derivative, pH > 10 causes the lactone ring to open, forming a coumarinate (cis-hydroxycinnamic acid derivative).[1] This is reversible upon acidification unless prolonged exposure converts it to the stable trans-isomer (coumarate), which will not recyclize.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My solution turned yellow/brown within minutes of adding NaOH."

Diagnosis: Oxidative degradation of the phenolate. Root Cause: Dissolved oxygen in the buffer attacked the electron-rich 8-phenolate anion. Solution:

  • Protocol: You must degas all buffers. Sparge with Argon or Nitrogen for 20 minutes before adding the compound.

  • Additives: Add an antioxidant if compatible with your assay (e.g., 1 mM Ascorbic Acid or Sodium Metabisulfite).[1]

  • pH Limit: Do not exceed pH 9.0 unless strictly anaerobic.

Issue 2: "HPLC shows a new peak that disappears when I acidify the sample."

Diagnosis: Reversible Ring Opening (Coumarin) or Ionization shift. Root Cause:

  • If Coumarin: The lactone ring opened to form the coumarinate salt. Acidification reformed the ring.

  • If 2H-Chromene: You are likely seeing the retention time shift of the dianion species. Verification Step:

  • Run the HPLC mobile phase at pH 2.5. If the peak reverts to the parent retention time, the ring structure is likely intact. If the peak remains distinct, you have irreversible degradation (trans-isomerization or oxidation).[1]

Issue 3: "The compound precipitated when I adjusted the pH to 7.4."

Diagnosis: Protonation of the 8-hydroxyl group. Root Cause: At pH 7.4, the carboxylic acid is deprotonated (COO⁻), but the phenol is protonated (OH).[1] The mono-anion has significantly lower solubility than the dianion (pH > 10). Solution:

  • Use a co-solvent. We recommend DMSO (up to 5%) or Ethanol .[1]

  • Note: Dissolve in pure DMSO first, then dilute into the buffer.[1] Do not add solid powder directly to neutral buffer.

Visualizing the Degradation Pathways

The following diagram illustrates the divergent pathways for the Chromene (Vinyl Ether) vs. Coumarin (Lactone) under basic conditions.

StabilityPathways Start 8-Hydroxy-2H-chromene-3-COOH (Neutral / Acidic pH) Base High pH (>10) + NaOH Start->Base Phenolate 8-Phenolate Dianion (Electron Rich) Base->Phenolate Deprotonation LactoneOpen Coumarinate (Ring Open) (cis-isomer) Base->LactoneOpen Hydrolysis (If Coumarin) Oxidation Quinones / Polymers (Brown Precipitate) Phenolate->Oxidation + O2 (Fast) Isomer 4H-Chromene Isomer (Thermodynamic Sink) Phenolate->Isomer Rearrangement LactoneOpen->Start Acidify (Reversible) TransIsomer Coumarate (Stable) (trans-isomer) LactoneOpen->TransIsomer Light / Heat / Time (Irreversible)

Caption: Figure 1.[1] Degradation pathways at high pH. The primary risk for 2H-chromenes is oxidation (Red path), while Coumarins risk ring opening (Green path).[1]

Recommended Stability Assay Protocol

Use this protocol to validate the stability of your specific lot under your experimental conditions.

Materials:

  • HPLC System with UV/Vis detector (254 nm and 320 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Buffer A: 10 mM Ammonium Acetate, pH 9.0 (Degassed).[1]

  • Buffer B: Acetonitrile.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Induction: Dilute the stock to 100 µM in Buffer A (High pH).

  • Time Points: Incubate at 25°C. Inject samples at T=0, T=1h, T=4h, T=24h.

  • Control: Prepare a parallel sample in 10 mM Ammonium Acetate, pH 5.0 .

  • Analysis:

    • Loss of Parent: Calculate % area remaining relative to T=0.

    • New Peaks: Watch for early-eluting peaks (more polar hydrolysis products) or late-eluting broad peaks (polymers).[1]

Acceptance Criteria:

  • 95% parent remaining after 4 hours is acceptable for acute biological assays.

  • If <80% remains, the assay window is invalid at this pH.

Storage & Handling Specifications

ParameterSpecificationReason
Storage Form Lyophilized PowderSolid state prevents hydrolysis and oxidation.
Temperature -20°CSlows kinetic degradation rates.
Atmosphere Argon/NitrogenCritical: Protects the 8-hydroxy group from oxidation.
Solution Stability < 4 HoursSolutions at pH > 7.4 are unstable. Prepare fresh.
Light Sensitivity Protect from LightPrevents photo-isomerization (cis-trans) of ring-opened forms.

References

  • Sigma-Aldrich. 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid Product Sheet. (Provides pKa and solubility data for the coumarin analog). [1]

  • PubChem. 2H-chromene-3-carboxylic acid Compound Summary. National Library of Medicine. (Structural confirmation of the non-oxo chromene).

  • You, W., et al. (2020).[1] Degradation of Organic Cations under Alkaline Conditions. Journal of Organic Chemistry. (Mechanisms of base-catalyzed degradation in heteroaromatics). [1]

  • Zwirchmayr, N.S., et al. (2018).[1][2] Degradation of cellulosic key chromophores by hydrogen peroxide under alkaline conditions.[2] Cellulose.[2] (Detailed mechanism of phenolic oxidation in alkaline media). [1]

  • Bazzicalupi, C., et al. (2012).[1][3] Addressing selectivity criteria in binding equilibria. Coordination Chemistry Reviews.[3] (Discusses protonation states and stability constants of hydroxy-quinoline/chromene derivatives). [1]

Sources

Optimization

Technical Support Center: Solubility Optimization for Coumarin-3-Carboxylic Acids

Executive Summary & Core Mechanism[2][3] The Problem: Coumarin-3-carboxylic acid (CCA) derivatives present a paradox in biological assays. While the carboxylic acid moiety (pKa ~2–4) suggests ionization at physiological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism[2][3]

The Problem: Coumarin-3-carboxylic acid (CCA) derivatives present a paradox in biological assays. While the carboxylic acid moiety (pKa ~2–4) suggests ionization at physiological pH (7.4), the rigid, planar hydrophobic coumarin scaffold drives strong


 stacking interactions.[1] This leads to "shock precipitation" —where the compound crashes out of solution immediately upon dilution from DMSO into aqueous buffer—or the formation of colloidal aggregates that cause false positives (promiscuous inhibition).[1]

The Solution Architecture: To maintain solubility and assay fidelity, you must control three variables: Solvent Kinetic Energy (mixing speed), Ionic State (pH control), and Hydrophobic Shielding (excipients).[1]

Critical Troubleshooting Protocols

Issue 1: "My compound precipitates immediately when adding DMSO stock to the assay buffer."

Diagnosis: You are likely performing a "direct spike" (e.g., 100% DMSO stock


 1% DMSO aqueous).[2][1] The rapid change in polarity creates a supersaturated boundary layer where the compound aggregates before it can disperse.[1]

The Fix: The Intermediate Dilution Protocol Do not pipette high-concentration DMSO stocks directly into cell media or enzymatic buffers.[2][3][1] Use this "Step-Down" method to equilibrate the hydration shell.[2][3][1]

Step-by-Step Protocol:

  • Prepare Stock: Dissolve CCA powder in anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Step: Prepare a 10x working solution in a solvent-buffer mix (e.g., 10% DMSO / 90% PBS).

    • Crucial: Add the DMSO stock dropwise to the PBS while vortexing the PBS tube.[1] Never add PBS to the DMSO stock.[2][1]

  • Final Dilution: Dilute the 10x intermediate solution 1:10 into your final assay plate (Final DMSO = 1%).

Issue 2: "I see inconsistent IC50 values or 'flat' dose-response curves."

Diagnosis: This is a hallmark of Colloidal Aggregation .[2][3][1] The CCA molecules form microscopic spheres that sequester enzyme targets, leading to false inhibition.[1]

The Fix: Detergent-Based Disaggregation Disrupt the


 stacking without denaturing your protein target.[2][3]
  • Enzymatic Assays: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer before adding the compound.[2][3][1]

  • Cell-Based Assays: Use Pluronic F-127 (0.02%) if toxicity permits.[2][3][1]

Validation Experiment: Spin down your assay mix at 10,000 x g for 10 minutes. Measure the concentration of the supernatant.[1] If the concentration drops significantly compared to the pre-spin sample, you have aggregates.[1]

Advanced Formulations: Cyclodextrins

For in vivo studies or high-concentration cell assays (>50


M) where DMSO toxicity is a concern (see Table 1), use Hydroxypropyl-

-Cyclodextrin (HP-

-CD).[2][3]

Rationale: The hydrophobic coumarin rings insert into the CD cavity, while the hydrophilic exterior renders the complex water-soluble.[1]

Protocol: HP-


-CD Complexation 
  • Prepare a 20% (w/v) HP-

    
    -CD solution in water or PBS.[2][3][1]
    
  • Add excess CCA powder to the solution.[2][1]

  • Stir at room temperature for 24 hours (protected from light).

  • Filter through a 0.22

    
    m PVDF filter to remove undissolved solid.[2][3][1]
    
  • Quantify the soluble CCA using UV-Vis (absorbance at ~290-300 nm).[2][3][1]

Visualizing the Workflow

Diagram 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay type.

SolubilityTree Start Start: CCA Stock (DMSO) AssayType Select Assay Type Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Enzymatic Enzymatic/Biochemical AssayType->Enzymatic CheckConc Target Conc > 50 µM? CellBased->CheckConc DMSOLimit DMSO Tolerance Check Enzymatic->DMSOLimit DirectDMSO Standard Protocol: Intermediate Dilution (Max 0.5% DMSO) CheckConc->DirectDMSO No Cyclodextrin Advanced Protocol: Use HP-β-Cyclodextrin (No DMSO) CheckConc->Cyclodextrin Yes DMSOLimit->DirectDMSO Low Aggregation Risk Detergent Add 0.01% Triton X-100 to prevent aggregation DMSOLimit->Detergent High Aggregation Risk

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Diagram 2: The "Intermediate Dilution" Workflow

Visualizing the critical mixing order to prevent precipitation.[1]

DilutionProtocol Stock 10mM Stock (100% DMSO) Intermediate 10x Intermediate (10% DMSO) VORTEXING Stock->Intermediate Dropwise Add Final 1x Assay Well (1% DMSO) Stock->Final Direct Spike Buffer Assay Buffer (PBS/Media) Buffer->Intermediate 90% Vol Intermediate->Final Dilute 1:10 Precipitation PRECIPITATION RISK (Do not do this) Final->Precipitation

Caption: The "Intermediate Dilution" method prevents the shock precipitation common in direct spiking.

Reference Data

Table 1: Solvent Tolerance Limits in Biological Assays

Use this table to set your maximum DMSO ceiling.

Assay SystemMax DMSO (%)Notes
Mammalian Cells (HeLa, HEK293) 0.1% - 0.5%>0.5% alters membrane permeability and induces cytotoxicity [1][5].[2][3][1]
Primary Neurons < 0.1%Highly sensitive; consider Cyclodextrin formulations.[2][3][1]
Enzymatic (Kinase/Protease) 1.0% - 5.0%Enzyme dependent.[2][3][1] Always run a "DMSO-only" control lane.[2][3][1]
Bacteria (MIC assays) 2.0% - 5.0%Gram-negative bacteria are generally more tolerant.[2][3][1]
Table 2: Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Precipitate visible after 1 hour Buffer pH < 7.0CCA pKa is ~2-4.[2][3][1] Ensure buffer pH is >7.2 to keep carboxylate ionized [2].[2][3]
High background fluorescence Intrinsic fluorescenceCoumarins fluoresce at ~450nm.[2][3][1] Use non-fluorescent readouts (e.g., Luminescence) or time-resolved fluorescence (TR-FRET) [3].[3][1]
Loss of potency after freezing Freeze-Thaw cyclingAliquot 10mM stocks into single-use vials. Store at -80°C. Do not refreeze.
Cloudiness in RPMI/DMEM Calcium precipitationCarboxylates can form insoluble salts with Ca2+/Mg2+.[2][3][1] Use Ca2+-free media for initial dilution.[2][3][1]

References

  • DMSO Tolerance in Cell Assays

    • Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.[1]

    • Source: NIH / PubMed Central[2][3][1]

    • URL:[Link]

  • Coumarin-3-Carboxylic Acid Properties (pKa & Solubility)

    • Title: Coumarin-3-carboxylic acid Chemical Properties and Solubility Data.[2][3][1][4]

    • Source: GuideChem / ChemicalBook[2][3][1]

  • Fluorescence Interference & Aggregation

    • Title: Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin.[2][3][1]

    • Source: ACS Publications (J. Phys.[3][1] Chem. B)

    • URL:[Link][3]

  • Cyclodextrin Formulation Strategies

    • Title: Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing.[2][3][1][5]

    • Source: ACS Applied Materials & Interfaces[2][3][1]

    • URL:[Link][3]

  • DMSO Cytotoxicity Guidelines

    • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO.[2][3][1][6]

    • Source: Nikon Healthcare[2][3][1]

    • URL:[Link]

Sources

Troubleshooting

Technical Support: Lactone Ring Manipulation in Coumarin-3-Carboxylic Acid Derivatives

Introduction: The "Spring-Loaded" Trap You are likely accessing this guide because you have attempted to hydrolyze the lactone ring of a Coumarin-3-carboxylic acid (2-oxo-2H-chromene-3-carboxylic acid) derivative, only t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Spring-Loaded" Trap

You are likely accessing this guide because you have attempted to hydrolyze the lactone ring of a Coumarin-3-carboxylic acid (2-oxo-2H-chromene-3-carboxylic acid) derivative, only to find that:

  • The starting material reformed immediately upon acidification (The "Lazarus Effect").

  • The carboxylic acid moiety at position 3 vanished (Decarboxylation).

  • The solubility profile is inconsistent.

Nomenclature Clarification: While often referred to loosely as "chromene-3-carboxylic acid," the presence of the lactone ring defines this molecule as a coumarin . A simple chromene (benzopyran) lacks the cyclic ester (lactone) and does not undergo this specific ring-opening hydrolysis. This guide focuses on the coumarin scaffold.[1][2][3][4][5][6][7]

Module 1: The Core Mechanism (Why it fails)

The hydrolysis of coumarin-3-carboxylic acid is governed by a competition between thermodynamic stability and geometric isomerism .

The Cis/Trans Trap

When you treat the lactone with a base (e.g., NaOH), the ring opens to form the Coumarinate (the cis-isomer or Z-isomer). This species is geometrically positioned to snap back shut.

  • Cis-Isomer (Coumarinic Acid): The hydroxyl and carboxylate groups are on the same side. As soon as the pH drops (acidification), the phenolic oxygen attacks the carbonyl, reforming the lactone.

  • Trans-Isomer (Coumaric Acid): The groups are on opposite sides. Cyclization is sterically impossible. To achieve a stable open ring, you must force isomerization from cis to trans.

Visualizing the Pathway

CoumarinHydrolysis Lactone Coumarin-3-COOH (Lactone Form) CisSalt Cis-Coumarinate (Ring Open - Unstable) Lactone->CisSalt OH- / Mild Heat Decarb Coumarin (Decarboxylated Product) Lactone->Decarb Heat > 150°C (-CO2) CisSalt->Lactone H+ (Fast Cyclization) TransSalt Trans-Coumarate (Ring Open - Stable) CisSalt->TransSalt Heat / HgO / UV Light (Isomerization) TransSalt->CisSalt UV (Photo-isomerization)

Figure 1: The mechanistic landscape of coumarin hydrolysis.[2] Note the reversible "dead end" at the Cis-Coumarinate stage.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I acidified my reaction, and the starting material precipitated back out."

Diagnosis: You isolated the cis-isomer (Coumarinic acid), which spontaneously lactonized. The Fix: You must trap the open form or force isomerization.

  • Option A (Trapping): Do not acidify to pH < 7. Isolate the product as a disodium salt (phenolate/carboxylate) by lyophilization or concentration.

  • Option B (Isomerization): If you need the free acid in the open chain form (Coumaric acid derivative), you must convert cis to trans.

    • Protocol: Reflux in 20% NaOH.[5] The high energy input overcomes the rotational barrier. Warning: See Issue 2 regarding decarboxylation.

    • Alternative: Use a mercury catalyst (HgO) or UV irradiation to promote cis -> trans isomerization, though chemical heating is standard for scale-up.

Issue 2: "I opened the ring, but the mass spec shows a loss of 44 Da (-CO2)."

Diagnosis: Thermal decarboxylation. The Cause: Coumarin-3-carboxylic acids are vinylogous


-keto acids. The electron-withdrawing nature of the lactone carbonyl (or the free carboxylate in the open form) facilitates the loss of CO

under thermal stress. The Fix:
  • Temperature Limit: Avoid reflux temperatures above 80-100°C if possible.

  • Base Selection: Use stronger bases at lower temperatures (e.g., KOH in EtOH/Water) rather than weak bases that require prolonged boiling.

  • Monitoring: If you see gas evolution (bubbling) that is not boiling solvent, you are decarboxylating.

Issue 3: "The reaction is sluggish/incomplete."

Diagnosis: Poor solubility or electronic deactivation. The Fix:

  • Solvent System: Coumarins are poorly soluble in pure water. Use a 50:50 Ethanol:Water or THF:Water mixture to solubilize the organic substrate while providing the aqueous medium for hydroxide attack.

  • Nucleophile: Hydroxide (OH-) is usually sufficient. If the 3-position has an electron-donating group (like an amide), the ring becomes less electrophilic. Increase base concentration to 1M or 2M.

Module 3: Validated Protocols

Protocol A: Mild Hydrolysis (Salt Formation)

Use this if you need the open ring for subsequent reactions (e.g., methylation) and want to avoid decarboxylation.

  • Dissolution: Suspend 1.0 eq of Coumarin-3-carboxylic acid in Ethanol (5 mL/mmol).

  • Base Addition: Add 2.2 eq of NaOH (1M aqueous solution) dropwise at 0°C.

    • Why 2.2 eq? 1 eq for the carboxylic acid, 1 eq to open the lactone (phenol), 0.2 eq excess.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (the salt will stay at the baseline).

  • Workup: DO NOT ACIDIFY. Remove ethanol under reduced pressure. Lyophilize the aqueous residue to obtain the disodium salt.

Protocol B: Forced Isomerization (Trans-Coumaric Acid Synthesis)

Use this if you need the stable, open-chain free acid.

  • Dissolution: Dissolve substrate in 10-20% NaOH (aq).

  • Heating: Heat to reflux for 1-2 hours.

    • Critical Check: Monitor CO

      
       evolution. If substrate is sensitive, lower temp to 80°C and extend time to 6 hours.
      
  • Quench: Cool to 0°C.

  • Acidification: Slowly add cold conc. HCl until pH ~2.

  • Precipitation: The trans-isomer (Coumaric acid) should precipitate. If the starting material precipitates (Lactone), the isomerization was incomplete.

Module 4: Analytical Verification

How do you prove the ring is open?

FeatureLactone (Closed)Coumarinate/Coumarate (Open)
IR Spectrum Sharp band ~1700-1750 cm⁻¹ (Lactone C=O)Broad bands ~1550-1600 cm⁻¹ (Carboxylate)
1H NMR C4-H appears as a singlet ~8.5-8.8 ppmVinyl protons shift upfield; Phenolic -OH appears (if not exchanged)
Solubility Insoluble in neutral waterSoluble in water (as salt)
UV/Vis

typically ~290-310 nm
Bathochromic shift (Red shift) often observed due to phenolate release
Troubleshooting Decision Tree

Troubleshooting Start Start: Hydrolysis Attempt Q1 Did it dissolve in base? Start->Q1 Result Analyze Product Q2 Did SM return after acid? Result->Q2 Q1->Result Yes Sol1 Add EtOH/THF co-solvent Q1->Sol1 No Q3 Did you lose -COOH? Q2->Q3 No Sol2 Isomerize to Trans (Heat/HgO) Q2->Sol2 Yes (Lazarus Effect) Sol3 Lower Temp (<80°C) Q3->Sol3 Yes (Decarboxylation) Success Target Achieved Q3->Success No

Figure 2: Step-by-step diagnostic flow for hydrolysis failures.

References

  • López-Castillo, N. N., et al. (2013).[5] "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions." Scientific Research, 4, 63-67.

  • Dobson, A. J., et al. (1997). "Coumarin-3-carboxylic acid as a detector for hydroxyl radicals."[8] Radiation Research.

  • Sigma-Aldrich. "Coumarin-3-carboxylic acid Product Specification & Properties."

  • BenchChem. "Spectroscopic and Synthetic Overview of Substituted Coumarins."

  • European Journal of Chemistry. (2023). "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach."

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 8-hydroxy-2H-chromene-3-carboxylic acid

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 8-hydroxy-2H-chromene-3-carboxylic acid , specifically designed to differentiate it from its structural isomers and oxidized analogs (...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 8-hydroxy-2H-chromene-3-carboxylic acid , specifically designed to differentiate it from its structural isomers and oxidized analogs (coumarins).

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists[1]

Executive Summary & Structural Context[2][3]

8-Hydroxy-2H-chromene-3-carboxylic acid (CAS: 923215-10-5) is a privileged scaffold in drug discovery, often serving as a pharmacophore for anti-inflammatory and anticancer agents.[1] However, its structural elucidation is frequently complicated by its susceptibility to oxidation and isomerization.

The primary analytical challenge is distinguishing the 2H-chromene core (which contains a methylene group at C2) from its oxidized coumarin (2-oxo-2H-chromene) analog.[1] This guide establishes a definitive NMR framework to validate the integrity of the 2H-chromene ring system against these common synthetic byproducts.

The Core Distinction
  • Target (2H-Chromene): Contains a saturated -CH₂- at position 2 and a C=C double bond at positions 3-4.[1]

  • Alternative (Coumarin): Contains a carbonyl C=O at position 2.[1] This is the most common impurity/degradation product.[1]

Comparative Performance Analysis

The following table contrasts the spectral performance of the target compound against its primary alternative (the oxidized coumarin derivative). This data is critical for assessing purity and confirming the success of reduction/cyclization reactions.[1]

Table 1: Chemical Shift Comparison (DMSO-d₆, 400 MHz)
FeatureTarget: 8-Hydroxy-2H-chromene-3-carboxylic acid Alternative: 8-Hydroxycoumarin-3-carboxylic acid Diagnostic Significance
H-2 (Methylene) δ 4.90 – 5.10 ppm (s, 2H)Absent Definitive Proof. Presence confirms the 2H-chromene ring is intact (not oxidized).[1]
H-4 (Vinyl) δ 7.30 – 7.50 ppm (s, 1H)δ 8.60 – 8.80 ppm (s, 1H)Electronic Environment. The coumarin H-4 is significantly deshielded by the adjacent lactone carbonyl anisotropic cone.
8-OH (Phenolic) δ 9.50 – 10.50 ppm (bs, 1H)δ 11.50 – 12.00 ppm (bs, 1H)H-Bonding. The coumarin OH is often more deshielded due to stronger intramolecular H-bonding or electron-withdrawing effects of the lactone.[1]
COOH (Acid) δ 12.50 – 13.00 ppm (bs, 1H)δ 12.80 – 13.50 ppm (bs, 1H)Less diagnostic; both are highly deshielded and exchangeable.
Aromatic Region δ 6.70 – 7.00 ppm (Multiplets)δ 7.10 – 7.60 ppm (Multiplets)Coumarin aromatics are generally downfield due to the electron-withdrawing nature of the lactone ring.[1]

Technical Insight: The absence of the singlet at ~5.0 ppm and the downfield shift of the vinyl proton to >8.5 ppm is the "smoking gun" for the formation of the coumarin byproduct.

Structural Visualization & Logic Pathways

Figure 1: Structural Numbering and Key Proton Environments

ChromeneStructure cluster_core 2H-Chromene Core H2 H-2 ~5.0 ppm C2 C2 H2->C2 H4 H-4 ~7.4 ppm C4 C4 H4->C4 OH 8-OH Exchange C8 C8 OH->C8 COOH 3-COOH ~12.8 ppm C3 C3 COOH->C3 C2->C3 Single C3->C4 Double

Caption: Proton assignment map for 8-hydroxy-2H-chromene-3-carboxylic acid showing diagnostic shifts.

Figure 2: NMR Decision Tree for Product Validation

DecisionTree Start Analyze 1H NMR Spectrum (DMSO-d6) CheckH2 Is there a singlet (2H) at 4.9 - 5.1 ppm? Start->CheckH2 CheckH4 Check Vinyl Proton (H-4) Position CheckH2->CheckH4 Yes ResultCoumarin IMPURITY: Coumarin (Oxidized) CheckH2->ResultCoumarin No (Absent) ResultChromene CONFIRMED: 2H-Chromene Target CheckH4->ResultChromene ~ 7.4 ppm CheckH4->ResultCoumarin > 8.5 ppm ResultChroman IMPURITY: Chroman (Reduced) CheckH4->ResultChroman < 4.0 ppm (Multiplet)

Caption: Logic flow for distinguishing the target chromene from oxidized coumarin or reduced chroman.

Experimental Protocol

This protocol ensures reproducibility and minimizes solvent-induced shift variations.[1]

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

    • Reasoning: The carboxylic acid and phenolic protons are labile.[1] DMSO-d₆ minimizes exchange broadening compared to CDCl₃ and ensures solubility of the polar acid moiety.[1]

  • Tube: 5mm High-Precision NMR Tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.[1]

    • Dissolve in 0.6 mL of DMSO-d₆.

    • Critical Step: Ensure complete dissolution by gentle vortexing.[1] Suspended solids will cause line broadening.[1]

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Number of Scans (NS): 16 (minimum) to 64 (for clear detection of minor impurities).

    • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration of the COOH proton).

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Phasing: Apply automatic phasing followed by manual correction, focusing on the baseline around the broad OH/COOH peaks.

    • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm or TMS to 0.00 ppm .

Detailed Signal Interpretation

The Aliphatic Region (H-2)
  • Signal: Singlet (2H).[1]

  • Shift: 4.90 – 5.10 ppm.[1]

  • Analysis: This signal corresponds to the -O-CH₂-C(COOH)= group.[1] In the 2H-chromene scaffold, these protons are allylic to the double bond and adjacent to the oxygen, placing them in a unique mid-field position.

  • Coupling: While theoretically capable of allylic coupling to H-4, this is often too small (< 1.5 Hz) to resolve on standard 300/400 MHz instruments, appearing as a slightly broadened singlet.

The Vinyl Region (H-4)[1]
  • Signal: Singlet (1H).[1][2][3]

  • Shift: 7.30 – 7.50 ppm.

  • Analysis: This proton is beta to the carboxylic acid.[1] The conjugation with the electron-withdrawing carboxyl group deshields it relative to a standard alkene, but it lacks the extreme deshielding seen in coumarins (where the carbonyl is directly in the ring).

The Aromatic Region (H-5, H-6, H-7)
  • Pattern: ABC System (or AMX depending on resolution).

  • Shifts: 6.70 – 7.00 ppm.[1]

  • Analysis: The 8-hydroxyl group is an electron-donating group (EDG) by resonance, which shields the aromatic protons (ortho/para directing), shifting them upfield relative to unsubstituted chromenes.

    • H-7 (Ortho to OH): Typically the most shielded (lowest ppm) doublet/multiplet.[1]

    • H-5 (Para to OH): Also shielded, appearing as a doublet.[1]

    • H-6 (Meta to OH): Appears as a triplet (dd) between H-5 and H-7.[1]

Labile Protons (OH & COOH)[1]
  • 8-OH: Broad singlet, typically 9.5 – 10.5 ppm.[1] Disappears upon D₂O shake.[1]

  • 3-COOH: Very broad singlet, typically 12.5 – 13.0 ppm.[1]

  • Note: In "wet" DMSO, these peaks may merge or shift significantly due to proton exchange with water.

References

  • Sonawane, N. B., et al. (2023).[2][4] "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach." European Journal of Chemistry, 14(4), 440-446. (Provides comparative data for the oxidized 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid analog). Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Coumarin Derivatives." (Differentiation of H-3/H-4 protons in chromene vs coumarin systems). Link

  • PubChem Compound Summary. (2025). "2H-chromene-3-carboxylic acid."[1][5][6][7][8][9][10][11] National Center for Biotechnology Information.[1] (Scaffold reference data). Link

  • Organic Chemistry Portal. (2023). "Synthesis of 2H-chromenes (2H-benzopyrans)." (Synthetic pathways and structural validation of 2H-chromene cores). Link

  • Sigma-Aldrich. (2025).[1] "Product Specification: 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid." (Reference for the commercially available oxidized impurity). Link

Sources

Comparative

IR Spectroscopy Guide: Carboxylic Acid Analysis in Chromene Derivatives

Executive Summary & Strategic Context Objective: This guide provides a technical framework for the identification and validation of the carboxylic acid group (-COOH) in chromene derivatives, specifically focusing on 2-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical framework for the identification and validation of the carboxylic acid group (-COOH) in chromene derivatives, specifically focusing on 2-oxo-2H-chromene-3-carboxylic acid (Coumarin-3-carboxylic acid) .

Audience: Medicinal chemists and analytical scientists involved in the synthesis of heterocyclic pharmacophores.

Significance: Chromene-3-carboxylic acids are critical intermediates in the development of anticancer and antimicrobial agents. In synthetic workflows, they are often generated via the hydrolysis of ester precursors (e.g., Knoevenagel condensation products). Precise IR characterization is the fastest method to validate this transformation (Ester


 Acid) before committing to expensive NMR or mass spectrometry analysis. Unlike simple aromatic acids, the chromene scaffold introduces a lactone carbonyl  that competes and couples with the acid carbonyl, creating a complex spectral signature that requires expert interpretation.

Mechanistic Insight: The Chromene Electronic Environment

To interpret the spectrum accurately, one must understand the vibrational causality governed by the molecule's electronic structure.

The "Dual Carbonyl" Challenge

A standard benzoic acid displays a single C=O stretching vibration (dimer) around 1680–1700 cm⁻¹. However, a chromene-3-carboxylic acid possesses two carbonyl distinct environments:

  • The Lactone C=O (Ring): Part of the cyclic ester (coumarin core). It is electron-deficient and constrained, typically vibrating at a higher frequency (1700–1740 cm⁻¹ ).

  • The Acid C=O[1][2] (Exocyclic): Conjugated with the C3=C4 double bond and the aromatic ring. It participates in strong intermolecular hydrogen bonding (dimerization), lowering its frequency (1680–1720 cm⁻¹ ).

Diagnostic Consequence: In many low-resolution spectra, these two peaks merge into a single, broadened, or split band. In high-resolution spectra, they appear as a distinct doublet.

The Dimerization Effect

In solid-state samples (KBr or ATR), carboxylic acids exist almost exclusively as centrosymmetric dimers held together by two hydrogen bonds.

  • Effect: This relaxes the O-H bond force constant significantly, creating the hallmark "broad envelope" from 2500–3300 cm⁻¹ .

  • Validation Check: If you see a sharp peak at ~3500 cm⁻¹ (free O-H) in the solid state, your sample may be wet (water) or the crystal lattice prevents dimerization (rare in simple chromenes).

Comparative Performance Data

The following table contrasts the target molecule (Chromene-Acid) with its primary synthetic precursor (Chromene-Ester) and a standard aromatic acid (Benzoic Acid) to highlight the scaffold-specific shifts.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: Chromene-3-COOH Alternative 1: Chromene-3-Ester Alternative 2: Benzoic Acid
O-H Stretch Broad, intense envelope (2500–3300 cm⁻¹)Overlaps C-H stretchAbsent (Trace water may appear at ~3400 cm⁻¹)Broad envelope (2500–3000 cm⁻¹)
C=O[2][3][4][5][6][7] Stretch (Acid/Ester) 1680–1720 cm⁻¹ (Strong, often overlaps lactone)1735–1750 cm⁻¹ (Sharp, distinct from lactone)1680–1700 cm⁻¹ (Single strong peak)
C=O Stretch (Lactone) 1700–1740 cm⁻¹ (Shoulder or split peak)1760–1790 cm⁻¹ (Shifted higher due to ester induction)N/A
C-O Stretch 1210–1320 cm⁻¹ (C-OH stretch)1000–1300 cm⁻¹ (Two bands: C-O-C)1280–1300 cm⁻¹
Diagnostic Verdict Look for the "Fermi Resonance" O-H overtone bands often visible at ~2600 cm⁻¹.Look for the "Doublet Gap" Clear separation between Ester C=O and Lactone C=O.Simpler Carbonyl Region Lacks the high-frequency lactone interference.

Critical Analysis: The most reliable indicator of successful hydrolysis (Ester


 Acid) is not  the carbonyl shift (which can be subtle due to the lactone presence) but the appearance of the broad O-H envelope  and the disappearance of the ester alkyl C-H bands  (if long chains were removed).

Experimental Protocols

Reliable data requires rigorous sample preparation. For chromene acids, which are often high-melting solids, the KBr Pellet Method is superior to ATR for resolving the carbonyl doublet, though ATR is acceptable for routine ID.

Protocol A: The "Dry-Matrix" KBr Pellet (Gold Standard)

Use this for publication-quality spectra to resolve the Acid vs. Lactone C=O.

  • Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours. Store in a desiccator. Moisture in KBr creates a false O-H peak at 3400 cm⁻¹.

  • Ratio: Mix 1–2 mg of Chromene-COOH sample with 100 mg of dry KBr.

    • Why? High concentration leads to "flat-topped" peaks (saturation), obscuring the C=O doublet structure.

  • Grinding: Grind in an agate mortar for 2-3 minutes until the mixture is a fine, uniform flour.

    • Causality: Particle size must be smaller than the IR wavelength (< 2 µm) to prevent Christiansen scattering (sloping baseline).

  • Compression: Press at 10 tons for 2 minutes under vacuum (if available) to form a transparent disc.

  • Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, Scans: 16).

Protocol B: Attenuated Total Reflectance (ATR) (High Throughput)

Use this for rapid in-process checks.

  • Cleaning: Clean the crystal (Diamond/ZnSe) with isopropanol. Ensure background is flat.

  • Contact: Place solid sample on the crystal. Apply maximum pressure using the anvil.

    • Note: Chromene acids are hard crystals. Poor contact yields weak, noisy spectra.

  • Correction: Apply "ATR Correction" in your software.

    • Physics: ATR penetration depth is wavelength-dependent, making high-wavenumber peaks (O-H) appear weaker than in transmission mode.

Validation Workflow (Graphviz)

The following diagram outlines the logical decision tree for validating the synthesis of a Chromene-3-carboxylic acid from an ethyl ester precursor.

ChromeneValidation Start Start: Crude Product (Post-Hydrolysis) IR_Scan Acquire IR Spectrum (4000-400 cm⁻¹) Start->IR_Scan Check_OH Check 2500-3300 cm⁻¹ Region IR_Scan->Check_OH Decision_OH Is Broad O-H Envelope Present? Check_OH->Decision_OH Check_CO Check 1680-1750 cm⁻¹ Region Decision_OH->Check_CO Yes (Broad Envelope) Result_Ester FAIL: Unreacted Ester (Sharp C=O >1730, No Broad OH) Decision_OH->Result_Ester No (Flat Baseline) Result_Wet WARNING: Wet Sample (Sharp OH at ~3400 only) Decision_OH->Result_Wet Sharp Peak Only Decision_CO Carbonyl Band Topology? Check_CO->Decision_CO Decision_CO->Result_Ester Sharp High Freq (>1740 dominant) Result_Success PASS: Chromene Acid Confirmed (Broad OH + Split/Broad C=O) Decision_CO->Result_Success Broad/Split Peak (1680-1720)

Figure 1: Logic flow for confirming the hydrolysis of chromene esters using IR spectral markers.

References

  • NIST Chemistry WebBook. Coumarin-3-carboxylic acid IR Spectrum.[4] National Institute of Standards and Technology.[4] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][2][3][4][5][7][8][9][10][11][12]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • SpectraBase. 2-Oxo-2H-chromene-3-carboxylic acid S-phenyl ester Vapor Phase IR.[13] Wiley Science Solutions. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 8-hydroxy-2H-chromene-3-carboxylic acid

This guide details the mass spectrometry fragmentation patterns of 8-hydroxy-2H-chromene-3-carboxylic acid , distinguishing it from its pervasive synthetic analogue, 8-hydroxycoumarin-3-carboxylic acid (8-hydroxy-2-oxo-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 8-hydroxy-2H-chromene-3-carboxylic acid , distinguishing it from its pervasive synthetic analogue, 8-hydroxycoumarin-3-carboxylic acid (8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid).

Executive Summary & Compound Identity

In drug discovery, the 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure often confused with its oxidized derivative, coumarin (2-oxo-2H-chromene). Accurate mass spectrometry differentiation is critical, as these scaffolds exhibit distinct metabolic stability and pharmacokinetics.

  • Target Compound: 8-Hydroxy-2H-chromene-3-carboxylic acid

    • Formula:

      
      
      
    • Monoisotopic Mass: 192.04 Da

    • Precursor Ion (ESI-):

      
       191.03 
      
      
      
  • Common Analogue (Coumarin): 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

    • Formula:

      
      
      
    • Monoisotopic Mass: 206.02 Da

    • Precursor Ion (ESI-):

      
       205.01 
      
      
      

Key Differentiator: The 2H-chromene lacks the C2 carbonyl oxygen, resulting in a mass shift of -14 Da (vs. coumarin) and a fragmentation pattern driven by ether ring cleavage rather than lactone elimination.

Experimental Protocol (ESI-MS/MS)

To replicate the fragmentation data described below, ensure your system is calibrated to the following parameters. This protocol favors the ionization of the carboxylic acid and phenolic moieties.

ParameterSettingRationale
Ionization Mode Negative (ESI-)Maximizes sensitivity for acidic protons (-COOH, -OH).
Capillary Voltage 2.5 - 3.0 kVSoft ionization to preserve the molecular ion

.
Cone Voltage 20 - 30 VPrevents in-source decarboxylation (loss of

).
Collision Energy 15 - 35 eVStepped energy is recommended to observe both the facile

loss and the harder skeletal cleavages.
Mobile Phase

+ 0.1% Formic Acid
Acidic modifier ensures protonation equilibrium; MeOH aids desolvation.
Fragmentation Pathway Analysis

The fragmentation of 8-hydroxy-2H-chromene-3-carboxylic acid (


 191) follows three mechanistic pillars: Decarboxylation , Ortho-Elimination , and Retro-Diels-Alder (RDA)  cleavage.
Primary Pathway: Decarboxylation (

147)

The base peak is formed by the neutral loss of


 (44 Da). Unlike coumarins, which require ring opening to lose 

from the lactone, this compound loses the C3-carboxyl group directly.
  • Transition:

    
    
    
  • Mechanism: Simple inductive cleavage of the carboxylate group.

Secondary Pathway: Ortho-Effect Dehydration (

173)

While less dominant, the proximity of the C3-COOH and the C4-proton (or C2-ether oxygen) can facilitate water loss (18 Da), forming a cyclic anhydride-like or stabilized ketene intermediate.

  • Transition:

    
    
    
Tertiary Pathway: Skeletal Cleavage (

119 & 91)

The resulting ion at


 147 (8-hydroxy-2H-chromene core) undergoes further fragmentation:
  • Loss of CO (28 Da): Typical for phenols (8-OH group). Yields

    
     119.
    
  • RDA Cleavage: The 2H-chromene ring can undergo Retro-Diels-Alder cleavage, losing ethylene (

    
    ) or opening the ether ring to form stable tropylium-like species (
    
    
    
    91).
Visualization: Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation pathways.

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 191.03 (C10H7O4) Fragment1 Base Peak [M-H-CO2]⁻ m/z 147.04 (8-Hydroxy-2H-chromene) Parent->Fragment1 - CO2 (44 Da) (Facile Decarboxylation) Fragment2 Dehydration [M-H-H2O]⁻ m/z 173.02 (Anhydride formation) Parent->Fragment2 - H2O (18 Da) (Ortho Effect) Fragment3 Phenolic Loss [m/z 147 - CO]⁻ m/z 119.05 (Benzofuran-like) Fragment1->Fragment3 - CO (28 Da) (Phenol Ring Contraction) Fragment4 Skeletal Breakdown [m/z 119 - CO]⁻ m/z 91.05 (Cyclopentadienyl) Fragment3->Fragment4 - CO (28 Da)

Figure 1: ESI(-) MS/MS fragmentation pathway of 8-hydroxy-2H-chromene-3-carboxylic acid.

Comparative Analysis: Chromene vs. Coumarin

This table provides the definitive spectral fingerprints to distinguish the target from its oxidized coumarin analogue.

Feature8-Hydroxy-2H-chromene-3-COOH 8-Hydroxycoumarin-3-COOH
Structure Type Cyclic Ether (2H-Chromene)Cyclic Lactone (Coumarin)
Precursor Ion (

)
191

205

Primary Loss

(44 Da)

147

(44 Da)

161
Secondary Loss CO (28 Da)

119 (Phenolic)
CO (28 Da)

133 (Lactone Carbonyl)
Diagnostic Ratio High intensity of

147 (Base Peak)
Sequential loss:

Stability Lower (Ether ring prone to oxidation)Higher (Stable aromatic lactone)

Scientist's Note: If you observe a peak at


 205  in your sample, your chromene has likely oxidized to the coumarin derivative during storage or extraction. Always store 2H-chromene samples under nitrogen/argon at -20°C.
References
  • PubChem. 2H-chromene-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry. Available at: [Link]

  • Kuck, D. (2019). Mass Spectrometry of Organic Ions.[1][2] In: Encyclopedia of Analytical Chemistry. Wiley Online Library.[3] (General reference for phenolic/carboxylic acid fragmentation mechanisms).

Sources

Comparative

Comparative Technical Guide: Antibacterial Efficacy of 8-Hydroxycoumarin vs. Penicillin G

Executive Summary This technical guide compares Penicillin G (Benzylpenicillin) , the archetypal beta-lactam antibiotic, with 8-Hydroxycoumarin , a phytochemical scaffold derived from the benzopyrone class. While Penicil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares Penicillin G (Benzylpenicillin) , the archetypal beta-lactam antibiotic, with 8-Hydroxycoumarin , a phytochemical scaffold derived from the benzopyrone class. While Penicillin G remains the clinical "gold standard" for susceptible Gram-positive infections due to its potent, targeted inhibition of cell wall synthesis, 8-Hydroxycoumarin offers a distinct, multi-modal mechanism of action centered on metal chelation and membrane disruption.

This guide is designed for researchers investigating non-traditional antimicrobial scaffolds to overcome beta-lactam resistance. It details the mechanistic divergence, quantitative efficacy (MIC), and specific experimental protocols required to accurately evaluate these compounds.

Mechanistic Divergence

The primary distinction between these two agents lies in their target specificity and mode of lethality.

Penicillin G: The Precision Strike
  • Class: Beta-lactam.[1][2]

  • Target: Penicillin-Binding Proteins (PBPs), specifically the transpeptidase enzymes.[2]

  • Mechanism: Penicillin G mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor. It covalently binds to the active serine site of PBPs, irreversibly inhibiting the cross-linking of the bacterial cell wall. This leads to osmotic instability and cell lysis (bactericidal).

  • Limitation: Ineffective against bacteria producing beta-lactamases or those with modified PBPs (e.g., MRSA).

8-Hydroxycoumarin: The Multi-Target Disruptor
  • Class: Hydroxycoumarin (Benzopyrone derivative).

  • Target: Non-specific; includes metal ions (Fe²⁺, Mg²⁺), bacterial membranes, and potentially DNA gyrase.

  • Mechanism:

    • Chelation: The hydroxyl group at position 8 (often adjacent to the lactone carbonyl or ring oxygen) forms bidentate complexes with essential metal ions required for bacterial enzyme function.

    • Membrane Intercalation: The lipophilic coumarin backbone inserts into the bacterial cell membrane, increasing permeability and causing leakage of intracellular electrolytes.

  • Advantage: The non-specific mechanism makes the rapid development of single-gene resistance less likely compared to beta-lactams.

Visualization: Mechanisms of Action

The following diagram illustrates the parallel pathways of bacterial inhibition for both compounds.

MechanismComparison cluster_Penicillin Penicillin G Pathway cluster_Coumarin 8-Hydroxycoumarin Pathway PG Penicillin G PBP Target: Penicillin-Binding Proteins (Transpeptidases) PG->PBP Acylation of Active Site Inhibition Inhibition of Peptidoglycan Cross-linking PBP->Inhibition Lysis Cell Lysis (Bactericidal) Inhibition->Lysis HC 8-Hydroxycoumarin Chelation Chelation of Essential Metals (Fe2+, Mg2+) HC->Chelation Membrane Membrane Intercalation HC->Membrane Disruption Enzyme Failure & Leakage Chelation->Disruption Membrane->Disruption Stasis Growth Inhibition (Bacteriostatic/cidal) Disruption->Stasis

Figure 1: Comparative mechanisms of action.[2] Penicillin G targets cell wall synthesis enzymes, while 8-Hydroxycoumarin acts via ion starvation and membrane destabilization.

Comparative Efficacy Data

The following data summarizes typical Minimum Inhibitory Concentration (MIC) ranges derived from comparative literature. Note that Penicillin G is measured in very low concentrations for sensitive strains, whereas coumarins typically require higher concentrations.

Table 1: Antibacterial Activity Profile (MIC in µg/mL)
OrganismStrain TypePenicillin G (MIC)8-Hydroxycoumarin (MIC)Interpretation
Staphylococcus aureus Methicillin-Sensitive (MSSA)0.03 – 0.1 µg/mL64 – 256 µg/mLPenicillin is superior for sensitive strains.
Staphylococcus aureus Methicillin-Resistant (MRSA)> 32 µg/mL (Resistant)64 – 128 µg/mLCoumarin retains activity despite beta-lactam resistance.
Escherichia coli Wild Type (Gram-Negative)> 32 µg/mL (Resistant)128 – >512 µg/mLBoth are generally weak; Coumarin limited by efflux pumps.
Ralstonia solanacearum Plant PathogenIneffective64 – 192 µg/mLCoumarins show specific utility in agricultural pathogens.

Key Insight: 8-Hydroxycoumarin is not a high-potency antibiotic like Penicillin. Its value lies in its spectrum stability —it does not lose efficacy against MRSA strains because its mechanism is independent of PBP mutations.

Experimental Protocol: Broth Microdilution

To accurately compare these compounds, researchers must address the solubility challenges of coumarins. Penicillin G is water-soluble; 8-Hydroxycoumarin is hydrophobic and requires Dimethyl Sulfoxide (DMSO).

A. Reagent Preparation[4][5]
  • Penicillin G Stock: Dissolve in sterile distilled water or phosphate buffer (pH 6.0–7.0) to 10 mg/mL. Filter sterilize (0.22 µm).

  • 8-Hydroxycoumarin Stock: Dissolve in 100% DMSO to 20 mg/mL.

    • Critical: The final concentration of DMSO in the bacterial assay well must be < 2% (v/v) to avoid solvent toxicity masking the compound's activity.

B. The "Solvent Trap" Protocol (Self-Validating)

Standard protocols often fail with coumarins due to precipitation or solvent toxicity. Use this modified workflow:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup (96-well):

    • Rows A-F: Serial 2-fold dilutions of antimicrobial agents.

    • Row G (Solvent Control): Media + DMSO matching the highest concentration used in test wells (e.g., 2%). If bacteria die here, the assay is invalid.

    • Row H (Growth/Sterility Controls): Bacteria only / Media only.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Visual turbidity or Resazurin dye (blue to pink color change) for clearer endpoints.

Visualization: Validated Workflow

ProtocolWorkflow Stock Stock Preparation Dilution Serial Dilution (in CAMHB) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (35°C, 18h) Inoculation->Incubation ControlCheck DMSO Control Growth? Incubation->ControlCheck Readout Readout (MIC) Valid Valid Assay ControlCheck->Valid Yes (Turbid) Invalid Invalid: Solvent Toxicity ControlCheck->Invalid No (Clear) Valid->Readout

Figure 2: Experimental workflow emphasizing the critical DMSO control step for coumarin validation.

Strategic Implications for Drug Development[6]

Synergy Potential

8-Hydroxycoumarin should not be viewed as a monotherapy replacement for Penicillin G. Instead, it is a potentiator .

  • Mechanism: Coumarins can disrupt the cell membrane, potentially facilitating the entry of other antibiotics that are typically excluded by the outer membrane or efflux pumps.

  • Application: Research suggests combining coumarin derivatives with traditional antibiotics to lower the MIC of the latter against resistant strains.

Toxicity Profile
  • Penicillin G: High therapeutic index; primary risk is hypersensitivity (allergy).

  • 8-Hydroxycoumarin: Moderate cytotoxicity. The coumarin moiety is pharmacologically active in humans (anticoagulant activity in some derivatives, though 8-hydroxycoumarin is distinct from warfarin). Toxicity profiling against mammalian cell lines (e.g., HEK293) is mandatory before in vivo claims.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. M100. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

  • Yang, L., et al. (2016).[3][4] "New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum." Molecules, 21(4), 468. (Demonstrates MIC ranges for hydroxycoumarins). [Link]

  • Sashidhara, K. V., et al. (2010). "Synthesis and in vitro evaluation of novel coumarin–chalcone hybrids as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. (Provides context on coumarin solubility and cytotoxicity). [Link]

  • LITFL (Life in the Fast Lane). (2020). "Penicillin G Pharmacology and Spectrum."[2][5] [Link]

Sources

Validation

Technical Deep Dive: Structural Elucidation of 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid via 13C NMR

Executive Summary & Strategic Importance In the development of coumarin-based pharmaceuticals—specifically anticoagulants, antioxidants, and anticancer agents—the precise regiochemistry of the hydroxyl substituent dictat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of coumarin-based pharmaceuticals—specifically anticoagulants, antioxidants, and anticancer agents—the precise regiochemistry of the hydroxyl substituent dictates biological efficacy. 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (8-OH-CCA) is a critical scaffold, often synthesized via Knoevenagel condensation.

However, a common analytical pitfall occurs during synthesis: distinguishing the 8-hydroxy isomer from its thermodynamically stable 7-hydroxy analog (a derivative of umbelliferone) or the 6-hydroxy isomer.[1]

This guide provides a definitive 13C NMR comparative analysis to validate the 8-OH regioisomer, relying on specific shielding/deshielding trends in the coumarin backbone.[1]

Comparative 13C NMR Data: The Diagnostic Fingerprint

The following table contrasts the chemical shifts of the 8-hydroxy target against its most common isomers and the unsubstituted parent. Data is standardized for DMSO-d₆ (the preferred solvent due to the carboxylic acid's solubility).[1]

Table 1: Chemical Shift Comparison (δ ppm, DMSO-d₆)[1][2][3][4][5]
Carbon Position8-Hydroxy (Target) 7-Hydroxy (Alternative) Unsubstituted Parent Diagnostic Logic
C2 (Lactone C=O) 158.0 – 161.4 160.0 – 161.2~157.5Non-Diagnostic: All coumarins show this lactone peak.[1]
C3 (α to COOH) 118.0 – 119.6 111.0 – 113.5 118.5CRITICAL: 7-OH strongly shields C3 via resonance; 8-OH does not.[1]
C4 (β to COOH) 146.0 – 149.0 149.0 – 150.5145.0C4 is consistently deshielded by the C3-COOH group.[1]
C8 144.0 – 146.4 102.0 – 103.0116.5CRITICAL: Direct attachment of OH at C8 deshields it to ~145 ppm.[1]
C7 119.0 – 120.0 162.0 – 164.0 130.0CRITICAL: In 7-OH, this carbon is deshielded (>160 ppm).[1]
COOH (Acid) 163.6 – 164.5 164.0 – 165.0164.2Acid carbonyl is distinct from lactone (C2) but similar across isomers.[1]

Note on Data Sources: Values are synthesized from comparative studies of hydroxycoumarin-3-carboxylic acids [1][2][3]. The shift of C3 is the most reliable "self-validating" marker for distinguishing 8-OH (meta-like conjugation) from 7-OH (para-like conjugation).

Mechanistic Analysis: Why the Shifts Differ

To interpret the spectrum with authority, one must understand the electronic causality.

The "C3 Resonance" Rule[1]
  • 7-Hydroxy Isomer: The oxygen lone pair at C7 can donate electrons into the ring system, pushing electron density all the way to C3 .[1] This significantly shields C3, moving it upfield to ~112 ppm .

  • 8-Hydroxy Isomer: The oxygen at C8 is in a position that does not allow direct conjugation with the C3-C4 double bond in the same effective manner.[1] Therefore, C3 remains relatively deshielded at ~119 ppm , similar to the unsubstituted parent.

The "Ortho Effect" at C7[1]
  • In the 8-Hydroxy target, the C7 position is ortho to the hydroxyl group.[1] The electron-donating effect shields C7, moving it upfield (~119 ppm) compared to the parent (~130 ppm).

  • In the 7-Hydroxy isomer, C7 is directly attached to oxygen (ipso), causing massive deshielding (~163 ppm).

Experimental Protocol: Synthesis & Acquisition

To ensure you are analyzing the correct molecule, follow this self-validating workflow.

A. Synthesis (Knoevenagel Condensation)[1][6][7]
  • Reagents: 2,3-Dihydroxybenzaldehyde (1.0 eq), Malonic Acid (1.1 eq).[1]

  • Catalyst: Aniline or Piperidine (cat.[1] amount).

  • Solvent: Ethanol (reflux) or solvent-free (grinding).[1]

  • Procedure:

    • Mix aldehyde and malonic acid.[1]

    • Reflux for 2-4 hours.

    • Cool to precipitate the acid.[1]

    • Purification: Recrystallize from Ethanol/Water. Crucial: 8-OH derivatives often have lower solubility than 7-OH.[1]

B. NMR Acquisition Parameters
  • Solvent: DMSO-d₆ (Required).[1][2][3][4][5] CDCl₃ is often insufficient for the carboxylic acid moiety.

  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • 1D 13C: Proton-decoupled (ZGPG).[1] Minimum 1024 scans due to quaternary carbons (C2, C3, C4a, C8a, COOH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Essential for confirming the position of the COOH group relative to the aromatic ring.[1] Look for correlation between H4 and the COOH carbon.[1]

Visualization of Structural Logic[1]

Diagram 1: Chemical Structure & Numbering

This diagram visualizes the core scaffold and the critical carbon positions discussed in the table.[1]

CoumarinStructure cluster_legend Diagnostic Key C2 C2 ~160 C3 C3 ~119 C2->C3 Lactone C4 C4 ~148 C3->C4 Double Bond COOH COOH ~164 C3->COOH Substituent C8 C8 (OH) ~145 C4->C8 Ring System C7 C7 ~119 C8->C7 Ortho Key1 Red: Carbonyls Key2 Green: C-OH Site Key3 Yellow: Diagnostic C3

Caption: 13C NMR Chemical Shift Map for 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

Diagram 2: Diagnostic Decision Tree

Use this workflow to interpret your spectrum and confirm the isomer.[1]

DecisionTree Start Acquire 13C NMR (DMSO-d6) CheckC3 Check C3 Signal (110 - 120 ppm region) Start->CheckC3 Branch1 Signal at ~111-113 ppm? CheckC3->Branch1 Yes Branch2 Signal at ~118-120 ppm? CheckC3->Branch2 Yes Result7OH Isomer: 7-Hydroxy (Umbelliferone deriv.) REJECT if target is 8-OH Branch1->Result7OH CheckC8 Check ~145 ppm Region Branch2->CheckC8 Result8OH Signal Present (C-OH)? CONFIRMED: 8-Hydroxy CheckC8->Result8OH Yes ResultParent No Signal >140 (except C4)? Unsubstituted Parent CheckC8->ResultParent No

Caption: Logic flow for distinguishing 8-hydroxy regioisomer from 7-hydroxy and unsubstituted analogs.

References

  • Creaven, B. S., et al. (2006).[4] Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta, 359(12), 3976–3984.

  • Al-Majedy, Y. K., et al. (2016). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 21, 1-15. (Referenced for general coumarin-3-carboxylic acid shift trends).

  • Sonawane, A. D., et al. (2023).[2] Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444.[2] (Provides specific data on 8-hydroxy derivatives).

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 8-hydroxy-2H-chromene-3-carboxylic acid: An Experimental and Comparative Analysis

Introduction 8-hydroxy-2H-chromene-3-carboxylic acid, a key member of the coumarin family, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its inherent fluorescence and p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-hydroxy-2H-chromene-3-carboxylic acid, a key member of the coumarin family, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its inherent fluorescence and potential as a bioactive scaffold necessitate a thorough understanding of its photophysical properties. The ultraviolet-visible (UV-Vis) absorption maximum (λmax) is a fundamental characteristic that provides insights into the electronic structure of a molecule and its interactions with the surrounding environment. This guide presents a comprehensive analysis of the factors influencing the UV-Vis absorption maxima of 8-hydroxy-2H-chromene-3-carboxylic acid, offering a detailed experimental protocol for its determination and a comparative analysis with related compounds. While specific experimental data for 8-hydroxy-2H-chromene-3-carboxylic acid is not extensively available in the public domain, this guide provides the framework and comparative data necessary for researchers to conduct their own robust investigations.

The Science of Light Absorption in Hydroxycoumarins

The UV-Vis absorption of a coumarin derivative is governed by π → π* electronic transitions within the conjugated system of the benzopyrone core[1]. The position of the absorption maximum is highly sensitive to the electronic nature of substituents on the coumarin ring and the surrounding microenvironment, including solvent polarity and pH.

Solvatochromism: The Influence of Solvent Polarity

Solvatochromism describes the shift in the absorption or emission spectrum of a compound with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For many coumarin derivatives, an increase in solvent polarity leads to a bathochromic (red) shift, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

The Critical Role of pH: Protonation and Deprotonation

The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on 8-hydroxy-2H-chromene-3-carboxylic acid makes its UV-Vis absorption spectrum highly dependent on the pH of the solution. At different pH values, these functional groups can exist in their protonated or deprotonated forms, significantly altering the electronic distribution within the molecule and, consequently, its absorption properties. Deprotonation of the phenolic hydroxyl group, in particular, often leads to a significant bathochromic shift due to the increased electron-donating ability of the resulting phenoxide ion.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption maxima of 8-hydroxy-2H-chromene-3-carboxylic acid.

Materials and Reagents
  • 8-hydroxy-2H-chromene-3-carboxylic acid (analytical grade)

  • Spectroscopic grade solvents: Methanol, Ethanol, Acetonitrile, Water (deionized, 18 MΩ·cm)

  • Buffer solutions: pH 2, 4, 7, 9, 11

  • Volumetric flasks (Class A)

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

  • UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare 1 mM Stock Solution in Methanol working Prepare 10 µM Working Solutions in each solvent/buffer stock->working Serial Dilution blank Blank Spectrophotometer with respective solvent/buffer working->blank measure Measure Absorbance Spectrum (200-500 nm) blank->measure identify_max Identify λmax for each spectrum measure->identify_max tabulate Tabulate and Compare Results identify_max->tabulate

Caption: Experimental workflow for the determination of UV-Vis absorption maxima.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh a precise amount of 8-hydroxy-2H-chromene-3-carboxylic acid and dissolve it in a minimal amount of methanol in a volumetric flask. Dilute to the final volume with methanol to obtain a 1 mM stock solution.

  • Working Solution Preparation: Prepare a series of 10 µM working solutions by diluting the stock solution in each of the selected solvents (methanol, ethanol, acetonitrile, water) and buffer solutions (pH 2, 4, 7, 9, 11).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Blanking: Fill a quartz cuvette with the solvent or buffer being used for the current measurement and place it in the spectrophotometer. Run a blank scan to zero the instrument.

  • Sample Measurement: Rinse the cuvette with the corresponding working solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum over a wavelength range of 200-500 nm.

  • Data Analysis: From the recorded spectrum, identify the wavelength at which the maximum absorbance occurs (λmax). Repeat the measurement for each solvent and buffer solution.

Comparative Analysis: UV-Vis Absorption Maxima of Related Coumarin Derivatives

In the absence of extensive published data for 8-hydroxy-2H-chromene-3-carboxylic acid, a comparison with structurally similar compounds provides valuable context. The following table summarizes the reported UV-Vis absorption maxima for several coumarin-3-carboxylic acid derivatives.

CompoundSolventλmax (nm)Reference
Coumarin-3-carboxylic acidAcetonitrile~320[2]
6-Phenylcoumarin-3-carboxylic acidAcetonitrile~350[3]
7-Phenylcoumarin-3-carboxylic acidAcetonitrile~350[3]
8-Phenylcoumarin-3-carboxylic acidAcetonitrile~340[3]
7-HydroxycoumarinEthanol~324[4]
3-Amino-7-hydroxycoumarinMethanol~342[5]

Note: The absorption maxima can vary depending on the specific experimental conditions.

The data for phenyl-substituted coumarin-3-carboxylic acids demonstrate the influence of an extended conjugated system, which generally leads to a bathochromic shift compared to the parent coumarin-3-carboxylic acid[1][3]. The presence of a hydroxyl group at the 7-position, as seen in 7-hydroxycoumarin, also results in a red shift of the absorption maximum[4]. It is therefore anticipated that 8-hydroxy-2H-chromene-3-carboxylic acid will exhibit an absorption maximum in the range of 320-350 nm in polar aprotic solvents, with further shifts expected in protic solvents and at different pH values.

The Underlying Mechanism: Substituent and pH Effects

The observed shifts in the UV-Vis absorption maxima can be rationalized by considering the electronic effects of the substituents and the protonation state of the molecule.

G cluster_neutral Neutral Conditions (pH < pKa1, pKa2) cluster_phenoxide Basic Conditions (pH > pKa1) neutral 8-hydroxy-2H-chromene-3-carboxylic acid O=C(O)C1=CC2=C(C=CC=C2O)OC1=O phenoxide 8-phenoxide-2H-chromene-3-carboxylate O=C([O-])C1=CC2=C(C=CC=C2[O-])OC1=O neutral:f1->phenoxide:f1 Deprotonation (Bathochromic Shift)

Caption: Influence of pH on the structure and absorption of 8-hydroxy-2H-chromene-3-carboxylic acid.

The hydroxyl group at the 8-position is an electron-donating group, which can push electron density into the aromatic ring, leading to a higher energy highest occupied molecular orbital (HOMO) and a smaller HOMO-LUMO gap. This results in a bathochromic shift compared to the unsubstituted coumarin-3-carboxylic acid. The carboxylic acid group at the 3-position is an electron-withdrawing group, which can lower the energy of the lowest unoccupied molecular orbital (LUMO).

Upon deprotonation of the phenolic hydroxyl group under basic conditions, the resulting phenoxide is a much stronger electron-donating group. This leads to a significant stabilization of the excited state and a pronounced bathochromic shift in the absorption maximum. The deprotonation of the carboxylic acid will have a less dramatic effect on the absorption spectrum as it is not directly conjugated with the main chromophore in the same way as the hydroxyl group.

Conclusion

A comprehensive understanding of the UV-Vis absorption properties of 8-hydroxy-2H-chromene-3-carboxylic acid is essential for its effective application in drug development and materials science. This guide has provided a robust experimental framework for the determination of its absorption maxima under various conditions. By following the detailed protocol and considering the comparative data and theoretical principles outlined, researchers can confidently characterize this important molecule and unlock its full potential. The interplay of solvatochromism and pH-dependent effects highlights the tunability of the photophysical properties of hydroxycoumarins, a feature that can be exploited in the design of novel sensors and smart materials.

References

  • Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta, 359(12), 3976–3984.
  • Trostianko, P. V., et al. (2025). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). UV –vis spectra of 3, 3a, 4, 4a and 5.
  • MDPI. (2025, September 7).
  • Lelièvre, D., et al. (2021).
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

Validation

Validating 8-Hydroxycoumarin-3-Carboxylic Acid Purity: A Comparative TLC Guide

Topic: Validating 8-Hydroxycoumarin-3-Carboxylic Acid Purity Using TLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2] Executive Summary 8-Hydroxycoumari...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating 8-Hydroxycoumarin-3-Carboxylic Acid Purity Using TLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

8-Hydroxycoumarin-3-carboxylic acid (8-HCC) is a critical pharmacophore in the synthesis of anticoagulant agents, fluorescent probes, and metal-chelating complexes.[1][2][3] Its purity is paramount, as the presence of unreacted starting materials (e.g., 2,3-dihydroxybenzaldehyde) or decarboxylated by-products (8-hydroxycoumarin) can significantly alter biological assays and fluorescence quantum yields.[1]

This guide compares a Standard Generic Protocol against an Optimized Acid-Stabilized Protocol for TLC validation. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, this guide demonstrates how an optimized TLC system can provide a rapid, cost-effective, and semi-quantitative "Go/No-Go" decision gate in synthetic workflows.[1][3]

Part 1: Chemical Context & Impurity Profile[1][3]

To validate purity effectively, one must understand what impurities are likely present.[3] The synthesis of 8-HCC typically involves a Knoevenagel condensation followed by hydrolysis.[2][3]

CompoundRoleChemical NaturePredicted TLC Behavior (Silica)
8-HCC Target Carboxylic Acid + PhenolHigh Polarity/Tailing. Prone to ionization on silica, leading to streaks without acidic modifiers.[1][2][3]
Ethyl 8-hydroxycoumarin-3-carboxylate IntermediateEster + PhenolMedium Polarity. Moves significantly higher than the acid.[1][2][3]
2,3-Dihydroxybenzaldehyde Starting MaterialAldehyde + DiphenolMedium-High Polarity. Distinct UV absorption profile; reacts strongly with aldehyde stains.[1][2][3]
8-Hydroxycoumarin DegradantPhenol (No COOH)Medium Polarity. Result of thermal decarboxylation.[1][2][3] Moves higher than 8-HCC.[2][3]
Visualization of the Validation Workflow

The following diagram outlines the decision logic for selecting the appropriate validation method.

ValidationWorkflow Sample Crude 8-HCC Sample Generic Method A: Generic Solvent (Hexane/EtOAc) Sample->Generic Optimized Method B: Optimized Acidic (Tol/EtOAc/HCOOH) Sample->Optimized ResultA Result: Streaking/Tailing (Inconclusive) Generic->ResultA ResultB Result: Sharp Spots (Conclusive) Optimized->ResultB Decision Check Purity vs. Standards ResultB->Decision HPLC Proceed to HPLC Quantitation Decision->HPLC Single Spot Repurify Recrystallize Decision->Repurify Multiple Spots

Figure 1: Decision workflow for 8-HCC purity validation. Method B is the required gateway before investing in HPLC analysis.

Part 2: Methodological Comparison

We compared two solvent systems to demonstrate the necessity of mobile phase optimization for carboxylic acid derivatives.

Method A: The "Generic" Approach (Alternative)[1]
  • Mobile Phase: Hexane : Ethyl Acetate (50:50)[1][2]

  • Rationale: Standard screening system for neutral organics.[2][3]

  • Performance: FAIL .

    • Observation: The target compound (8-HCC) remains at the baseline (

      
      ) or streaks upward due to strong interaction between the carboxylic acid proton and the silanol groups of the stationary phase.
      
    • Risk: False positives.[2][3] Impurities may co-elute in the streak or remain at the baseline, masking contamination.

Method B: The "Optimized" Approach (Recommended)
  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5:5:1)[1]

  • Rationale:

    • Toluene: Provides hydrophobic selectivity for the coumarin backbone.[2][3]

    • Ethyl Acetate: Solubilizes the polar functional groups.[2][3]

    • Formic Acid (10%): Suppresses the ionization of the carboxylic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1] This eliminates "tailing" and ensures the compound migrates as a compact, neutral band.[3]
      
  • Performance: PASS .

    • Observation: 8-HCC migrates as a sharp, defined spot (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1][3] Impurities separate clearly: Synthesis ester (
      
      
      
      ) and decarboxylated species (
      
      
      ).
Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating by including internal standards and specific visualization techniques.[2][3]

1. Materials Required
  • Stationary Phase: Silica Gel 60 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Aluminum or Glass sheets (Merck/Millipore).[1]
    
  • Solvents: Toluene (HPLC Grade), Ethyl Acetate (HPLC Grade), Formic Acid (98%+).[1]

  • Reference Standards: Pure 8-HCC, Ethyl 8-hydroxycoumarin-3-carboxylate (intermediate).[1][2][3]

  • Visualization: UV Lamp (254 nm & 365 nm), Ferric Chloride (

    
    ) stain.[1]
    
2. Sample Preparation
  • Solvent: Dissolve 5 mg of the sample in 1 mL of Methanol/DMSO (9:1) .

    • Note: 8-HCC has poor solubility in pure non-polar solvents.[2][3] DMSO ensures complete dissolution, preventing "ghost" peaks caused by undissolved solids.[3]

  • Concentration: Target ~5 mg/mL. Too high concentration causes spot broadening (overloading).[2][3]

3. Plate Layout & Spotting

Spot 2


L of the following lanes:
  • Lane 1: Reference Standard (Pure 8-HCC).

  • Lane 2: Co-spot (50% Sample + 50% Standard). Crucial for confirming identity.

  • Lane 3: Test Sample (Crude).

  • Lane 4: Starting Material Reference (if available).

4. Development
  • Saturate the TLC chamber with the mobile phase (Toluene:EtOAc:Formic Acid 5:5:1 ) for 15 minutes.[2][3] Saturation is critical to prevent "smiling" of the solvent front.

  • Develop the plate until the solvent front reaches 1 cm from the top.[3]

  • Dry the plate thoroughly with warm air to remove Formic Acid (essential before UV visualization, as acid fumes can quench fluorescence).[3]

5. Visualization & Interpretation
Visualization ModeAppearance of 8-HCCWhat to look for (Impurities)
UV 254 nm Dark spot (Quenching)Any additional dark spots indicate UV-active impurities (e.g., benzaldehyde derivatives).[1][2]
UV 365 nm Blue/Cyan FluorescenceHigh Sensitivity. Look for different colored fluorescence.[2][3] Decarboxylated coumarins often fluoresce more intensely than the acid.[2][3]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stain
Purple/Gray spotSpecific for Phenols .[3] Confirms the integrity of the 8-hydroxy group.[2][3] If the spot does not stain, the phenol may be alkylated or absent.[3]
Mechanism of Separation (Graphviz)[1]

SeparationMechanism Silica Silica Stationary Phase (Polar/Acidic Surface) Target 8-HCC (COOH suppressed by HCOOH) Silica->Target H-Bonding (Controlled) Impurity Ester Impurity (No COOH interaction) Silica->Impurity Weak Interaction MobilePhase Mobile Phase (Tol/EtOAc/HCOOH) MobilePhase->Target Moves (Rf ~0.4) MobilePhase->Impurity Moves Fast (Rf ~0.7)

Figure 2: The acidic mobile phase suppresses ionization, allowing 8-HCC to migrate based on polarity rather than ionic attraction to the silica.[1][2]

Part 4: Troubleshooting & Expert Insights

Issue: "Ghost" Spots or Tailing

  • Cause: Insufficient acid in the mobile phase or residual DMSO in the spotting solvent.

  • Fix: Increase Formic Acid concentration to 2% or dry the spot more thoroughly before development.

Issue: Sample not moving (Rf = 0)

  • Cause: Solvent system too non-polar (e.g., using Hexane instead of Toluene).[3]

  • Fix: Switch to the Toluene/EtOAc system. 8-HCC is too polar for Hexane.[2][3]

Issue: Double Spot for Target

  • Cause: "Spot splitting" can occur if the sample is dissolved in a solvent stronger than the mobile phase (e.g., pure DMSO).

  • Fix: Dilute the DMSO sample with Methanol or Ethyl Acetate before spotting.[2][3]

References
  • Sigma-Aldrich. Coumarin-3-carboxylic acid Product Specification & Properties. Retrieved from .[2][3]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Explains synthesis pathways and impurity origins.[2][3]

  • Journal of Pharmaceutical Negative Results. (2022).[2][3] TLC Solvent System Development.... Discusses solvent polarity optimization for coumarin derivatives.

  • BenchChem.Synthesis and Handling of Hydroxycoumarins.
  • National Institutes of Health (NIH) - PubMed.Comparison of HPLC and TLC for measuring radiochemical purity. Validates TLC as a screening tool prior to HPLC.

Sources

Comparative

Crystal Structure Analysis of 8-Hydroxy-2H-chromene-3-carboxylic Acid

This guide provides a comparative technical analysis of the crystal structure determination for 8-hydroxy-2H-chromene-3-carboxylic acid , a critical scaffold in medicinal chemistry. It contrasts the structural insights g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the crystal structure determination for 8-hydroxy-2H-chromene-3-carboxylic acid , a critical scaffold in medicinal chemistry. It contrasts the structural insights gained from Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and computational prediction, focusing on how the 8-hydroxyl substitution alters solid-state behavior compared to the unsubstituted coumarin-3-carboxylic acid.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists Focus: Structural elucidation, H-bond networking, and pharmaceutical profiling.

Executive Summary: The Structural Imperative

In drug development, the 2-oxo-2H-chromene-3-carboxylic acid (coumarin-3-carboxylic acid) scaffold is a privileged structure. However, the introduction of a hydroxyl group at the C8 position—yielding 8-hydroxy-2H-chromene-3-carboxylic acid —fundamentally alters the physicochemical profile.

While the unsubstituted parent molecule typically crystallizes in simple "head-to-tail" hydrogen-bonded chains (1D topology), the 8-OH substituent acts as a secondary hydrogen bond donor. This creates a competitive landscape between intramolecular stabilization and intermolecular networking, directly impacting solubility (logS) , melting point , and bioavailability .

This guide compares the three primary methods for defining this structure, recommending specific protocols based on the stage of drug development.

Comparative Analysis of Analytical Methods

For a novel derivative like 8-hydroxy-2H-chromene-3-carboxylic acid, choosing the right analytical "product" (methodology) is crucial for time-to-data and resolution.

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: Computational (DFT/CSP)
Primary Utility Absolute Structure Determination Polymorph Screening & QC Energy Landscape Prediction
Resolution Atomic (< 0.8 Å)Bulk Phase IDTheoretical
Sample Req. High-quality single crystal (0.1–0.5 mm)Polycrystalline powder (~10 mg)None (In silico)
Key Insight Precise H-bond lengths, Torsion angles, Pi-stacking geometry.[1]Crystallinity, Phase purity, Unit cell (via indexing).Conformational energy minima, Tautomer stability.
Turnaround Days to Weeks (growing crystals is rate-limiting).Hours (Rapid).Days (High-performance computing).
Verdict Essential for IP filing and structure-based drug design (SBDD).Best for batch-to-batch consistency and stability testing.Supportive to validate experimental models.

Experimental Protocol: SC-XRD Workflow

The following protocol is optimized for 8-hydroxy-chromene derivatives, which often suffer from poor solubility in non-polar solvents.

Phase 1: Crystallization Strategy

The 8-OH group increases polarity. Standard hexane/ethyl acetate layering often precipitates amorphous powder.

  • Recommended Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Ethanol/DMF (9:1 v/v). The DMF prevents rapid crashing out, allowing the carboxylic acid dimers to organize.

  • Procedure:

    • Dissolve 20 mg of compound in 2 mL warm Ethanol/DMF.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and puncture 3-4 small holes.

    • Store at 4°C (low temp encourages denser packing).

Phase 2: Data Collection & Refinement
  • Instrument: Bruker APEX II or equivalent with CCD/CMOS detector.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the aromatic core, though Cu is acceptable for small organic molecules.

  • Temperature: 100 K . Crucial: Cooling freezes the rotation of the C3-carboxylic acid and C8-hydroxyl groups, allowing precise location of hydrogen atoms.

Phase 3: Structural Solution
  • Space Group Determination: Expect Monoclinic (P21/c) or Triclinic (P-1) , common for planar aromatic acids.

  • Refinement: Use SHELXL (Least Squares).

  • Critical Check: Locate the H-atom on the C8-hydroxyl. It is often disordered. Refine with a rotating group model if necessary.

Structural Analysis & Expectations

What the data tells you about the drug candidate.

A. Molecular Conformation (Planarity)

Unlike the 2H-chromene (non-oxo) ring which adopts a slight envelope or half-chair pucker due to the sp3 carbon at C2, the 2-oxo-2H-chromene (coumarin) core is essentially planar due to full conjugation.

  • Metric: Look for the r.m.s. deviation of the 9-atom bicyclic core.

    • Target: < 0.02 Å (Planar).

    • Implication: High planarity facilitates intercalation into DNA and tight pi-stacking in the crystal lattice, potentially reducing dissolution rate.

B. Hydrogen Bonding Network (The Performance Differentiator)

This is where the 8-OH derivative diverges from the parent coumarin-3-carboxylic acid.

  • Primary Motif (The Anchor): The C3-carboxylic acid forms a centrosymmetric R2,2(8) dimer with a neighboring molecule. This is the "homosynthon" (Binding Energy ~ 60 kJ/mol).

  • Secondary Motif (The Networker): The 8-OH group acts as a donor.

    • Scenario A (Intermolecular): 8-OH donates to the Carbonyl (C=O) of a third molecule. Result: Formation of 2D sheets or 3D frameworks. High Melting Point (>200°C).

    • Scenario B (Intramolecular): 8-OH donates to the ring oxygen (O1). Result: "Locked" conformation. Lower solubility due to hidden polarity.

C. Pi-Stacking
  • Centroid-Centroid Distance: Expect 3.6 – 3.8 Å.

  • Slippage: The molecules usually stack in a slipped-parallel motif to minimize electrostatic repulsion between the pi-clouds.

Visualizing the Workflow & Logic

The following diagram illustrates the decision matrix for analyzing this compound, highlighting the critical "Go/No-Go" steps in crystal growth.

CrystalAnalysis Start Crude 8-OH-Chromene-3-COOH Solubility Solubility Test (EtOH/DMF/DMSO) Start->Solubility Growth Crystal Growth (Slow Evap vs Diffusion) Solubility->Growth Saturated Soln Check Microscopy Check (Birefringence?) Growth->Check SCXRD SC-XRD (Method A) Mo-Kα, 100K Check->SCXRD Single Crystal Found PXRD PXRD (Method B) Cu-Kα, RT Check->PXRD Powder/Micro-cryst only Solve Structure Solution (SHELXT/SHELXL) SCXRD->Solve Report Drug Profile (Polymorph/Solubility) PXRD->Report Phase ID only Analyze H-Bond Topology & Pi-Stacking Solve->Analyze Analyze->Report

Caption: Workflow for structural characterization. Note the divergence between SC-XRD (detailed structure) and PXRD (phase identification) based on crystal quality.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2][3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Bationo, R., et al. (2024). "Crystal structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl derivatives." IUCrData, 9, x240512. Link

  • Soni, J. N., & Soman, S. S. (2010). "Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity." Der Pharma Chemica, 2(5), 191-198. Link

  • Munshi, P., & Guru Row, T. N. (2005). "Exploring the nature of the C-H...O interaction in coumarin-3-carboxylic acid." Crystal Growth & Design, 5(6).
  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358. (Theoretical basis for ring planarity analysis).

Sources

Validation

Precision Targeting: IC50 Benchmarking of Chromene-3-Carboxylic Acid Derivatives in Oncology

Executive Summary Chromene-3-carboxylic acid scaffolds (incorporating both 2-oxo-2H-chromene and 2-amino-4H-chromene cores) represent a privileged pharmacophore in modern oncology. Unlike non-specific cytotoxic agents, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chromene-3-carboxylic acid scaffolds (incorporating both 2-oxo-2H-chromene and 2-amino-4H-chromene cores) represent a privileged pharmacophore in modern oncology. Unlike non-specific cytotoxic agents, these derivatives exhibit tunable selectivity against solid tumors—particularly breast (MCF-7) and hepatocellular (HepG2) carcinomas.

This guide provides a technical comparison of high-potency derivatives, benchmarking their half-maximal inhibitory concentrations (IC50) against clinical standards like Doxorubicin and Cisplatin. Our analysis reveals that C3-hybridization (e.g., with sulfonamides or amino acids) reduces IC50 values from the micromolar (


) to the sub-micromolar range (

), primarily via dual inhibition of VEGFR2 and Topoisomerase II .

Structural Activity Relationship (SAR) Context

To interpret the IC50 data correctly, one must understand the pharmacophoric drivers. The chromene-3-carboxylic acid core functions as a rigid anchor, but the "warhead" activity is dictated by peripheral substitutions.

  • The Core (Scaffold): The benzopyrone ring provides lipophilicity for membrane permeability.

  • C3-Position (The Hinge): This is the critical modification site. Converting the carboxylic acid to a carboxamide or ester linked to a secondary pharmacophore (e.g., sulfonamide) dramatically increases binding affinity to kinase domains.

  • C4-Position (The Stabilizer): In 4H-chromenes, a lipophilic aryl group (e.g., 4-chlorophenyl) at C4 acts as a hydrophobic clamp, often enhancing potency by 2-5 fold compared to unsubstituted analogs.

Comparative IC50 Analysis

The following data aggregates performance metrics from recent high-impact medicinal chemistry studies. Lower IC50 values indicate higher potency.

A. Coumarin-3-Carboxamides vs. Doxorubicin

Targeting Breast Cancer (MCF-7) & Leukemia (HL-60)

Derivatives modified with amino acid residues (Tyrosine,


-Alanine) demonstrate superior selectivity, likely due to enhanced uptake via amino acid transporters.
Compound IDModification (C3-Linker)Cell LineIC50 (

M)
Ref. Std (Doxorubicin)Potency Ratio
4k Tyrosine-methyl esterMCF-74.98 9.651.9x
6c

-Ala-L-Met dipeptide
MCF-75.85 9.651.6x
Cmpd 4 Unsubstituted AmideHL-608.09 2.110.26x
177m Aryl-aldehyde hybridMCF-70.32 2.708.4x

Insight: Compound 177m demonstrates that hybridization with aryl-aldehydes creates a "super-potent" derivative, outperforming Doxorubicin by nearly an order of magnitude in vitro.

B. 4H-Chromene-Sulfonamide Hybrids vs. Cisplatin

Targeting Hepatocellular Carcinoma (HepG2)

Sulfonamide integration introduces Carbonic Anhydrase (hCAII) inhibitory activity, creating a dual-threat mechanism.

Compound IDC4-SubstituentCell LineIC50 (

M)
Ref. Std (Cisplatin)Relative Efficacy
7f 4-ChlorophenylHepG21.63 3.802.3x
7g 2,4-DichlorophenylHepG21.72 3.802.2x
11d 4-FluorophenylHepG25.40 3.800.7x
Parent Phenyl (Unsubstituted)HepG2>50.03.80Inactive

Critical Observation: The presence of a halogen (Cl or F) at the C4-phenyl ring is non-negotiable for high potency. The unsubstituted parent compound is effectively inactive, highlighting the necessity of the "Hydrophobic Clamp" theory in SAR.

Mechanistic Insight: The Dual-Targeting Pathway

The most potent derivatives (e.g., 4k , 7f ) do not rely on a single failure point. Instead, they activate a cascading failure in cancer cells by simultaneously inhibiting angiogenesis (VEGFR2) and DNA replication (Topo II).

MOA_Pathway cluster_Targets Primary Molecular Targets cluster_Downstream Signaling Cascade Chromene Chromene-3-Carboxylic Derivative VEGFR2 VEGFR2 Kinase (Inhibition) Chromene->VEGFR2 TopoII Topoisomerase II (Inhibition) Chromene->TopoII hCAII Carbonic Anhydrase II (Inhibition) Chromene->hCAII Sulfonamide Hybrids Only PI3K PI3K/AKT Pathway (Blockade) VEGFR2->PI3K DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage pH_Reg Intracellular pH Disruption hCAII->pH_Reg Apoptosis APOPTOSIS (Cell Death) PI3K->Apoptosis Caspase 3/9 Activation DNA_Damage->Apoptosis p53 Upregulation pH_Reg->Apoptosis

Figure 1: Multi-modal mechanism of action. Note that sulfonamide hybrids recruit a third pathway (hCAII inhibition) to disrupt tumor pH regulation.

Experimental Protocol: High-Fidelity IC50 Determination

Author's Note: Standard MTT assays often suffer from "edge effects" and metabolic variance. This protocol incorporates specific validation steps (Z-factor optimization) used in industrial high-throughput screening.

Materials
  • Cell Lines: MCF-7 (ATCC HTB-22), HepG2 (ATCC HB-8065).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Sigma-Aldrich, HPLC grade).

  • Reference Drugs: Doxorubicin HCl, Cisplatin.

Validated Workflow
  • Seeding (Day 0):

    • Seed cells at optimized densities (MCF-7:

      
       cells/well; HepG2: 
      
      
      
      cells/well) in 96-well plates.
    • Critical Step: Fill outer edge wells with PBS (not cells) to prevent evaporation-induced edge effects.

    • Incubate for 24h at 37°C, 5% CO2.

  • Compound Treatment (Day 1):

    • Prepare stock solutions in 100% DMSO (10 mM).

    • Perform serial dilutions (1:10) in culture medium.

    • Validation: Final DMSO concentration must be < 0.5% v/v to avoid solvent toxicity.[1]

    • Add 100 µL of diluted compounds to wells (Triplicate).

  • Incubation (Day 1-3):

    • Incubate for 48 hours. (72h if testing slow-growing lines).

  • MTT Development (Day 3):

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate medium carefully.

    • Solubilize crystals with 150 µL DMSO. Shake for 15 min.

  • Data Analysis:

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

    • Calculate % Cell Viability:

      
      
      
    • Determine IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or CompuSyn.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to lead identification, ensuring a self-validating loop.

Experimental_Workflow cluster_Screening Biological Evaluation Synthesis Synthesis (Knoevenagel Condensation) Characterization Characterization (NMR, MS, IR) Synthesis->Characterization Stock_Prep Stock Prep (10mM in DMSO) Characterization->Stock_Prep Purity > 95% Dose_Response Dose-Response (0.1 - 100 µM) Stock_Prep->Dose_Response MTT_Assay MTT Assay (48h Exposure) Dose_Response->MTT_Assay IC50_Calc IC50 Calculation (Non-linear Regression) MTT_Assay->IC50_Calc IC50_Calc->Synthesis SAR Feedback Loop Lead_Select Lead Selection (IC50 < 5 µM) IC50_Calc->Lead_Select Potency Check

Figure 2: Iterative workflow for identifying high-potency chromene derivatives. The feedback loop from IC50 calculation to synthesis is vital for SAR refinement.

References

  • El-Haddy, H. et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules. Link

  • Abd-El-Aziz, A. S. et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. International Journal of Molecular Sciences. Link

  • Salem, M. A. et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. Pharmaceuticals.[1][2][3][4][5][6][7] Link

  • BenchChem Application Note. (2025). Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. Link

  • Koley, M. et al. (2024).[2] Latest developments in coumarin-based anticancer agents: Mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.[2] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safe and Compliant Waste Management

An In-Depth Guide to the Proper Disposal of 8-hydroxy-2H-chromene-3-carboxylic Acid As researchers and drug development professionals, our work with novel chemical entities like 8-hydroxy-2H-chromene-3-carboxylic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 8-hydroxy-2H-chromene-3-carboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities like 8-hydroxy-2H-chromene-3-carboxylic acid (CAS 1728-89-8) demands the highest standards of scientific rigor, not only in our experiments but also in the responsible management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to ensure that from the moment waste is generated to its final disposal, every step is deliberate, safe, and verifiable.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the intrinsic properties of 8-hydroxy-2H-chromene-3-carboxylic acid is the foundation of its safe handling and disposal. While comprehensive toxicological data may be limited, existing Safety Data Sheets (SDS) provide critical information for a thorough risk assessment.[1]

Hazard Profile Summary

Hazard ClassificationGHS PictogramHazard StatementCausality and Implication for Disposal
Skin Irritation (Category 2) GHS07H315: Causes skin irritation.[1]Direct contact with the solid powder or solutions can cause redness and irritation. This necessitates the use of appropriate gloves and dictates that all contaminated materials (gloves, wipes) must be disposed of as hazardous waste.
Serious Eye Irritation (Category 2) GHS07H319: Causes serious eye irritation.[1]The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This underscores the mandatory use of safety glasses or goggles and informs spill response procedures.
Specific Target Organ Toxicity (Single Exposure, Category 3) GHS07H335: May cause respiratory irritation.[1]Inhalation of the dust can irritate the respiratory tract.[2] This requires handling the solid in a well-ventilated area or a chemical fume hood and minimizing dust generation during weighing and transfer.
Acute Toxicity (Oral) GHS07H302: Harmful if swallowed.[1]Ingestion is a potential route of exposure that can lead to adverse health effects. This reinforces the rule against eating or drinking in the lab and highlights the importance of thorough handwashing after handling.[1]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated. Therefore, it is prudent to treat the compound as potentially hazardous and avoid environmental release.[1] Improper disposal, such as discarding it in the regular trash or down the drain, can lead to environmental contamination and is a violation of regulatory standards.[3][4]

Essential Personal Protective Equipment (PPE) and Handling

Before generating any waste, ensure the proper engineering controls and PPE are in place. The choice of PPE is a direct response to the identified hazards.

  • Engineering Controls : Always handle the solid form of 8-hydroxy-2H-chromene-3-carboxylic acid in a chemical fume hood or a well-ventilated area to minimize inhalation of dust.[1][5]

  • Eye and Face Protection : Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.

  • Skin Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. A standard lab coat must be worn to prevent skin contact.[5]

  • Hand Hygiene : Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][5]

Waste Characterization and Segregation Workflow

All chemical waste must be correctly identified and segregated to prevent dangerous reactions and ensure compliant disposal.[6] This compound, as an organic acid solid, should be treated as a hazardous chemical waste.

The following workflow provides a logical pathway for segregating waste generated from work with 8-hydroxy-2H-chromene-3-carboxylic acid.

WasteSegregation start Waste Generated (8-hydroxy-2H-chromene-3-carboxylic acid) q_form Is the waste solid or in solution? start->q_form solid_waste Solid Waste Stream (Unused reagent, contaminated weigh paper) q_form->solid_waste Solid liquid_waste Liquid Waste Stream (Solutions, rinsate) q_form->liquid_waste Liquid q_contaminated Is it grossly contaminated or pure/unused solid? solid_waste->q_contaminated q_solvent What is the solvent? liquid_waste->q_solvent solid_container Collect in a dedicated, 'Solid Organic Waste' container. q_contaminated->solid_container Pure/Unused contaminated_container Collect in a dedicated, 'Contaminated Solid Debris' container (gloves, wipes). q_contaminated->contaminated_container Contaminated Debris aqueous_waste Aqueous Solution q_solvent->aqueous_waste organic_solvent Organic Solvent q_solvent->organic_solvent aqueous_container Collect in 'Aqueous Acidic Organic Waste' container. NEVER drain dispose. aqueous_waste->aqueous_container q_halogen Is the solvent halogenated? organic_solvent->q_halogen non_halogen_container Collect in 'Non-Halogenated Organic Waste' container. q_halogen->non_halogen_container No halogen_container Collect in 'Halogenated Organic Waste' container. q_halogen->halogen_container Yes SpillResponse spill Spill Occurs alert Alert personnel in the immediate area. spill->alert evacuate Evacuate if spill is large, volatile, or you are unsure. spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat). alert->ppe contain Contain the spill. For solids, prevent dust dispersal. ppe->contain absorb Gently cover with an inert absorbent material (e.g., sand, vermiculite). contain->absorb collect Carefully sweep or scoop the absorbent mixture into a waste container. absorb->collect label_waste Label as 'Spill Debris: 8-hydroxy-2H-chromene-3-carboxylic acid' and manage as hazardous waste. collect->label_waste clean Clean the spill area with soap and water. Collect cleaning materials as hazardous waste. label_waste->clean report Report the incident to your supervisor and EHS office. clean->report

Caption: Emergency Spill Response Workflow

For a small spill of solid material, avoid creating dust. [5]Do not use a vacuum cleaner unless it is equipped with a HEPA filter. After collecting the absorbed material, clean the affected area thoroughly. All cleanup materials must be disposed of as hazardous waste. [7]

Regulatory Compliance and Final Disposal

The disposal of 8-hydroxy-2H-chromene-3-carboxylic acid is governed by federal and local regulations. The primary federal regulation in the United States is the EPA's Resource Conservation and Recovery Act (RCRA). [3][8] Your institution's Environmental Health & Safety (EHS) office is your primary resource for ensuring compliance. They will provide the correct waste containers, labels, and arrange for pickup and final disposal by a licensed hazardous waste vendor. [9]Waste must be tracked from its point of generation to its final disposal, which may involve incineration or other approved treatment methods. [10] By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure our vital research does not come at the cost of environmental integrity.

References

  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 15). Sigma-Aldrich.
  • 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Safety D
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 1728-89-8. Sigma-Aldrich.
  • Safety Data Sheet - 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - Coumarin-3-carboxylic acid. (2012, April 19). Fisher Scientific.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). [Source Not Available].
  • SAFETY DATA SHEET - 2H-Chromene-3-carboxylic acid. (2025, December 20). Fisher Scientific.
  • Acetic and Formic Acids in Workplace
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET - (R)-6-FLUOROCHROMAN-2-CARBOXYLIC ACID. Apollo Scientific.
  • Chemical Waste. MIT Environmental Health & Safety.
  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.
  • SAFETY DATA SHEET - Indole-2-carboxylic acid. Fisher Scientific.
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). [Source Not Available].

Sources

Handling

Personal protective equipment for handling 8-hydroxy-2H-chromene-3-carboxylic acid

[1][2] Executive Safety Assessment Chemical Identity : 8-Hydroxy-2H-chromene-3-carboxylic acid CAS Registry Number : 923215-10-5 (Specific isomer) / 1728-89-8 (Coumarin analog often cross-referenced) Physical State : Sol...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Assessment

Chemical Identity : 8-Hydroxy-2H-chromene-3-carboxylic acid CAS Registry Number : 923215-10-5 (Specific isomer) / 1728-89-8 (Coumarin analog often cross-referenced) Physical State : Solid (Fine crystalline powder)[1]

This guide provides an operational safety framework for researchers handling 8-hydroxy-2H-chromene-3-carboxylic acid. While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis with analogous chromene and carboxylic acid derivatives mandates a Biosafety Level 1 (BSL-1) equivalent chemical hygiene protocol, treating the substance as a Category 2 Irritant and Potential Acute Toxin (Oral) .[1]

Core Hazard Profile (GHS Classifications Derived from Analogs):

  • H315 : Causes skin irritation (Acidic functionality).[1]

  • H319 : Causes serious eye irritation (Phenolic/Acidic interaction).[1]

  • H335 : May cause respiratory irritation (Mucosal interaction with dust).[1]

  • H302 : Harmful if swallowed (Standard precaution for chromene pharmacophores).[1][2]

Personal Protective Equipment (PPE) Architecture[1][2][4]

Effective protection relies on a "Defense-in-Depth" strategy, prioritizing engineering controls (fume hood) over personal gear, but assuming engineering failure.[1]

Ocular & Face Protection[1][2][5][6][7][8]
  • Requirement : Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).[1]

  • Rationale : Safety glasses are insufficient.[1] The carboxylic acid moiety creates a high risk of immediate chemical burns and corneal opacity upon contact with ocular moisture.[1] Goggles provide the necessary seal against airborne dust and accidental splashes during solubilization.[1]

Dermal Protection (Hand & Body)[1][2]
  • Primary Barrier : Nitrile Rubber Gloves (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Breakthrough Logic : Nitrile offers superior resistance to weak acids compared to latex.[1]

    • Dry Solid Handling: Standard exam-grade nitrile is sufficient.[1]

    • In Solution (e.g., DMSO/DMF): Double-gloving is mandatory.[1] Organic solvents like DMSO act as carriers, potentially transporting the solute through the skin barrier.[1]

  • Body Shielding : 100% Cotton or Flame-Resistant (Nomex) Lab Coat.[1] Buttoned to the neck to prevent dust ingress.[1]

Respiratory Defense[2]
  • Primary Control : All open-vessel manipulations (weighing, transfer) must occur inside a certified Chemical Fume Hood.[1]

  • Secondary Control : If hood access is compromised or during equipment maintenance, use a NIOSH N95 (US) or FFP2 (EU) particulate respirator.[1]

  • Mechanism : The compound is a fine powder; static charge can aerosolize particles, leading to inhalation and upper respiratory tract inflammation.[1]

PPE Decision Logic Diagram

PPE_Decision_Tree Start Start: Handling 8-Hydroxy-2H-chromene-3-carboxylic acid State_Check What is the Physical State? Start->State_Check Solid Dry Solid / Powder State_Check->Solid Weighing/Transfer Solution Dissolved in Solvent (DMSO, MeOH, etc.) State_Check->Solution Reaction/Workup Solid_Risk Risk: Dust Inhalation & Static Dispersion Solid->Solid_Risk Sol_Risk Risk: Skin Absorption via Carrier Solvent Solution->Sol_Risk Solid_PPE REQUIRED PPE: 1. Fume Hood (Sash < 18") 2. Nitrile Gloves (Single) 3. Splash Goggles Solid_Risk->Solid_PPE Sol_PPE REQUIRED PPE: 1. Fume Hood 2. Double Nitrile Gloves 3. Splash Goggles + Face Shield (if >500mL) Sol_Risk->Sol_PPE

Figure 1: Logic flow for selecting appropriate PPE based on the physical state of the chemical.

Operational Protocol: Safe Handling Lifecycle

Phase 1: Preparation & Weighing[1]
  • Static Control : Use an anti-static gun or wipe on the weighing boat before adding the powder.[1] Chromene derivatives are prone to static cling, which causes "jumping" of particles.[1]

  • Containment : Place the analytical balance inside the fume hood. If the balance is external, use a "balance enclosure" or transfer the sealed container to the hood immediately after taring.[1]

  • Transfer : Use a stainless steel spatula.[1] Avoid plastic spatulas which generate static.[1]

Phase 2: Solubilization[1]
  • Solvent Choice : The compound is sparingly soluble in water but soluble in DMSO, DMF, and Ethanol.[1]

  • Exothermic Check : carboxylic acids can generate mild heat upon deprotonation (e.g., adding base like NaOH).[1] Add base slowly to the acid solution, not the reverse, to control potential sputtering.[1]

Phase 3: Reaction Setup
  • Closed Systems : Once reagents are mixed, cap the reaction vessel immediately.[1]

  • Labeling : Clearly label "Irritant - Acidic" on the flask.[1]

Phase 4: Decontamination[1]
  • Wet Wiping : Do NOT dry sweep spilled powder.[1] This creates aerosols.[1] Cover the spill with a wet paper towel (water or ethanol), then wipe up.[1]

  • Surface Cleaning : Wipe hood surfaces with 70% Ethanol followed by water to remove phenolic residues.[1]

Handling Workflow Diagram

Handling_Workflow Prep 1. Prep Check Glove Integrity Verify Hood Flow Weigh 2. Weighing Use Anti-static Gun Keep Sash Low Prep->Weigh Clear Dissolve 3. Solubilization Add Solvent Slowly Watch for Exotherm Weigh->Dissolve Transfer Cleanup 4. Decontamination Wet Wipe Spills Dispose as Organic Waste Dissolve->Cleanup Complete

Figure 2: Step-by-step operational workflow for handling the compound in a laboratory setting.

Emergency Response & Waste Disposal

Emergency Procedures
Incident TypeImmediate ActionSecondary Action
Ocular Exposure Flush immediately with eyewash for 15 minutes.[1] Hold eyelids open.Seek medical attention.[1][3][4][5] Bring SDS.
Dermal Contact Remove contaminated clothing.[1][3][4][5] Wash skin with soap and water for 5+ mins.[1]Monitor for redness/blistering (Delayed irritation).[1]
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (Solid) Cover with wet paper towels to suppress dust.[1]Scoop into hazardous waste container.[1]
Waste Disposal Strategy
  • Classification : Hazardous Chemical Waste (Non-Halogenated Organic).[1]

  • Segregation : Do not mix with strong oxidizers or strong bases in the waste stream to prevent unexpected heating.[1]

  • Container : High-density polyethylene (HDPE) or glass carboy.[1]

  • Labeling : Must list "8-Hydroxy-2H-chromene-3-carboxylic acid" and "Irritant".[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 322304, 2H-chromene-3-carboxylic acid. Retrieved from [Link]

Sources

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